Neopinone
Description
Properties
IUPAC Name |
(4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-4,6,12,17H,5,7-9H2,1-2H3/t12-,17+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVKMVSYTWPNGA-UUWFMWQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)CC=C2C1CC5=C3C(=C(C=C5)OC)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345741 | |
| Record name | Neopinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105762-42-3, 509-66-0 | |
| Record name | Morphinan-6-one, 8,14-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105762-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5α)-8,14-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Neopinone: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopinone, a pivotal intermediate in the biosynthesis of morphine and codeine, holds significant interest for researchers in alkaloid chemistry, pharmacology, and drug development. This comprehensive technical guide delineates the chemical structure, physicochemical properties, and biological context of this compound. It provides a summary of its spectral data, details on its synthesis, and outlines key experimental protocols relevant to its study. Furthermore, this guide illustrates the critical biosynthetic pathway involving this compound and provides a logical workflow for its investigation.
Chemical Structure and Properties
This compound is a morphinan alkaloid characterized by a pentacyclic ring structure. Its systematic IUPAC name is (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1].
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₃ | [1] |
| Molecular Weight | 297.35 g/mol | [1] |
| IUPAC Name | (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [1] |
| CAS Number | 509-66-0 | [1] |
| ChEBI ID | 7510 | [1] |
| PubChem CID | 12313212 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Description | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Table 3: Spectral Data of this compound
| Spectral Data Type | Key Features | Source |
| Mass Spectrometry | [M+H]⁺ = 298 | [1] |
| ¹H NMR | Data not explicitly available in search results. | |
| ¹³C NMR | Data not explicitly available in search results. |
Biological Significance and Signaling Pathways
This compound is a critical intermediate in the biosynthesis of the potent analgesics codeine and morphine in the opium poppy (Papaver somniferum)[1]. It is formed from thebaine through the action of the enzyme thebaine 6-O-demethylase[2]. Subsequently, this compound is enzymatically isomerized to codeinone by this compound isomerase[2]. This isomerization is a crucial step, channeling the metabolic flux towards the production of morphinan alkaloids.
While this compound is primarily recognized for its role in this biosynthetic pathway, its broader pharmacological profile, including its direct interaction with opioid receptors, is not extensively characterized in the public domain. Standard assays to investigate such properties would include opioid receptor binding assays and in vivo analgesia models.
Experimental Protocols
Synthesis of this compound from Thebaine
An improved method for the conversion of thebaine to this compound involves oxymercuration followed by hydrolysis[3].
Materials:
-
Thebaine
-
Mercuric acetate
-
Methanol (refluxing)
-
3 N Acetic acid or Sodium borohydride
-
Ether
-
Methylene chloride
-
Anhydrous hydrogen chloride or hydrogen bromide
Procedure:
-
Perform oxymercuration of thebaine with mercuric acetate in refluxing methanol. This yields the intermediate 7-acetomercurithis compound dimethyl ketal[3].
-
Hydrolyze the intermediate with 3 N acetic acid to yield this compound. Alternatively, reduce the organomercury compound with sodium borohydride followed by mild acid hydrolysis of the resulting this compound dimethyl ketal[3].
-
The this compound can be further isomerized to codeinone. This equilibrium mixture can be shifted towards codeinone by treatment with anhydrous hydrogen chloride or hydrogen bromide in a mixture of ether and methylene chloride, followed by elimination of the hydrogen halide from the intermediate 8-halodihydrocodeinone[3].
This compound Isomerase Assay
This assay is designed to measure the enzymatic conversion of this compound to codeinone.
Materials:
-
Purified this compound isomerase
-
This compound substrate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Quenching solution (e.g., 1 M citric acid)
-
LC-MS/MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer and this compound.
-
Initiate the reaction by adding a known amount of purified this compound isomerase.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by LC-MS/MS to quantify the amount of codeinone produced.
References
The Neopinone Biosynthetic Pathway in Papaver somiferum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opium poppy, Papaver somiferum, is the exclusive natural source of morphine and other clinically significant benzylisoquinoline alkaloids. The biosynthesis of these compounds involves a complex network of enzymatic reactions. A critical juncture in the pathway leading to morphine is the conversion of thebaine to neopinone, and its subsequent isomerization to codeinone. This technical guide provides an in-depth exploration of the core enzymes and reactions of the this compound biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical processes.
The Core Pathway: From Thebaine to Codeine
The conversion of thebaine to codeine is a key segment of the morphine biosynthetic pathway. This process is primarily mediated by two key enzymes: Thebaine 6-O-demethylase (T6ODM) and this compound Isomerase (NISO), followed by the action of Codeinone Reductase (COR).
1. Thebaine 6-O-demethylase (T6ODM): This enzyme catalyzes the O-demethylation of thebaine at the 6th position to produce this compound. T6ODM is a non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase.[1]
2. This compound Isomerase (NISO): Previously thought to be a spontaneous reaction, the isomerization of this compound to codeinone is now understood to be catalyzed by the enzyme this compound Isomerase (NISO).[2] This enzymatic step is crucial for channeling the metabolic flux towards the production of codeine and subsequently morphine, preventing the accumulation of the side-products neopine and neomorphine.[3]
3. Codeinone Reductase (COR): Codeinone is then reduced to codeine by the NADPH-dependent enzyme Codeinone Reductase (COR). COR can also reduce this compound to neopine, an irreversible reaction that acts as a metabolic sink.[2]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway.
| Enzyme | Substrate | Apparent Km (µM) | Reference |
| Thebaine 6-O-demethylase (T6ODM) | Thebaine | 20 ± 7 | [4] |
| Codeinone Reductase (COR) | Codeinone | 23 | |
| NADPH | 168 | ||
| Codeine | 99 (without NISO) | [2] | |
| Codeine | 147 (with NISO) | [2] |
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Reference |
| Codeinone Reductase (COR) | 7.0 | 40 | 35 ± 1 |
Table 2: General Properties of Codeinone Reductase (COR).
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
Caption: The enzymatic conversion of thebaine to codeine.
Experimental Workflow: Virus-Induced Gene Silencing (VIGS)
Caption: Workflow for VIGS in Papaver somniferum.
Experimental Protocols
Protocol 1: Enzyme Assay for Thebaine 6-O-demethylase (T6ODM)
This protocol is adapted from a standardized assay for 2-oxoglutarate/Fe(II)-dependent dioxygenases.[5]
Materials:
-
Purified T6ODM enzyme
-
Thebaine solution (substrate)
-
α-ketoglutarate (2-oxoglutarate) solution
-
Ferrous sulfate (FeSO₄) solution
-
Sodium ascorbate solution
-
Tris-HCl buffer (100 mM, pH 7.4) containing 10% (v/v) glycerol and 14 mM β-mercaptoethanol
-
Ethanol
-
LC-MS/MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing:
-
100 µM Thebaine
-
500 µM α-ketoglutarate
-
500 µM Ferrous sulfate
-
10 mM Sodium ascorbate
-
100 ng/µL purified T6ODM
-
Tris-HCl buffer (to a final volume of 100 µL)
-
5% (v/v) Ethanol
-
-
Use a denatured protein sample as a negative control.
-
Incubate the reaction mixture at 30°C for 16 hours.
-
Terminate the reaction by adding an appropriate quenching solution (e.g., methanol or acetonitrile).
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
Protocol 2: Coupled Enzyme Assay for this compound Isomerase (NISO)
This protocol utilizes the activity of Codeinone Reductase (COR) to measure the isomerization of this compound to codeinone by NISO.[2]
Materials:
-
Purified NISO enzyme
-
Purified COR-B isoform
-
Codeinone solution (substrate for the reverse reaction)
-
NADPH solution (1 mM)
-
MOPS buffer (0.1 M, pH 6.8)
-
LC-MS/MS system for product analysis
Procedure:
-
Prepare reaction mixtures with varying stoichiometric ratios of NISO to COR-B. A 4:1 molar ratio of NISO to COR-B is recommended for characterizing NISO activity.[2]
-
Set up the reaction in a total volume of 50 µL containing:
-
50 µM Codeinone
-
1 mM NADPH
-
10 pmol COR-B
-
40 pmol NISO
-
0.1 M MOPS buffer, pH 6.8
-
-
As a control, set up a reaction with only COR-B to measure the baseline formation of neopine.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a set time course (e.g., 0, 20, 40, 60, and 180 minutes).[2]
-
Terminate the reactions at each time point by adding a quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amounts of neopine, codeine, and codeinone. The increase in neopine formation in the presence of NISO indicates the isomerization of codeinone to this compound.
Protocol 3: Heterologous Expression and Purification of His-tagged this compound Pathway Enzymes
This is a general protocol for the expression and purification of His-tagged proteins, which can be adapted for T6ODM, NISO, and COR.[6][7][8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a 6xHis-tag (e.g., pET vector series)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Lysozyme
-
DNase I
Procedure:
-
Cloning: Clone the cDNA of the target enzyme (T6ODM, NISO, or COR) into a His-tag expression vector.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain.
-
Expression:
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Sonicate the cell suspension to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Purification:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
Protocol 4: Virus-Induced Gene Silencing (VIGS) in Papaver somniferum
This protocol provides a method to study the in vivo function of genes in the this compound pathway.[9][10][11][12]
Materials:
-
Papaver somniferum seedlings
-
Agrobacterium tumefaciens strain GV3101
-
TRV-based VIGS vectors (pTRV1 and pTRV2)
-
Infiltration medium (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)
-
Vacuum chamber
Procedure:
-
Vector Construction: Clone a 300-400 bp fragment of the target gene (e.g., NISO) into the pTRV2 vector.
-
Agrobacterium Transformation: Transform the pTRV1 and the recombinant pTRV2 vectors into separate A. tumefaciens cultures.
-
Agroinfiltration:
-
Grow the Agrobacterium cultures to an OD₆₀₀ of 1.0.
-
Pellet the cells and resuspend them in infiltration medium to a final OD₆₀₀ of 1.5 for each construct.
-
Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.
-
Submerge P. somniferum seedlings (approximately 10-14 days old) in the Agrobacterium suspension.
-
Apply a vacuum for 1-2 minutes and then release it slowly.
-
-
Plant Growth and Analysis:
-
Grow the infiltrated plants under controlled conditions for 2-3 weeks.
-
Harvest plant tissues (e.g., leaves, stems, capsules).
-
Analyze the transcript levels of the target gene by qRT-PCR to confirm silencing.
-
Extract and quantify the relevant alkaloids (thebaine, this compound, codeinone, codeine, neopine) using LC-MS/MS to determine the effect of gene silencing on the metabolic pathway.
-
Conclusion
The elucidation of the this compound biosynthetic pathway, particularly the discovery of this compound Isomerase, has significantly advanced our understanding of morphine biosynthesis in Papaver somiferum. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate this pathway, engineer microbial systems for opiate production, or develop novel strategies for the targeted breeding of opium poppy cultivars with desired alkaloid profiles. Further research focusing on the detailed kinetic characterization of NISO and the regulatory mechanisms governing this pathway will be crucial for fully harnessing its potential in pharmaceutical and biotechnological applications.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Neopinone as a Precursor in Opioid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopinone, a morphinane alkaloid, occupies a critical juncture in the biosynthesis of valuable opioid compounds, including codeine and morphine. Historically considered a transient and minor intermediate, recent discoveries have illuminated its pivotal role and the enzymatic control governing its fate. This technical guide provides an in-depth exploration of this compound's function as a precursor in opioid synthesis, detailing the enzymatic transformations, relevant experimental protocols, and quantitative data to support further research and development in this field. The elucidation of the this compound isomerization step has significant implications for the bio-engineering of microorganisms for efficient and specific opioid production, offering a promising alternative to traditional agricultural sourcing.
Introduction
The opium poppy (Papaver somniferum) is the natural source of a plethora of benzylisoquinoline alkaloids (BIAs), among which are the pharmaceutically indispensable opioids morphine and codeine.[1] The biosynthesis of these complex molecules involves a multi-step enzymatic cascade. This compound emerges as a key intermediate derived from thebaine, a major alkaloid in certain poppy varieties.[2][3] This guide focuses on the chemical and enzymatic transformations of this compound, highlighting its role as a precursor to codeinone, a direct antecedent of codeine and subsequently morphine. Understanding the kinetics and regulation of this compound conversion is paramount for optimizing both natural and engineered opioid production systems.
The Biosynthetic Pathway of Morphine from Thebaine
The conversion of thebaine to morphine proceeds through two primary, interconnected routes within the opium poppy.[4] The major pathway involves the initial demethylation of thebaine to form this compound.
Formation of this compound from Thebaine
The first committed step in the major pathway from thebaine to morphine is the 6-O-demethylation of thebaine, catalyzed by the enzyme thebaine 6-O-demethylase (T6ODM) .[2][4] This reaction yields this compound.
-
Enzyme: Thebaine 6-O-demethylase (T6ODM)
-
Substrate: Thebaine
-
Product: this compound
The Critical Isomerization of this compound to Codeinone
For a long time, the conversion of this compound to its isomer, codeinone, was believed to be a spontaneous process.[2][5] However, groundbreaking research has identified a specific enzyme, This compound isomerase (NISO) , that efficiently catalyzes this crucial isomerization.[6][7][8] This discovery was significant because it explained the high efficiency of the pathway towards codeine and morphine in the plant, as opposed to the accumulation of byproducts.[6][8]
-
Enzyme: this compound Isomerase (NISO)
-
Substrate: this compound
-
Product: Codeinone
Without the enzymatic activity of NISO, this compound can be readily reduced by codeinone reductase (COR) to form neopine, a metabolically "trapped" alkaloid that does not lead to the desired end products.[4][8] The presence and activity of NISO are therefore essential for directing the metabolic flux towards the synthesis of codeine and morphine.[6][8]
Subsequent Steps to Morphine
Following the formation of codeinone, the pathway proceeds as follows:
-
Reduction to Codeine: Codeinone is reduced to codeine by the NADPH-dependent enzyme codeinone reductase (COR) .[2][4]
-
Demethylation to Morphine: Finally, codeine undergoes 3-O-demethylation to yield morphine, a reaction catalyzed by codeine O-demethylase (CODM) .[1][4]
A minor alternative pathway also exists where thebaine is first 3-O-demethylated to oripavine, which is then converted to morphinone.[2][4]
Quantitative Data on this compound Conversion
The enzymatic conversion of this compound is a key control point in the biosynthetic pathway. The efficiency of this step, particularly in engineered systems, can significantly impact the final yield of target opioids.
| Substrate | Enzyme(s) | Product(s) | Key Findings | Reference(s) |
| Thebaine | T6ODM, NISO, COR | Codeine, Neopine | Compartmentalization of enzymes in different E. coli cells, with delayed addition of COR-containing cells, increased codeine yield to 0.48 mM from 0.19 mM. | [9] |
| Thebaine | T6ODM, NISO, COR | Codeine | Engineered E. coli expressing T6ODM, NISO, and COR achieved a 64% yield of codeine from thebaine with a volumetric productivity of 0.19 g/(L·h). | [10] |
| Thebaine | T6ODM, COR | Neopine, Codeine | In engineered yeast without NISO, a new biosynthetic branch to neopine and neomorphine was observed, diverting flux from morphine. | [11] |
| Codeinone | COR-B, NISO | Codeine, Neopine | The addition of NISO to COR-B reactions substantially improved the reduction of codeinone to codeine while decreasing the formation of neopine. | [8] |
Experimental Protocols
Coupled Assay for this compound Isomerase (NISO) Activity
A direct assay for NISO activity is challenging due to the spontaneous isomerization of this compound and codeinone in aqueous solutions.[8] A common and effective method is a coupled assay with codeinone reductase (COR).
Principle: NISO converts this compound to codeinone. COR then reduces codeinone to codeine. The rate of codeine formation is proportional to the NISO activity, assuming COR is not rate-limiting.
Materials:
-
This compound (substrate)
-
Recombinant NISO enzyme
-
Recombinant COR-B enzyme
-
NADPH (cofactor for COR)
-
MOPS buffer (0.1 M, pH 6.8)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing MOPS buffer, NADPH, and COR-B enzyme.
-
Initiate the reaction by adding the NISO enzyme and this compound substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction.
-
Analyze the quenched samples by HPLC to quantify the formation of codeine and the depletion of this compound.
-
A control reaction without NISO should be run in parallel to account for any spontaneous isomerization and direct reduction of this compound by COR.
Note: The stoichiometry of NISO and COR-B can be varied to study the kinetics of the coupled reaction.[8]
In Vivo Conversion of Thebaine to Codeine in Engineered E. coli
Principle: Engineered E. coli strains expressing the necessary enzymes (T6ODM, NISO, COR) can be used to convert thebaine to codeine in a whole-cell biotransformation process.[10]
Materials:
-
E. coli strains individually expressing T6ODM, NISO, and COR.
-
Luria-Bertani (LB) medium with appropriate antibiotics for selective culture.
-
Inducer (e.g., IPTG) for protein expression.
-
Thebaine (substrate)
-
Resuspension buffer (e.g., phosphate buffer with glucose)
-
Shaking incubator
-
HPLC system for product analysis
Procedure:
-
Grow overnight cultures of each engineered E. coli strain.
-
Inoculate fresh LB medium with the overnight cultures and grow to a specific optical density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression with IPTG and continue to grow the cultures at a lower temperature (e.g., 18°C) for several hours.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cell pellets in the reaction buffer.
-
Combine the resuspended cells in desired ratios. For compartmentalized reactions, the addition of the COR-expressing cells can be delayed.[9]
-
Add thebaine to initiate the biotransformation.
-
Incubate the reaction mixture in a shaking incubator.
-
Periodically take samples from the culture supernatant.
-
Analyze the samples by HPLC to monitor the consumption of thebaine and the formation of this compound, codeinone, codeine, and neopine.
Visualizations
Biosynthetic Pathway from Thebaine to Morphine
Caption: The enzymatic conversion of thebaine to morphine.
Experimental Workflow for NISO Coupled Assay
Caption: Workflow for the coupled enzymatic assay of NISO activity.
Conclusion
This compound is a linchpin intermediate in the biosynthesis of morphine and codeine. The enzymatic control of its isomerization to codeinone by this compound isomerase (NISO) is a critical determinant of the overall efficiency and specificity of the pathway. A thorough understanding of this step, supported by robust experimental protocols and quantitative data, is essential for advancing the metabolic engineering of microorganisms for the sustainable and controlled production of these vital pharmaceuticals. Future research should focus on the detailed kinetic characterization of NISO and its interplay with other pathway enzymes to further optimize engineered systems and unlock the full potential of microbial opioid synthesis.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubTator3 - NCBI - NLM - NIH [ncbi.nlm.nih.gov]
Neopinone CAS number and IUPAC name
An In-depth Technical Guide to Neopinone for Researchers, Scientists, and Drug Development Professionals
Core Substance Identification
This compound is a critical intermediate in the biosynthesis of morphinan alkaloids, such as codeine and morphine, within the opium poppy (Papaver somniferum).[1] As a β,γ-unsaturated ketone, it is formed from the hydrolysis of the methyl enol ether group of thebaine.[1] Its strategic position in the biosynthetic pathway makes it a key area of study for researchers aiming to understand and engineer the production of opiate alkaloids.
| Identifier | Value |
| CAS Number | 509-66-0 (primary), 105762-42-3 |
| IUPAC Name | (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1] |
| Molecular Formula | C₁₈H₁₉NO₃[1] |
| Molecular Weight | 297.3 g/mol [1] |
Biosynthesis of Morphine and Codeine from Thebaine
This compound plays a pivotal role in the conversion of thebaine to codeine and morphine. The major biosynthetic route involves the demethylation of thebaine to form this compound, which is then isomerized to codeinone.[2][3] This isomerization was previously thought to be spontaneous but is now understood to be catalyzed by the enzyme this compound isomerase (NISO).[2][4][5] In the absence of NISO, this compound can be reduced by codeinone reductase (COR) to form neopine, a structural isomer of codeine, which is considered a metabolically "trapped" alkaloid.[2][3]
Quantitative Data from Experimental Assays
The following tables summarize quantitative data from studies on this compound and related enzymes.
Table 1: Stoichiometric Effects of COR-B and NISO on Neopine Production [2]
| COR-B (pmol) | NISO (pmol) | Neopine Production (pmol mL⁻¹) |
| 10 | 0 | ~100 |
| 10 | 10 | ~300 |
| 10 | 20 | ~450 |
| 10 | 40 | ~600 |
| 10 | 80 | ~700 |
| 10 | 200 | ~750 |
| 0 | 10 | 0 |
| 10 | 10 | ~300 |
| 20 | 10 | ~200 |
| 40 | 10 | ~150 |
| 100 | 10 | ~100 |
Table 2: Time-Course of Neopine Production with COR-B and NISO [2]
| Time (min) | Neopine with COR-B only (pmol mL⁻¹) | Neopine with COR-B and NISO (pmol mL⁻¹) |
| 0 | 0 | 0 |
| 20 | ~50 | ~200 |
| 40 | ~100 | ~350 |
| 60 | ~150 | ~450 |
| 180 | ~200 | ~600 |
Experimental Protocols
Enzyme Assays for this compound Isomerase (NISO) Activity
A common method to determine NISO activity involves coupling its reaction with that of codeinone reductase (COR).[2]
Objective: To measure the isomerization of this compound to codeinone by quantifying the production of neopine, which is formed from the reduction of this compound by COR.
Materials:
-
Substrate: 50 µM codeinone
-
Cofactor: 1 mM NADPH
-
Enzymes: 10 pmol COR-B, varying concentrations of NISO (e.g., 0-200 pmol)
-
Buffer: 0.1 M MOPS, pH 6.8
-
Reaction Volume: Not specified, but assays are typically run in small volumes (e.g., 100 µL).
Procedure:
-
Prepare a reaction mixture containing the buffer, NADPH, and codeinone.
-
Add COR-B and the desired amount of NISO to the reaction mixture.
-
Incubate the reaction for a specified time (e.g., 1 hour for stoichiometry experiments, or at various time points for time-course assays).
-
Stop the reaction, typically by adding a quenching agent or by heat inactivation.
-
Analyze the reaction products by a suitable method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of neopine produced.
Analysis of Alkaloids in Plant Material
The quantification of this compound and other alkaloids in plant tissues, such as those from Papaver somniferum, is essential for metabolic studies.
Objective: To extract and quantify this compound and related alkaloids from plant material.
General Protocol Outline:
-
Sample Preparation: Lyophilize and grind plant tissue to a fine powder.
-
Extraction: Extract the alkaloids from the powdered tissue using an appropriate solvent system (e.g., methanol or an acidified aqueous-organic mixture). This may involve sonication or shaking for a set period.
-
Purification/Cleanup: The crude extract is often purified to remove interfering substances. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).
-
Analysis: The purified extract is analyzed by HPLC or LC-MS to separate and quantify the individual alkaloids. Reference standards for this compound and other target alkaloids are used to create calibration curves for accurate quantification.
-
Data Expression: Alkaloid content is typically expressed as µg per gram of dry weight of the plant material.[2]
While specific analytical methods for this compound are not detailed as extensively as for more common compounds, general methods for alkaloid analysis are applicable.[6][7][8] These often involve reverse-phase chromatography with mass spectrometric detection.
References
- 1. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy. | Sigma-Aldrich [sigmaaldrich.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unodc.org [unodc.org]
Enzymatic Conversion of Neopinone to Codeinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of neopinone to codeinone, a critical step in the biosynthesis of morphine alkaloids. The discovery of this compound isomerase (NISO) has revised the long-held belief that this isomerization was a spontaneous process.[1][2][3] This guide details the biochemical pathway, presents quantitative data on reaction efficiency, and provides comprehensive experimental protocols for researchers in the field.
Introduction
The isomerization of this compound to its more stable α,β-unsaturated ketone isomer, codeinone, is a pivotal reaction in the opium poppy's production of codeine and morphine.[1][2] For decades, this conversion was thought to occur spontaneously in aqueous solutions.[4] However, recent research has identified a specific enzyme, this compound isomerase (NISO), that catalyzes this reaction, significantly influencing the efficiency of the overall biosynthetic pathway.[1][2][3] The presence of NISO is crucial for minimizing the formation of the undesired byproduct neopine, which is generated by the action of codeinone reductase (COR) on this compound.[5][6][7] Understanding and harnessing the activity of NISO is therefore of significant interest for the microbial bioproduction of opiates.[5][8]
The Biosynthetic Pathway
The conversion of this compound to codeinone is a key step in the major pathway of morphine biosynthesis in Papaver somniferum.[9][10] The pathway begins with thebaine and proceeds as follows:
-
Thebaine to this compound: Thebaine is demethylated at the 6-O position by the enzyme thebaine 6-O-demethylase (T6ODM) to produce this compound.[9]
-
This compound to Codeinone: this compound is then isomerized by this compound isomerase (NISO) to form codeinone.[1][2][9]
-
Codeinone to Codeine: Codeinone is subsequently reduced by codeinone reductase (COR) to yield codeine.[9][11]
A minor pathway for morphine biosynthesis also exists, proceeding through oripavine and morphinone, where NISO also plays a role in isomerizing neomorphinone to morphinone.[2][10] The presence of NISO is critical to channel the flux towards codeinone, thereby preventing the irreversible reduction of this compound to neopine by COR.[2][7]
References
- 1. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 10. sinobiological.com [sinobiological.com]
- 11. helixchrom.com [helixchrom.com]
Spontaneous vs. Enzymatic Isomerization of Neopinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isomerization of neopinone to codeinone is a pivotal step in the biosynthesis of morphine and other morphinan alkaloids in the opium poppy (Papaver somniferum). For many years, this conversion was presumed to occur spontaneously. However, recent research has unveiled the existence of a dedicated enzyme, This compound isomerase (NISO) , that catalyzes this reaction with high efficiency.[1][2][3][4] This discovery has significant implications for understanding and engineering opiate biosynthesis, particularly in microbial systems for the production of valuable pharmaceuticals.[1]
This technical guide provides an in-depth analysis of both the spontaneous and enzymatic isomerization of this compound, offering a comparative overview of the two processes. It includes a summary of available data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.
The Isomerization Reaction: A Comparative Overview
The core chemical transformation is the migration of the double bond from the Δ8-14 position in this compound to the Δ7-8 position in codeinone.
Spontaneous Isomerization: In aqueous solutions, this compound can spontaneously isomerize to codeinone.[4][5] This reaction is believed to proceed through an acid- or base-catalyzed mechanism involving the enol or enolate intermediate. The process is reversible, leading to an equilibrium mixture of the two isomers.[5] However, the spontaneous reaction is relatively slow and can be a rate-limiting step in biosynthetic pathways where this compound is produced.
Enzymatic Isomerization: The discovery of this compound isomerase (NISO) has demonstrated that this isomerization is a biologically catalyzed and regulated process in Papaver somniferum.[1][2][3][6] NISO, a member of the pathogenesis-related 10 (PR10) protein family, significantly accelerates the rate of isomerization, ensuring the efficient channeling of intermediates towards morphine biosynthesis and preventing the accumulation of this compound and its subsequent reduction to the undesired byproduct, neopine.[1][2]
Data Presentation: Spontaneous vs. Enzymatic Isomerization
Table 1: General Characteristics of this compound Isomerization
| Feature | Spontaneous Isomerization | Enzymatic Isomerization (NISO) |
| Catalyst | Acid/Base (in aqueous solution) | This compound Isomerase (NISO) enzyme |
| Relative Rate | Slow | Fast and efficient |
| Biological Relevance | Previously assumed mechanism | Key step in morphine biosynthesis in Papaver somniferum |
| Byproduct Formation | Can lead to the formation of neopine via reduction of accumulated this compound | Minimizes neopine formation by rapidly converting this compound to codeinone |
Table 2: Kinetic Parameters
| Parameter | Spontaneous Isomerization | Enzymatic Isomerization (NISO) |
| Rate Constant | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature |
| kcat | Not Applicable | Not explicitly reported in reviewed literature |
| Km | Not Applicable | Not explicitly reported in reviewed literature |
| Vmax | Not Applicable | Not explicitly reported in reviewed literature |
Note: The absence of specific kinetic data in publicly accessible literature highlights a potential area for future research to fully quantify the catalytic proficiency of NISO.
Experimental Protocols
The following are detailed methodologies for key experiments related to the isomerization of this compound.
In Vitro Assay for this compound Isomerase (NISO) Activity
This protocol is adapted from studies on the characterization of NISO.[2]
Objective: To determine the activity of NISO by monitoring the conversion of this compound to codeinone, often coupled with the reduction of codeinone to codeine by codeinone reductase (COR).
Materials:
-
Purified NISO enzyme
-
Purified Codeinone Reductase (COR-B isoform)[2]
-
This compound or Codeinone substrate (50 µM)
-
NADPH (1 mM) for reductive assays[2]
-
NADP+ (1 mM) for oxidative assays
-
Reaction Buffer (reductive): 0.1 M MOPS, pH 6.8[2]
-
Reaction Buffer (oxidative): 0.1 M Tris-HCl, pH 9.0[2]
-
Quenching solution (e.g., acetonitrile or methanol)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the substrate (codeinone, which will be in equilibrium with this compound).
-
Initiate the reaction by adding a defined amount of purified NISO enzyme (e.g., 40 pmol) and COR-B (e.g., 10 pmol).[2] A control reaction without NISO should be run in parallel to measure the spontaneous isomerization and the activity of COR-B alone.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time course (e.g., 0, 20, 40, 60, 180 min).[2]
-
Stop the reaction at each time point by adding a quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amounts of this compound, codeinone, codeine, and neopine.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound, codeinone, codeine, and neopine in reaction mixtures.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS).
-
Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18).[7]
Mobile Phase:
-
A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.05% aqueous ammonia) is typically used.[7] The specific gradient will depend on the column and the specific compounds being separated.
Detection:
-
UV detection at a wavelength where the compounds have significant absorbance (e.g., around 284 nm for codeine).[8]
-
Mass spectrometry in positive-ion mode with multiple reaction monitoring (MRM) for high sensitivity and specificity.[7]
Quantification:
-
Quantification is achieved by comparing the peak areas of the analytes to those of a standard curve prepared with known concentrations of authentic standards. An internal standard (e.g., midazolam) can be used to improve accuracy and precision.[7]
Mandatory Visualizations
Signaling Pathway: Morphine Biosynthesis
Caption: Biosynthetic pathway of morphine from thebaine.
Experimental Workflow: In Vitro NISO Assay
Caption: Workflow for the in vitro this compound isomerase (NISO) assay.
Logical Relationship: Spontaneous vs. Enzymatic Pathways
Caption: Logical flow comparing the outcomes of spontaneous and enzymatic isomerization.
Conclusion
The isomerization of this compound to codeinone is a critical juncture in the biosynthesis of morphine. While this reaction can occur spontaneously, the discovery of this compound isomerase (NISO) has fundamentally changed our understanding of this process, revealing it to be an enzyme-catalyzed and highly efficient conversion in Papaver somniferum. The presence of NISO prevents the accumulation of this compound and its subsequent reduction to the off-pathway metabolite neopine, thereby ensuring a high flux towards the production of codeine and morphine. This knowledge is not only crucial for our understanding of plant biochemistry but also provides a vital tool for the metabolic engineering of microorganisms for the production of opiate-based pharmaceuticals. Further research to elucidate the precise kinetic parameters of NISO will provide a more complete picture of its catalytic power and aid in the optimization of engineered biosynthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codeinone reductase isoforms with differential stability, efficiency and product selectivity in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
Neopinone: The Pivotal Intermediate in Morphine Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth examination of neopinone's role as a critical branch-point intermediate in the biosynthesis of morphine and related alkaloids in the opium poppy, Papaver somniferum. Understanding the enzymatic control at this step is crucial for advancements in metabolic engineering and the development of novel opioid pharmaceuticals.
Introduction: The Morphine Biosynthetic Pathway
The biosynthesis of morphine, a potent analgesic, is a complex multi-step process that originates from the amino acid tyrosine.[1] The later stages of this pathway, converting thebaine to morphine, involve a series of demethylations, isomerizations, and reductions. For many years, a key isomerization step was believed to occur spontaneously.[2][3] However, recent discoveries have elucidated a precise enzymatic control mechanism, fundamentally changing our understanding of this pathway and opening new avenues for synthetic biology.[4][5][6]
The core of this revised understanding lies with the intermediate, this compound. After thebaine is converted to this compound, the pathway diverges. The fate of this compound—whether it is isomerized to codeinone or reduced to neopine—determines the ultimate yield of codeine and morphine.
The Critical Junction: From Thebaine to Codeinone
The conversion of thebaine marks the entry point into the final stages of morphine synthesis. This process is not a single direct reaction but a sequence of events where this compound is the central molecule.
-
Formation of this compound : Thebaine is first O-demethylated by the enzyme thebaine 6-O-demethylase (T6ODM) to produce this compound.[2][7]
-
The this compound Crossroads : this compound stands at a metabolic crossroads. It can either be isomerized to codeinone, which proceeds toward morphine, or it can be reduced to neopine, a dead-end product in this context.[5][7]
This compound Isomerase (NISO): The Gatekeeper of Morphine Synthesis
The isomerization of this compound to codeinone was long assumed to be a spontaneous process.[2] However, research has identified a specific enzyme, This compound isomerase (NISO) , that efficiently catalyzes this reaction.[4][5] The discovery of NISO, a member of the pathogenesis-related 10 (PR10) protein family, was a significant breakthrough, demonstrating that this critical step is under tight enzymatic control.[4][5]
Without NISO, the primary metabolic products are neopine and its downstream derivative, neomorphine, which are isomers of codeine and morphine, respectively.[4][5] The presence of NISO is therefore essential for channeling the metabolic flux towards the desired products. In engineered yeast strains designed to produce opiates, the inclusion of the NISO gene dramatically enhances the formation of codeine and morphine at the expense of neopine accumulation.[4][5][6]
Figure 1: The morphine biosynthetic pathway from thebaine, highlighting this compound's central role.
The Competing Reaction: Codeinone Reductase (COR)
Another critical enzyme, codeinone reductase (COR) , acts on both this compound and codeinone.[5][7] COR is an NADPH-dependent enzyme that catalyzes the reduction of the C6 oxo group.[8]
-
Action on Codeinone : COR reduces codeinone to codeine, the penultimate step in morphine biosynthesis.[9][10][11]
-
Action on this compound : Crucially, COR can also reduce this compound to neopine.[5] This reaction is effectively irreversible and traps the intermediate in a form that cannot proceed to morphine, making it a competitive and often undesirable side-reaction.[5][12]
The balance between the activity of NISO and COR is therefore a determining factor in the overall efficiency of morphine production. High NISO activity relative to COR activity ensures that this compound is rapidly converted to codeinone before COR can reduce it to neopine.
Quantitative Analysis
The efficiency of the enzymes involved in the this compound conversion is critical for determining the final product yields. Kinetic parameters for COR have been characterized, and recent studies have quantified the impact of NISO on product ratios in engineered systems.
Table 1: Kinetic Parameters of Codeinone Reductase (COR)
| Enzyme Source | Substrate | Apparent K_m (µM) | Cofactor | Apparent K_m (µM) | Reference |
|---|---|---|---|---|---|
| P. somniferum cell cultures | Codeinone | 23 | NADPH | 168 | [8] |
| P. somniferum capsule tissue | Codeinone | 9 | NADPH | 81 |[8] |
Table 2: Product Yields in Engineered E. coli with Thebaine Substrate
| Strategy | Key Enzymes Present | Codeine Yield (%) | Neopine Yield (%) | Codeine:Neopine Ratio | Reference |
|---|---|---|---|---|---|
| Single-Cell (No NISO) | T6ODM, COR | 1.8 | ~7.8 | 19:81 | [13][14] |
| Temporal Separation (No NISO) | T6ODM, delayed COR | ~48 | ~39 | 55:45 | [13][14] |
| Co-culture with NISO | T6ODM, COR, NISO | 64 | ~22 | 74:26 |[13] |
As shown in Table 2, the introduction of NISO dramatically shifts the product balance in favor of codeine, increasing the yield from 1.8% to 64% and reversing the codeine-to-neopine ratio.[13]
Experimental Protocols
General Enzyme Assay for NISO and COR Activity
This protocol is adapted from methodologies used to characterize NISO and COR activity.[5][8] It is designed to quantify the conversion of this compound to either codeinone (via NISO) or neopine (via COR).
Reagents:
-
Phosphate buffer (e.g., 0.1 M MOPS, pH 6.8-7.0)
-
NADPH (1 mM final concentration)
-
Substrate: Codeinone or this compound (50 µM final concentration)
-
Purified COR enzyme (e.g., 10 pmol)
-
Purified NISO enzyme (e.g., 40 pmol)
-
Stopping solution (e.g., saturated sodium carbonate or organic solvent)
-
Internal standard for HPLC/LC-MS analysis
Procedure:
-
Prepare a reaction mixture containing buffer and NADPH in a microcentrifuge tube.
-
Add the purified enzyme(s) to the mixture. For NISO activity, COR must be included as a coupling enzyme to reduce the codeinone product to codeine for easier quantification.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30-40°C) for 5 minutes.[8]
-
Initiate the reaction by adding the substrate (this compound).
-
Incubate for a defined period (e.g., 1 hour), taking time-point samples (e.g., at 0, 20, 40, 60 minutes) if measuring reaction kinetics.[5]
-
Terminate the reaction by adding a stopping solution.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant using HPLC or LC-MS to quantify the amounts of substrate remaining and products (codeine, neopine) formed.
Figure 2: A generalized workflow for an in vitro enzyme assay to assess NISO and COR activity.
Purification of Codeinone Reductase (COR)
This protocol is a summary of the steps used for the purification of COR from Papaver somniferum cell cultures.[8]
-
Crude Extract Preparation : Homogenize P. somniferum cells and prepare a cytosolic fraction via centrifugation.
-
Ammonium Sulfate Precipitation : Perform a fractional precipitation of proteins using 40-80% ammonium sulfate.
-
Affinity Chromatography (Matrex Red A) : Apply the re-suspended protein pellet to a Matrex Red A column to bind NADPH-dependent enzymes. Elute with a salt gradient.
-
Gel Filtration (Fractogel TSK HW 55S) : Separate proteins based on size to further purify COR.
-
Affinity Chromatography (Fractogel TSK AF Blue) : A second affinity step to enhance purity.
-
Ion-Exchange Chromatography (DEAE-Sephacel) : Separate proteins based on charge.
-
Purity Check : Analyze the final fraction using native PAGE to confirm homogeneity.
Implications for Drug Development and Synthetic Biology
The elucidation of this compound's role and the discovery of NISO have profound implications:
-
Metabolic Engineering : By co-expressing T6ODM, NISO, and COR in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, it is possible to create biosynthetic platforms for producing codeine, morphine, and other valuable semi-synthetic opioids from thebaine.[4][5][6][13] Controlling the relative expression levels of NISO and COR is key to maximizing product yield and minimizing the formation of neopine.
-
Novel Drug Synthesis : Understanding the enzymatic machinery allows for the potential creation of novel opioid structures. By using mutant enzymes or different substrates, it may be possible to generate new molecules with improved therapeutic profiles, such as reduced addictive potential or fewer side effects.
-
Sustainable Production : Biosynthetic production in engineered microbes offers a potential alternative to agricultural cultivation of opium poppies.[6] This could lead to more stable, secure, and potentially less expensive supply chains for essential medicines.
Conclusion
This compound is not merely a transient molecule but a pivotal intermediate whose fate is determined by a delicate enzymatic balance. The discovery of this compound isomerase (NISO) has corrected the long-held assumption of spontaneous isomerization and revealed a key control point in morphine biosynthesis. The competition between NISO-catalyzed isomerization and COR-catalyzed reduction dictates the efficiency of the entire downstream pathway. For researchers in drug development and synthetic biology, manipulating this enzymatic junction is a powerful strategy for optimizing the production of existing opioid analgesics and for engineering novel therapeutic compounds.
References
- 1. morphine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UCalgary-based team takes big step toward producing safer, less expensive pain-killing medications | News | University of Calgary [ucalgary.ca]
- 7. researchgate.net [researchgate.net]
- 8. Purification and properties of codeinone reductase (NADPH) from Papaver somniferum cell cultures and differentiated plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular cloning and functional expression of codeinone reductase: the penultimate enzyme in morphine biosynthesis in the opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Neopinone for Researchers and Drug Development Professionals
Introduction: Neopinone is a pivotal intermediate in the biosynthesis of several critical morphinan alkaloids, including codeine and morphine.[1][2] As a beta,gamma-unsaturated ketone, its unique chemical structure and strategic position in the biosynthetic pathway make it a compound of significant interest to researchers in natural product chemistry, enzymology, and pharmaceutical development. This guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic role, and relevant experimental methodologies.
Core Chemical and Physical Properties of this compound
This compound is a morphinane alkaloid derived from thebaine. A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₉NO₃ | PubChem |
| Molecular Weight | 297.3 g/mol | PubChem |
| IUPAC Name | (4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | PubChem |
| CAS Number | 509-66-0 | PubChem |
Biosynthesis of this compound and its Role in the Morphine Pathway
This compound is a critical junction in the biosynthetic pathway of morphine and codeine within the opium poppy, Papaver somniferum. Its formation and subsequent conversion are enzymatically controlled, representing key steps for potential bioengineering and synthetic biology applications.
The biosynthesis of this compound begins with thebaine, which is converted to this compound by the enzyme thebaine 6-O-demethylase (T6ODM).[1][2] this compound then undergoes a crucial isomerization to codeinone, a reaction catalyzed by the enzyme this compound isomerase (NISO).[1][2] This step is vital as it prevents the accumulation of the side-products neopine and neomorphine. Codeinone is subsequently reduced to codeine, which can then be demethylated to form morphine.
Experimental Protocols
Enzymatic Assay for this compound Isomerase (NISO)
This protocol is adapted from studies on the characterization of NISO and involves a coupled assay with codeinone reductase (COR). The activity of NISO is determined by monitoring the formation of codeine and neopine from codeinone.
Materials:
-
Codeinone
-
Codeinone Reductase (COR)
-
This compound Isomerase (NISO)
-
NADPH
-
0.1 M MOPS buffer, pH 6.8
-
HPLC system with a C18 column for analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 50 µM codeinone and 1 mM NADPH in 0.1 M MOPS buffer (pH 6.8).
-
Enzyme Addition: Add a defined amount of COR (e.g., 10 pmol) to the reaction mixture. For the NISO-coupled reaction, add a defined amount of NISO (e.g., 40 pmol) in addition to COR.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C).
-
Time-Course Sampling: At various time points (e.g., 0, 20, 40, 60, and 180 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Stop the reaction in the aliquots by adding a suitable quenching agent (e.g., an equal volume of methanol).
-
Analysis: Analyze the quenched samples by HPLC to quantify the amounts of codeine and neopine produced. The ratio of codeine to neopine will indicate the activity of NISO.
Challenges and Future Directions
The lack of readily available, detailed protocols for the synthesis and purification of this compound presents a significant challenge for researchers. The development of a robust and scalable synthetic route to this compound would be a valuable contribution to the field, enabling more in-depth studies of its chemical and biological properties. Furthermore, the establishment of validated analytical methods for its quantification is essential for accurate biochemical and metabolic studies. Future research efforts could focus on the total synthesis of this compound, the development of efficient purification schemes from natural sources, and the validation of sensitive analytical techniques for its detection and quantification in various matrices.
References
The Discovery of Neopinone Isomerase (NISO): A Linchpin in Morphine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of morphine in the opium poppy (Papaver somniferum) is a complex enzymatic pathway that has been the subject of intense scientific scrutiny for decades. A pivotal breakthrough in understanding this pathway was the discovery of Neopinone Isomerase (NISO), an enzyme that catalyzes a crucial isomerization step previously thought to occur spontaneously. This guide provides a comprehensive technical overview of the discovery of NISO, detailing its function, the key experiments that led to its identification, and its significance in the field of metabolic engineering and drug development. We present detailed experimental protocols, quantitative data from key assays, and visual representations of the relevant biochemical pathways and experimental workflows to offer a complete resource for professionals in the field.
Introduction
For many years, the conversion of this compound to codeinone, a critical step in the morphine biosynthesis pathway, was presumed to be a spontaneous chemical rearrangement.[1][2] However, the inefficiency of this spontaneous reaction in engineered microbial systems, which resulted in the accumulation of undesirable byproducts like neopine and neomorphine, suggested that a key enzymatic component was missing.[1][2] This observation prompted researchers to investigate the potential for an enzyme-catalyzed isomerization in the opium poppy latex.
The search for this enzyme led to the discovery of this compound Isomerase (NISO), a member of the pathogenesis-related 10 (PR10) protein family.[1][2] This discovery, published by Dastmalchi et al. in Nature Chemical Biology in 2019, fundamentally changed our understanding of opiate alkaloid biosynthesis and opened new avenues for the efficient production of these valuable pharmaceuticals in engineered microorganisms.[1][2][3]
The Role of NISO in Morphine Biosynthesis
NISO plays a critical role in directing the metabolic flux towards the production of codeine and morphine by catalyzing the isomerization of the allyl moiety of this compound to form codeinone.[2] This reaction is in competition with the reduction of this compound by codeinone reductase (COR) to the dead-end product neopine.[2][4] By efficiently converting this compound to codeinone, NISO ensures that the pathway proceeds towards the desired pharmacologically active alkaloids.[2][4]
The major biosynthetic route to morphine is as follows: Thebaine is converted to this compound by the enzyme thebaine 6-O-demethylase (T6ODM).[4][5] NISO then isomerizes this compound to codeinone, which is subsequently reduced by codeinone reductase (COR) to codeine.[4][5] Finally, codeine is demethylated by codeine O-demethylase (CODM) to yield morphine.[4][5]
Signaling Pathway Diagram
References
- 1. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Thebaine 6-O-Demethylase in Neopinone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thebaine 6-O-demethylase (T6ODM) is a pivotal enzyme in the biosynthesis of morphine and other morphinan alkaloids in the opium poppy, Papaver somniferum. As a non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase, T6ODM catalyzes the specific 6-O-demethylation of thebaine to produce neopinone, a critical intermediate that channels the metabolic flux towards the synthesis of codeine and morphine.[1][2][3] This technical guide provides an in-depth analysis of the function of T6ODM, including its biochemical properties, kinetic parameters, and the experimental protocols for its study. The information presented herein is intended to support researchers and professionals in the fields of metabolic engineering, synthetic biology, and pharmaceutical development in their efforts to understand and manipulate this important biosynthetic pathway.
Introduction
Thebaine 6-O-demethylase (EC 1.14.11.31) is a key enzyme that participates in the complex biosynthetic pathway of morphinan alkaloids.[4][5] Its primary role is the conversion of thebaine, a pentacyclic alkaloid, into this compound through the removal of a methyl group from the C6 position.[1] This reaction is a committed step that directs thebaine into the main pathway leading to the production of the widely used analgesics, codeine and morphine.[3][6] Understanding the intricacies of T6ODM function is paramount for the development of engineered microbial systems for the production of opiates and for the genetic improvement of opium poppy varieties.
Biochemical Properties and Function
T6ODM belongs to the superfamily of 2-oxoglutarate/Fe(II)-dependent dioxygenases, which utilize ferrous iron as a cofactor and 2-oxoglutarate as a co-substrate.[1][3] The catalytic mechanism involves the oxidative decarboxylation of 2-oxoglutarate, leading to the formation of a highly reactive ferryl intermediate. This intermediate is responsible for the hydroxylation of the methyl group at the C6 position of thebaine, which subsequently leads to the release of formaldehyde and the formation of this compound.[7]
The reaction catalyzed by T6ODM is as follows:
Thebaine + 2-oxoglutarate + O₂ → this compound + Succinate + CO₂ + Formaldehyde[4][5]
This compound, the product of this reaction, is an unstable intermediate that can be enzymatically converted to codeinone by this compound isomerase (NISO) or non-enzymatically rearrange to the more stable codeinone. Codeinone is then further metabolized to codeine and subsequently to morphine. The regioselectivity of T6ODM for the 6-O-methyl group of thebaine is crucial for preventing the accumulation of other, less desirable, alkaloids.[8]
Quantitative Data
The kinetic parameters of T6ODM are essential for modeling and engineering the morphine biosynthetic pathway. The following table summarizes the available quantitative data for Papaver somniferum T6ODM.
| Parameter | Substrate | Value | Reference |
| Michaelis Constant (Km) | Thebaine | 20 ± 7 µM | [9] |
| Michaelis Constant (Km) | 2-Oxoglutarate | Not explicitly found | |
| Maximum Velocity (Vmax) | Thebaine | Not explicitly found | |
| Catalytic Efficiency (kcat/Km) | Thebaine | Not explicitly found | |
| Optimal pH | Not explicitly found | ||
| Optimal Temperature | Not explicitly found |
Note: While a specific Vmax and kcat were not found in the literature, the initial characterization suggests robust enzymatic activity under the described assay conditions.
Experimental Protocols
Recombinant Expression and Purification of Thebaine 6-O-Demethylase
This protocol describes the expression of a codon-optimized T6ODM gene in Escherichia coli and its subsequent purification.
4.1.1. Gene Synthesis and Cloning:
-
A codon-optimized synthetic gene for Papaver somniferum T6ODM (GenBank accession: GQ500139) is cloned into a pET-28b(+) expression vector, incorporating an N-terminal polyhistidine tag for affinity purification.
-
The construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).
4.1.2. Protein Expression:
-
Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic concentration.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubate the culture for a further 16-20 hours at 18°C with shaking.
4.1.3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged T6ODM with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Analyze the eluted fractions by SDS-PAGE to confirm purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol). Store the purified enzyme at -80°C.
Thebaine 6-O-Demethylase Activity Assay
This protocol is based on the detection of the product, this compound, using High-Performance Liquid Chromatography (HPLC).
4.2.1. Reaction Mixture: Prepare a 100 µL reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
100 µM Thebaine (substrate)
-
500 µM 2-Oxoglutarate (co-substrate)
-
100 µM (NH₄)₂Fe(SO₄)₂ (cofactor)
-
2 mM Sodium ascorbate (reducing agent)
-
1-5 µg of purified recombinant T6ODM
4.2.2. Assay Procedure:
-
Pre-incubate the reaction mixture without thebaine for 5 minutes at 30°C.
-
Initiate the reaction by adding thebaine.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of methanol or acetonitrile.
-
Centrifuge the mixture at high speed to precipitate the protein.
-
Analyze the supernatant by HPLC.
Analytical Method for Thebaine and this compound Quantification
4.3.1. HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 285 nm.[10]
-
Injection Volume: 10-20 µL.
4.3.2. Quantification:
-
Prepare standard curves for thebaine and, if available, this compound of known concentrations.
-
Quantify the amounts of substrate consumed and product formed by comparing the peak areas from the sample chromatograms to the standard curves.
Visualizations
Signaling Pathway: Morphine Biosynthesis from Thebaine
Caption: Major pathways of morphine biosynthesis from thebaine in Papaver somniferum.
Experimental Workflow: T6ODM Activity Assay
Caption: Workflow for determining the enzymatic activity of T6ODM.
Conclusion
Thebaine 6-O-demethylase is a critical enzyme that governs a key step in the biosynthesis of morphine and related alkaloids. Its high specificity and efficiency make it a prime target for metabolic engineering and synthetic biology applications aimed at the microbial production of valuable pharmaceuticals. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate and utilize T6ODM in their work. Future research should focus on elucidating the complete kinetic profile of the enzyme and exploring its substrate promiscuity for the potential synthesis of novel alkaloid derivatives.
References
- 1. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Thebaine 6-O-demethylase - Wikipedia [en.wikipedia.org]
- 5. Expression and Purification of Recombinant Human Mitochondrial RNA Polymerase (POLRMT) and the Initiation Factors TFAM and TFB2M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of Neopinone in Papaver somniferum
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of neopinone, a critical but transient intermediate in the biosynthesis of morphinan alkaloids within the opium poppy, Papaver somniferum. Due to its ephemeral nature, this compound does not accumulate to significant levels in the plant, making its direct quantification challenging and rarely reported. This document synthesizes the current understanding of its formation, enzymatic conversion, and the analytical approaches used to study its role in the pathway leading to codeine and morphine.
Introduction: this compound's Pivotal Role
This compound is a morphinan alkaloid that serves as a key junction in the biosynthetic route from thebaine to the pharmaceutically vital compounds codeine and morphine.[1] It is the direct product of thebaine demethylation and the substrate for a crucial isomerization step that dictates the flow towards the production of codeine and its downstream derivatives.[2] Understanding the dynamics of this compound formation and conversion is essential for metabolic engineering efforts aimed at optimizing the yield of specific alkaloids in the opium poppy.
Biosynthesis and Enzymatic Conversion of this compound
The journey from thebaine to morphine involves a series of enzymatic transformations primarily occurring in the laticifer cells of the opium poppy.[3][4] this compound occupies a central position in this pathway.
2.1. Formation of this compound:
Thebaine, the first pentacyclic morphinan alkaloid in the pathway, undergoes O-demethylation at the C6 position to form this compound.[5] This reaction is catalyzed by the enzyme Thebaine 6-O-demethylase (T6ODM) , a non-heme dioxygenase.[6]
2.2. The Critical Isomerization Step:
This compound is an unstable β,γ-unsaturated ketone. For the biosynthesis to proceed towards codeine and morphine, this compound must be isomerized to its α,β-unsaturated ketone isomer, codeinone. For a long time, this conversion was presumed to be a spontaneous process.[5] However, recent research has definitively shown that this isomerization is catalyzed by a specific enzyme: This compound Isomerase (NISO) .[2][7][8]
NISO is a member of the pathogenesis-related 10 (PR10) protein family.[2] Its discovery has been a significant breakthrough in understanding the regulation of the morphinan alkaloid pathway.
2.3. The Fate of this compound in the Absence of NISO:
In the absence of sufficient NISO activity, this compound becomes a substrate for Codeinone Reductase (COR) . This results in the formation of neopine, a structural isomer of codeine.[8] Neopine is considered a metabolic sink, as it is not a direct precursor to morphine. Therefore, the efficiency of the NISO-catalyzed isomerization is a key determinant of the ultimate yield of codeine and morphine.[2]
Signaling Pathway: Morphine Biosynthesis from Thebaine
Caption: Biosynthetic pathway from thebaine to morphine, highlighting the central role of this compound.
Quantitative Data: A Reflection of Transience
Direct quantification of this compound in Papaver somniferum tissues (e.g., latex, poppy straw) is notably absent from the scientific literature. This is attributed to its status as a transient intermediate that is rapidly converted to either codeinone or neopine. Its low steady-state concentration makes detection and accurate measurement extremely difficult using standard alkaloid profiling methods.
However, the functional significance of this compound can be inferred by examining the alkaloid profiles of poppy plants where the gene for this compound Isomerase (NISO) has been silenced.
Table 1: Relative Alkaloid Content in NISO-Silenced Opium Poppy
| Alkaloid | Control Plants (pTRV2) | NISO-Silenced Plants (pNISO) | Fold Change |
| Thebaine | ~1.0 | ~2.5 | + 2.5x |
| Codeine | ~1.0 | ~1.2 | + 1.2x |
| Morphine | ~1.0 | ~0.4 | - 0.6x |
| Neopine | ~1.0 | ~7.0 | + 7.0x |
Data are presented as relative values normalized to the control group for illustrative purposes, based on findings from Dastmalchi et al. (2019).[7][8]
The substantial increase in neopine and the decrease in morphine in NISO-silenced plants provide strong indirect evidence of this compound's role as the metabolic precursor that is diverted away from the main morphine pathway when its isomerization is impaired.[7][8]
Experimental Protocols
The study of this compound relies on sophisticated analytical techniques for alkaloid profiling and specific enzyme assays to characterize its conversion.
General Protocol for Morphinan Alkaloid Extraction and Analysis
This protocol outlines a general method for the extraction and analysis of major alkaloids from poppy straw, which can be adapted for the detection of intermediates like this compound.
-
Sample Preparation:
-
Dry poppy straw (capsules and a portion of the stem) is ground into a fine powder.[9]
-
A known quantity (e.g., 100 mg) of the powdered material is weighed.
-
-
Extraction:
-
The powder is suspended in an acidic aqueous solution (e.g., 5% acetic acid) or a methanol-based solvent.[5]
-
The extract is centrifuged, and the supernatant is collected.
-
-
Purification (Optional but Recommended):
-
Solid-Phase Extraction (SPE) can be used to clean up the sample and concentrate the alkaloids.
-
The supernatant is passed through a C18 SPE cartridge.
-
The cartridge is washed to remove interfering compounds, and the alkaloids are eluted with a solvent like methanol.
-
-
Analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
-
Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reversed-phase column. A gradient elution program using solvents like acetonitrile and ammonium acetate buffer is employed to separate the different alkaloids.[11][12]
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target alkaloid to ensure high selectivity and sensitivity.[12]
-
Quantification: Alkaloid concentrations are determined by comparing the peak areas from the sample to those of a calibration curve generated with certified reference standards.
-
In Vitro Assay for this compound Isomerase (NISO) Activity
This protocol is based on the methods used to identify and characterize NISO.[8] It measures the formation of neopine when this compound's intended product, codeinone, is incubated with the competing enzyme, Codeinone Reductase (COR).
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M MOPS, pH 6.8).
-
To the buffer, add the substrate, codeinone (e.g., 50 µM final concentration), and the cofactor for COR, NADPH (e.g., 1 mM final concentration).
-
-
Enzyme Addition:
-
Add a known amount of purified Codeinone Reductase (COR) enzyme (e.g., 10 pmol).
-
In the test reaction, add the purified candidate NISO protein. In the control reaction, add a buffer blank or a control protein.
-
-
Incubation:
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching solvent, such as acetonitrile or methanol.
-
Analyze the reaction products (codeine and neopine) by LC-MS/MS as described in Protocol 4.1.
-
-
Interpretation:
-
NISO activity is indicated by a decrease in the amount of neopine formed in the test reaction compared to the control. This is because NISO converts this compound (formed from the reverse reaction of COR on codeine, or present as an impurity) to codeinone, thus making it unavailable for reduction to neopine by COR.
-
Experimental Workflow: NISO Activity Assay
Caption: Workflow for the in vitro assay to determine this compound Isomerase (NISO) activity.
Conclusion and Future Directions
This compound stands as a pivotal, albeit transient, player in the complex symphony of alkaloid biosynthesis in Papaver somniferum. While its direct quantification in vivo remains an analytical challenge, its existence and critical role are firmly established through enzymatic studies and genetic manipulation of the pathway. Future research, employing advanced analytical techniques such as flux analysis and highly sensitive mass spectrometry, may yet shed more light on the precise cellular concentrations and turnover rates of this enigmatic intermediate. A deeper understanding of the kinetics of the T6ODM, NISO, and COR enzymes will be paramount for the successful metabolic engineering of opium poppy to enhance the production of desired pharmaceutical alkaloids.
References
- 1. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphine biosynthesis in opium poppy involves two cell types: sieve elements and laticifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic knockdown of morphine pathway enzymes in opium poppy using virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 11. Determination of morphine and related alkaloids in crude morphine, poppy straw and opium preparations by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]
The Stereochemistry of Neopinone and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopinone, a naturally occurring morphinan alkaloid, serves as a critical intermediate in the biosynthesis of codeine and morphine in the opium poppy (Papaver somniferum)[1]. As a structural isomer of codeinone, its stereochemistry plays a pivotal role in both biological pathways and synthetic routes to a range of opioid analgesics. The rigid pentacyclic structure of the morphinan skeleton imparts a distinct three-dimensional conformation, and the spatial arrangement of its functional groups is crucial for receptor binding and pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its key derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological and chemical pathways.
Core Stereochemistry of the Morphinan Skeleton
The morphinan nucleus, the fundamental structure of this compound, is a rigid pentacyclic system with multiple chiral centers. The absolute configuration of these centers dictates the overall shape of the molecule and its ability to interact with opioid receptors. In naturally occurring morphinans like morphine, the stereochemistry is defined as (-)-5R, 6S, 9R, 13S, 14R. This compound shares this core stereochemical framework, with the key difference from codeinone being the position of the double bond in the C ring, which is at Δ8,14 in this compound and Δ7,8 in codeinone[1]. This seemingly subtle difference has profound implications for the molecule's stability and reactivity.
Biosynthesis of this compound and its Stereochemical Fate
This compound is a key branch point in the biosynthetic pathway of morphine and codeine. Thebaine, an earlier precursor, is demethylated by the enzyme thebaine 6-O-demethylase (T6ODM) to yield this compound[2]. The fate of this compound is then determined by the action of two competing enzymes, highlighting the critical role of stereochemistry in biological systems.
The Isomerization to Codeinone
The isomerization of this compound to the more thermodynamically stable codeinone is a crucial step. While this can occur spontaneously, it is significantly accelerated in vivo by the enzyme This compound isomerase (NISO) [3][4]. This enzymatic conversion is highly specific and ensures the efficient production of codeine and subsequently morphine.
The Reduction to Neopine
In the absence or with low activity of NISO, this compound can be reduced by the enzyme codeinone reductase (COR) to form neopine , a stereoisomer of codeine[2][5]. This is often an undesired side reaction in engineered microbial systems for opioid production, as neopine has a different pharmacological profile and is not a direct precursor to morphine in the primary biosynthetic pathway. The stereoselective reduction of the C6-keto group of this compound by COR yields the 6α-hydroxyl group of neopine, in contrast to the 6β-hydroxyl group that would be formed from the reduction of codeinone to codeine.
Synthesis and Stereochemistry of Key this compound Derivatives
The unique structure of this compound makes it a valuable starting material for the semisynthesis of various opioid derivatives. The control of stereochemistry during these transformations is paramount.
This compound Ethylene Glycol Ketal
Protection of the C6-ketone of this compound is a common strategy in the synthesis of more complex morphinans. The formation of the ethylene glycol ketal is a notable example.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |
| This compound Ethylene Glycol Ketal | C20H23NO4 | 341.40 | 85-90 | [6][7] |
-
A solution of thebaine (1.0 g, 3.21 mmol) in ethylene glycol (20 mL) is prepared in a round-bottom flask.
-
p-Toluenesulfonic acid monohydrate (61 mg, 0.32 mmol) is added to the solution.
-
The mixture is heated to 110 °C under a nitrogen atmosphere for 2 hours.
-
The reaction mixture is cooled to room temperature and diluted with water (50 mL).
-
The aqueous solution is basified to pH 9 with concentrated ammonium hydroxide.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: 95:5 dichloromethane/methanol) to afford this compound ethylene glycol ketal as a white solid.
Note: This protocol is a representation based on literature and should be adapted and optimized with appropriate laboratory safety precautions.
8-Halodihydrocodeinone Derivatives
The reaction of this compound with hydrohalic acids under anhydrous conditions proceeds via an intermediate, 8-halodihydrocodeinone, which can then be converted to codeinone. This reaction is a key step in some synthetic routes from thebaine to codeine. The stereochemistry of the halogen addition at C8 and the subsequent elimination are critical to the overall efficiency of the process.
The Role of Stereochemistry in Pharmacological Activity
The stereochemistry of morphinans is a well-established determinant of their pharmacological activity. The specific spatial arrangement of the pharmacophoric elements—the aromatic ring, the basic nitrogen, and the hydroxyl groups—is essential for productive binding to opioid receptors.
While specific binding data for this compound and its direct isomers at various opioid receptor subtypes (μ, δ, κ) is not extensively reported in publicly available literature, the principle of stereoselectivity is well-documented for related compounds. For instance, the naturally occurring (-)-thebaine and its unnatural enantiomer (+)-thebaine exhibit different binding affinities and efficacies at mu and delta opioid receptors[8]. Similarly, the analgesic activity of methadone resides almost exclusively in the (R)-enantiomer, which has a significantly higher affinity for the μ-opioid receptor than the (S)-enantiomer[9].
It is therefore highly probable that this compound, neopine, codeine, and isocodeine, all being stereoisomers, exhibit distinct binding profiles and functional activities at opioid receptors. The subtle changes in the conformation of the C ring and the orientation of the C6 substituent likely influence the interaction with key amino acid residues in the receptor binding pocket.
Conclusion
The stereochemistry of this compound is a cornerstone of its chemical and biological identity. As a pivotal intermediate in the biosynthesis of morphine alkaloids, the stereocontrolled enzymatic conversion of this compound to codeinone is essential for preventing the formation of the less desirable stereoisomer, neopine. In the realm of synthetic chemistry, this compound and its derivatives are valuable building blocks for the creation of novel opioid receptor ligands. A thorough understanding of the stereochemical nuances of these molecules, supported by robust analytical and spectroscopic data, is indispensable for researchers in natural product chemistry, medicinal chemistry, and drug development. Future work focusing on the detailed pharmacological profiling of this compound and its various stereoisomers will undoubtedly provide deeper insights into the structure-activity relationships of the morphinan class of compounds.
References
- 1. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 5. Codeinone reductase isoforms with differential stability, efficiency and product selectivity in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot conversion of thebaine to hydrocodone and synthesis of this compound ketal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective mu- and delta-opioid receptor-related antinociception and binding with (+)-thebaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Neopinone in Opioid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopinone, a morphinan alkaloid, serves as a critical intermediate in the biosynthesis of several key secondary metabolites within the opium poppy (Papaver somniferum).[1] Its strategic position in the biochemical pathway leading to the production of potent analgesics such as codeine and morphine underscores its importance in both natural product chemistry and pharmaceutical development.[1][2] This technical guide provides an in-depth exploration of this compound's role, focusing on the enzymatic conversions, pathway regulation, and experimental methodologies used to elucidate its function.
The Central Role of this compound in the Morphine Biosynthetic Pathway
This compound is a key branch-point metabolite in the intricate biosynthetic pathway of benzylisoquinoline alkaloids (BIAs).[3][4] It is formed from thebaine, a precursor alkaloid, through a demethylation reaction catalyzed by the enzyme thebaine 6-O-demethylase (T6ODM) .[5][6]
The fate of this compound is a crucial determinant of the final alkaloid profile in the opium poppy. For many years, the subsequent conversion of this compound to codeinone was believed to occur spontaneously.[6][7] However, recent research has definitively shown that this isomerization is an enzyme-catalyzed reaction, a discovery that has significantly advanced our understanding of opioid biosynthesis.[2][8]
The Enzymatic Isomerization of this compound
The critical step of converting this compound to codeinone is catalyzed by the enzyme This compound isomerase (NISO) .[2][8][9] This discovery overturned the long-held assumption of a spontaneous rearrangement.[7][8] NISO belongs to the pathogenesis-related 10 (PR10) protein family.[2][8][9]
The action of NISO is paramount for the efficient production of codeine and morphine. In the absence of NISO activity, this compound is instead reduced by codeinone reductase (COR) to form neopine, a structural isomer of codeine.[8] Neopine is considered a "metabolically 'trapped'" alkaloid, meaning it is not further converted to morphine, thus representing a loss of carbon flow towards the desired end products.[5][8] The inclusion of NISO in engineered microbial systems, such as yeast, has been shown to dramatically enhance the formation of the desired opiate products at the expense of neopine and neomorphine accumulation.[2][8]
The overall major pathway can be summarized as follows:
Thebaine → this compound → Codeinone → Codeine → Morphine
A minor pathway to morphine also exists, proceeding via oripavine to neomorphinone. Neomorphinone is then isomerized by NISO to morphinone, which is subsequently reduced to morphine.[5][8]
Quantitative Data on Enzyme Activity and Alkaloid Accumulation
The following tables summarize key quantitative data from studies investigating the role of this compound and NISO.
| Enzyme Activity Data | |
| Experiment | Key Findings |
| Screening of PR10 proteins for this compound isomerase activity | Incubation of codeinone with COR-B and a PR10 candidate (NISO) showed a significant increase in the production of neopine, indicating the isomerization of codeinone back to this compound, which was then reduced.[8] |
| Time-course assays with codeinone and COR-B, with and without NISO | In the presence of NISO, the production of neopine from codeinone (via this compound) was significantly increased over time compared to the reaction with COR-B alone.[8] |
| Stoichiometry of COR-B and NISO | The ratio of NISO to COR-B was shown to affect the production of neopine. Increasing the amount of NISO relative to a constant amount of COR-B resulted in a corresponding increase in neopine formation.[8] |
| Bidirectional isomerization by NISO | Experiments using both this compound and codeinone as substrates demonstrated that NISO catalyzes the bidirectional isomerization between the two molecules.[8] |
| Alkaloid Accumulation in Papaver somniferum | |
| Experiment | Key Findings |
| Virus-induced gene silencing (VIGS) of NISO | Suppression of NISO transcript levels in opium poppy plants led to a significant alteration in the alkaloid profile. Specifically, there was an accumulation of neopine and a corresponding decrease in the levels of codeine and morphine.[8] |
| Analysis of alkaloid content in different poppy cultivars | The content of major alkaloids, including morphine, codeine, and thebaine, varies significantly among different cultivars of Papaver somniferum.[10][11] For example, the cultivar 'Buddha' has a high morphine content (mean 1.64%), while others have lower concentrations.[10] Total alkaloid content can range from approximately 680 to over 25,000 µg/g of dry matter.[11] |
| Distribution of alkaloids within the poppy capsule | The concentration of alkaloids is not uniform throughout the poppy capsule. The wall (pericarp) and the placenta have the highest concentrations of total alkaloids and morphine, while the stigmatic disc and thalamus have lower levels.[12] For instance, in the 'Morgana' variety, the placenta had the highest total alkaloid content (3.72%) and morphine content (3.34%).[12] |
Experimental Protocols
In Vitro Enzyme Assays for this compound Isomerase (NISO) Activity
A common method to assess NISO activity involves a coupled enzyme assay with codeinone reductase (COR).[8]
-
Reaction Mixture: A typical reaction mixture contains:
-
Substrate: 50 µM codeinone
-
Cofactor: 1 mM NADPH
-
Enzymes: 10 pmol (200 nM) COR-B and varying amounts of the candidate NISO protein (e.g., 80 pmol or 1.6 µM).
-
Buffer: 0.1 M MOPS, pH 6.8.
-
-
Incubation: The reaction is incubated for a set period, for example, 2 hours.
-
Analysis: The reaction products (codeine and neopine) are quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The production of neopine is indicative of NISO activity, as it demonstrates the conversion of codeinone to this compound, which is then reduced by COR-B.
Virus-Induced Gene Silencing (VIGS) of NISO in Papaver somniferum
VIGS is a powerful technique to study gene function in plants.
-
Vector Construction: A fragment of the NISO gene is cloned into a tobacco rattle virus (TRV)-based VIGS vector (e.g., pTRV2). An empty vector control is also prepared.
-
Agroinfiltration: Agrobacterium tumefaciens strains carrying the pTRV1 and the pTRV2-NISO (or empty vector) constructs are co-infiltrated into the leaves of young opium poppy plants.
-
Plant Growth and Sample Collection: The plants are grown for a period to allow for the systemic spread of the virus and silencing of the target gene. Tissues such as stems or capsules are then harvested.
-
Analysis:
-
Transcript Analysis: Quantitative real-time PCR (qRT-PCR) is used to confirm the suppression of NISO transcript levels in the silenced plants compared to the empty vector controls.
-
Metabolite Analysis: The alkaloid content (neopine, codeine, morphine, etc.) in the harvested tissues is quantified by HPLC or LC-MS to determine the effect of NISO silencing on the alkaloid profile.[8]
-
Visualizing the Biochemical Pathways
Morphine Biosynthesis Pathway from Thebaine
Caption: Major enzymatic steps in the conversion of thebaine to morphine, highlighting the pivotal role of this compound.
Experimental Workflow for NISO Activity Assay
Caption: A generalized workflow for the in vitro determination of this compound isomerase (NISO) activity.
Conclusion
This compound stands as a linchpin in the biosynthesis of morphine and codeine. The discovery of this compound isomerase (NISO) has fundamentally altered our understanding of this pathway, revealing a layer of enzymatic control where a spontaneous reaction was once presumed. This knowledge is not only crucial for comprehending the natural diversity of alkaloids in Papaver somniferum but also provides a critical tool for the metabolic engineering of microorganisms to produce valuable opiate pharmaceuticals. Further research into the regulation and structure of NISO and related enzymes will undoubtedly pave the way for more efficient and controlled production of these vital medicines.
References
- 1. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 4. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. mdpi.com [mdpi.com]
The Metabolic Crossroads of Morphinan Biosynthesis: A Technical Guide to the Fate of Neopinone in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of neopinone, a pivotal intermediate in the biosynthesis of morphinan alkaloids in plants, most notably in the opium poppy (Papaver somniferum). Understanding the enzymatic control of this compound's conversion is critical for the metabolic engineering of plants and microorganisms to enhance the production of valuable pharmaceuticals like codeine and morphine, and to minimize the formation of less desirable isomers.
The Central Role of this compound in Morphine Biosynthesis
This compound sits at a crucial junction in the morphine biosynthetic pathway. It is derived from thebaine through the action of the enzyme thebaine 6-O-demethylase (T6ODM). The subsequent metabolic step, the isomerization of this compound to codeinone, was long considered a spontaneous reaction. However, recent research has unequivocally demonstrated that this conversion is catalyzed by a specific enzyme: This compound isomerase (NISO) .[1][2][3][4][5] This discovery has profound implications for understanding and manipulating the flow of metabolites through this pathway.
In the absence of or with insufficient NISO activity, this compound is susceptible to reduction by codeinone reductase (COR) , leading to the formation of neopine.[3][4] Neopine is considered a "metabolically 'trapped'" alkaloid, as it is not a direct precursor to codeine or morphine, thus representing a loss of valuable intermediates in the production of the desired end-products.[3]
Quantitative Insights into this compound Metabolism
The interplay between this compound isomerase (NISO) and codeinone reductase (COR) is a critical determinant of the metabolic flux towards either the production of codeine and morphine or the accumulation of the side-product neopine. The stoichiometry of these enzymes directly impacts the product profile.
The following tables summarize key quantitative data from in vitro enzymatic assays that illustrate the competitive nature of this compound conversion.
Table 1: Effect of NISO and COR-B Stoichiometry on Neopine Production [6]
| COR-B (pmol) | NISO (pmol) | Neopine Production (pmol mL⁻¹) |
| 10 | 0 | ~15 |
| 10 | 10 | ~25 |
| 10 | 50 | ~40 |
| 10 | 100 | ~45 |
| 10 | 200 | ~48 |
| 0 | 10 | 0 |
| 10 | 10 | ~25 |
| 25 | 10 | ~35 |
| 50 | 10 | ~40 |
| 100 | 10 | ~45 |
Assay Conditions: 1-hour incubation with 50 µM codeinone and 1 mM NADPH in 0.1 M MOPS, pH 6.8.[6]
Table 2: Time-Course of Neopine Production with and without NISO [6]
| Time (min) | Neopine Production (pmol mL⁻¹) - COR-B alone | Neopine Production (pmol mL⁻¹) - COR-B + NISO |
| 0 | 0 | 0 |
| 20 | ~10 | ~20 |
| 40 | ~15 | ~30 |
| 60 | ~18 | ~38 |
| 180 | ~20 | ~45 |
Assay Conditions: 50 µM codeinone, 1 mM NADPH, in 0.1 M MOPS, pH 6.8 with 10 pmol COR-B and, where indicated, 40 pmol NISO.[6]
Experimental Protocols
General Alkaloid Extraction from Papaver somniferum**
This protocol provides a general method for the extraction of alkaloids from plant material for subsequent analysis.
-
Sample Preparation: Dry and powder 50 mg of the plant sample (e.g., latex, poppy straw).[7]
-
Extraction: Add 5 ml of 5% acetic acid to the powdered sample.[7]
-
Sonication: Sonicate the mixture for 30 minutes.[7]
-
Centrifugation: Centrifuge the extract to pellet solid debris.[7]
-
Solid-Phase Extraction (SPE):
-
Concentration and Reconstitution:
In Vitro Enzyme Assay for this compound Isomerase Activity
This protocol describes a coupled enzyme assay to determine the activity of NISO by measuring the formation of a downstream product.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
0.1 M MOPS buffer, pH 6.8[6]
-
1 mM NADPH[6]
-
50 µM codeinone (as a substrate that will be in equilibrium with this compound in the presence of NISO)[6]
-
10 pmol of purified recombinant Codeinone Reductase (COR-B)[6]
-
Varying concentrations of purified recombinant this compound Isomerase (NISO) (e.g., 0-200 pmol)[6]
-
-
-
Negative Control: Prepare a reaction mixture as above but with heat-denatured NISO.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour).[6]
-
Quenching: Stop the reaction by adding 4 volumes of methanol.[6]
-
Centrifugation: Centrifuge at 21,000 x g for 40 minutes to precipitate proteins.[6]
-
Analysis: Analyze the supernatant for the presence and quantity of neopine, codeine, and other alkaloids using HPLC.
HPLC Analysis of Morphinan Alkaloids
This section outlines a general approach for the separation and quantification of this compound and its metabolites.
-
Chromatographic System: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector is suitable.[1][2][8]
-
Column: A reversed-phase C18 column is commonly used for the separation of these alkaloids.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium perchlorate) and an organic solvent (e.g., acetonitrile) is typically employed.[2][8] The pH of the aqueous phase is a critical parameter for achieving good separation.
-
Detection: UV detection at a wavelength of approximately 275-285 nm is suitable for these compounds.[2]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards using a calibration curve.
Visualizing the Metabolic Landscape
Metabolic Pathway of this compound
Caption: The metabolic pathway of this compound in morphine biosynthesis.
Experimental Workflow for NISO Activity Assay
Caption: Workflow for the in vitro this compound isomerase (NISO) activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Neopinone
Introduction
Neopinone is a significant intermediate in the biosynthesis of opioid alkaloids such as codeine and morphine in the opium poppy (Papaver somniferum).[1][2][3] It is a structural isomer of codeinone, and its conversion to codeinone is a critical enzymatic step catalyzed by this compound isomerase (NISO).[1][2][3] The accurate detection and quantification of this compound are essential for researchers in plant biochemistry, metabolic engineering, and drug development to understand and manipulate the biosynthetic pathways of these valuable pharmaceuticals. Furthermore, as a potential biomarker or impurity in opiate production, sensitive analytical methods are required for quality control and forensic analysis.
These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas chromatography separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a mobile gas phase. Mass spectrometry then ionizes the separated compounds, sorts the resulting ions by their mass-to-charge ratio (m/z), and measures their relative abundance. For compounds like this compound, which contain polar functional groups, a derivatization step is often required to increase volatility and improve chromatographic performance.[4][5]
Experimental Protocol
This protocol is designed for the analysis of this compound in plant extracts or microbial cultures and can be adapted for other biological samples.
2.1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS), e.g., Nalorphine[4] or a deuterated analog
-
Methanol, Acetonitrile (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)[6][7]
-
Derivatizing agent: e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic anhydride (PFPA)[4][5][8]
-
Ethyl Acetate (anhydrous)
-
Nitrogen gas for evaporation
2.2. Sample Preparation: Extraction and Derivatization
-
Homogenization & Extraction: Lyophilize (freeze-dry) the biological sample (e.g., plant tissue, yeast pellet).[2] Resuspend a known weight of the dried material in an extraction solvent (e.g., 1:1 methanol/acetonitrile).[2]
-
Sonication & Centrifugation: Sonicate the mixture for 10-15 minutes to ensure complete extraction.[9] Centrifuge at high speed (e.g., 21,000 x g) for 20 minutes to pellet debris.[2]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant from the previous step. Wash the cartridge to remove interferences and elute the analytes with an appropriate solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 37-50°C).[10]
-
Derivatization: To the dry residue, add the internal standard and the derivatizing agent (e.g., 50 µL of PFPA in ethyl acetate).[4][6][10] Cap the vial tightly and heat at 70°C for 30 minutes to form the volatile derivative.[10]
-
Final Preparation: Cool the sample to room temperature. The sample is now ready for GC-MS injection.
GC-MS Instrumentation and Conditions
The following table outlines typical instrument parameters for this compound analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | HP-5MS or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)[7][11] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[11] |
| Oven Program | Initial temp 100°C, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan (m/z 40-500) for identification[7][11] |
Quantitative Data
The performance of the GC-MS method should be validated by establishing key parameters. The following table provides expected performance characteristics for the analysis of related compounds, which can serve as a benchmark for this compound.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995[7] |
| Limit of Detection (LOD) | 5 - 20 ng/mL[7] |
| Limit of Quantitation (LOQ) | 20 - 50 ng/mL[7] |
| Precision (RSD%) | < 15%[7] |
| Accuracy/Recovery | 85 - 115%[7] |
Workflow Diagram
Application Note 2: Analysis of this compound by LC-MS/MS
Principle
Liquid chromatography separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. This technique is highly suitable for non-volatile or thermally labile molecules like this compound, often eliminating the need for derivatization. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by using a first mass analyzer to select a specific precursor ion (the this compound molecule) and a second mass analyzer to detect specific fragment ions produced after collision-induced dissociation (CID). This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices.[12][13]
Experimental Protocol
This protocol is optimized for high-throughput analysis of this compound in biological fluids or extracts.
2.1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound
-
Water, Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sample preparation supplies (e.g., SPE cartridges[6] or protein precipitation reagents like acetonitrile[14])
2.2. Sample Preparation
-
Protein Precipitation (for plasma/serum): To 100 µL of sample, add 400 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Dilution: Transfer the supernatant to a new vial and dilute with an equal volume of water containing 0.1% formic acid to ensure compatibility with the mobile phase.[15]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial. The sample is ready for LC-MS/MS injection.
LC-MS/MS Instrumentation and Conditions
Parameters should be optimized for the specific instrument. The following are typical starting conditions.
| Parameter | Typical Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)[13] |
| Mobile Phase A | Water with 0.1% Formic Acid[13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[13] |
| Flow Rate | 0.4 mL/min[15] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a pure standard of this compound |
| Example Precursor Ion | [M+H]⁺ |
| Example Product Ions | At least two specific fragment ions for quantification and qualification |
Quantitative Data
LC-MS/MS methods offer superior sensitivity compared to GC-MS.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99[13] |
| Limit of Detection (LOD) | < 1 pg/mg[13] |
| Limit of Quantitation (LOQ) | ~2-10 pg/mg[13] |
| Precision (RSD%) | < 15%[13] |
| Accuracy/Recovery | 85 - 115%[13] |
Workflow Diagram
This compound in the Morphine Biosynthetic Pathway
This compound is a pivotal, yet transient, intermediate in the biosynthesis of morphine. Its formation from (R)-reticuline is a multi-step process, and its subsequent isomerization to codeinone is essential for the pathway to proceed towards codeine and morphine. Without the enzyme this compound isomerase (NISO), the pathway is diverted, leading to the accumulation of neopine and neomorphine, which are isomers of codeine and morphine, respectively.[1][2]
References
- 1. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous quantitation of morphine and codeine in biological samples by electron impact mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-related related new approach in the gas chromatography/mass spectrometry analysis of cathinone type synthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances [ouci.dntb.gov.ua]
- 7. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 14. benchchem.com [benchchem.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Application Notes & Protocols: Quantification of Neopinone in Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopinone is a morphinane alkaloid and a critical intermediate in the biosynthesis of major opiate alkaloids, including codeine and morphine, within the opium poppy (Papaver somniferum)[1][2]. As the direct precursor to codeinone, the quantification of this compound can provide valuable insights into the metabolic flux and efficiency of the morphine biosynthetic pathway. This information is crucial for researchers in plant biochemistry, metabolic engineering, and for professionals in the pharmaceutical industry involved in the development of opiate-based therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and accessible method for the quantification of this compound in plant extracts. These application notes provide a comprehensive protocol for the extraction and subsequent HPLC analysis of this compound from plant materials, primarily focusing on Papaver somniferum.
Morphine Biosynthesis Pathway
The following diagram illustrates the position of this compound within the morphine biosynthesis pathway.
Caption: Simplified morphine biosynthesis pathway highlighting the conversion of thebaine to morphine, with this compound as a key intermediate.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound and related alkaloids from fresh or dried Papaver somniferum plant material (e.g., capsules, latex, or straw).
Materials:
-
Fresh or dried plant material (Papaver somniferum)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Deionized water
-
Grinder or mortar and pestle
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Homogenization: Weigh approximately 1 g of dried and powdered plant material (or 5 g of fresh, homogenized material) into a 50 mL centrifuge tube.
-
Extraction Solvent Preparation: Prepare an extraction solvent of methanol:water:formic acid (80:19:1, v/v/v).
-
Extraction: Add 20 mL of the extraction solvent to the centrifuge tube containing the plant material.
-
Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another 15 mL of the extraction solvent to the plant material pellet, vortex thoroughly, sonicate for another 15 minutes, and centrifuge again. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: The sample is now ready for HPLC analysis. If not analyzed immediately, store the vials at 4°C for up to 24 hours. For longer-term storage, keep at -20°C.
HPLC Method for Quantification of this compound
This method is designed to separate this compound from other major opium alkaloids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 60 40 25.0 10 90 30.0 10 90 30.1 90 10 | 35.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm. Thebaine, a structurally similar precursor, shows strong absorbance at this wavelength. A DAD can be used to scan from 200-400 nm to determine the optimal wavelength for this compound.
-
Injection Volume: 10 µL.
3. Method Validation
The analytical method should be validated according to ICH guidelines to ensure reliability.
-
Linearity: Prepare a series of standard solutions of this compound (if a certified standard is available) at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the calibration curve, which should be >0.999.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of standard solutions at three different concentration levels (low, medium, and high). The relative standard deviation (%RSD) should be less than 2%.
-
Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a blank plant matrix extract with known concentrations of this compound standard and calculate the percentage recovery. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram.
Caption: Workflow for the quantification of this compound in plant extracts using HPLC.
Data Presentation
The concentration of this compound in Papaver somniferum is generally low, as it is a transient intermediate in a dynamic biosynthetic pathway[1][3]. The majority of alkaloid content in the plant is composed of the end-products morphine and codeine, as well as the precursor thebaine. The following table summarizes the typical concentration ranges of major opium alkaloids in the dried capsule straw of Papaver somniferum.
| Alkaloid | Typical Concentration Range (% of dry weight) | Notes |
| Morphine | 0.5 - 2.5% | The most abundant alkaloid in most cultivars[4][5]. |
| Codeine | 0.1 - 0.5% | A major analgesic alkaloid[5]. |
| Thebaine | 0.05 - 0.3% | A key precursor for semi-synthetic opioids[6]. |
| This compound | Very Low / Not Routinely Reported | As a transient intermediate, its steady-state concentration is minimal and often below the limit of quantification in standard alkaloid profiling. |
| Papaverine | 0.01 - 0.1% | A non-narcotic alkaloid[7][8]. |
| Noscapine | 0.01 - 0.15% | An antitussive alkaloid[8]. |
Note: The concentrations of alkaloids can vary significantly depending on the plant cultivar, environmental conditions, and developmental stage.
Conclusion
The protocol described provides a robust framework for the quantification of this compound in plant extracts using HPLC. Accurate measurement of this key intermediate can significantly contribute to our understanding of alkaloid biosynthesis and aid in the development of Papaver somniferum cultivars with desired alkaloid profiles for pharmaceutical applications. Due to its typically low endogenous concentrations, a highly sensitive and validated HPLC method, as outlined, is essential for reliable quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ojs.openagrar.de [ojs.openagrar.de]
Application Notes and Protocols for In Vitro Enzymatic Assays of Neopinone Isomerase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro enzymatic assays of Neopinone Isomerase (NISO), a key enzyme in the biosynthesis of morphine and codeine in the opium poppy (Papaver somniferum).[1][2] NISO catalyzes the isomerization of this compound to codeinone, a critical step that channels the metabolic flux towards the production of pharmaceutically important opioids and prevents the accumulation of their less desirable isomers, neopine and neomorphine.[1][2][3] Understanding the activity of NISO is crucial for applications in metabolic engineering, synthetic biology, and the development of novel opioid production platforms.[4]
Introduction to this compound Isomerase (NISO)
This compound Isomerase is a member of the pathogenesis-related 10 (PR10) protein family.[1][2] It catalyzes the reversible isomerization of the allyl-vinyl ether bond in this compound to form the α,β-unsaturated ketone, codeinone. This reaction is essential for the major biosynthetic pathway leading to codeine and morphine.[3] NISO also catalyzes the isomerization of neomorphinone to morphinone.[3] The enzyme's activity can be assayed directly by monitoring the conversion of its substrate to product, or indirectly through coupled enzyme assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound Isomerase activity based on published literature. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Conditions | Reference |
| Optimal pH (Reductive Assay) | 6.8 | 0.1 M MOPS buffer | [3] |
| Optimal pH (Oxidative Assay) | 9.0 | 0.1 M Tris-HCl buffer | [3] |
| Optimal Temperature | 30°C | --- | [3] |
| Substrate | This compound, Neomorphinone | --- | [3] |
| Product | Codeinone, Morphinone | --- | [3] |
| Cofactor | Not directly required by NISO, but NADPH is used in coupled assays with Codeinone Reductase (COR) | 1 mM NADPH | [3] |
Note: Specific kinetic parameters like Km and Vmax for this compound Isomerase are often determined in the context of a coupled reaction system and can be influenced by the activity of the coupling enzyme.
Experimental Protocols
Recombinant NISO Expression and Purification
For in vitro assays, a reliable source of active NISO is required. Recombinant expression in hosts like Escherichia coli or yeast is a common approach.
Protocol:
-
Gene Synthesis and Cloning: The coding sequence for Papaver somniferum this compound Isomerase can be synthesized and codon-optimized for the chosen expression host. The gene is then cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.[5][6]
-
Protein Expression: The expression vector is transformed into the host cells. Protein expression is induced under optimized conditions of temperature, inducer concentration, and time.
-
Cell Lysis and Clarification: Cells are harvested and lysed using appropriate methods (e.g., sonication, French press) in a suitable lysis buffer. The lysate is then centrifuged to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the recombinant NISO is eluted.
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay. The purified enzyme should be stored in an appropriate buffer at -80°C.
Coupled Spectrophotometric Assay for NISO Activity
A continuous spectrophotometric assay can be employed by coupling the NISO reaction to the activity of Codeinone Reductase (COR). In this setup, the formation of codeinone by NISO is immediately followed by its reduction by COR, which consumes NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Materials:
-
Purified recombinant this compound Isomerase (NISO)
-
Purified recombinant Codeinone Reductase (COR)
-
This compound (substrate)
-
NADPH
-
Assay Buffer: 0.1 M MOPS, pH 6.8
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL of Assay Buffer (0.1 M MOPS, pH 6.8)
-
100 µL of NADPH solution (to a final concentration of 1 mM)
-
50 µL of COR solution (e.g., 2.62 pmol)
-
A defined amount of NISO (e.g., 10.48 pmol)
-
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of this compound solution (to a final concentration of 50 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The rate of reaction is proportional to the rate of NADPH consumption, which can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Run a negative control without NISO to account for any background activity.
HPLC-Based Endpoint Assay for NISO Activity
This assay directly measures the formation of codeinone from this compound after a fixed incubation time. The reaction products are separated and quantified by High-Performance Liquid Chromatography (HPLC).[7][8]
Materials:
-
Purified recombinant this compound Isomerase (NISO)
-
This compound (substrate)
-
Assay Buffer: 0.1 M MOPS, pH 6.8
-
Quenching Solution: Methanol
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Authentic standards for this compound and codeinone
Protocol:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Assay Buffer (to a final volume of 100 µL)
-
This compound (to a final concentration of 50 µM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a defined amount of purified NISO.
-
Incubate the reaction at 30°C for a specific period (e.g., 30 minutes). Ensure the reaction is within the linear range.
-
Stop the reaction by adding 4 volumes of cold methanol.
-
Centrifuge the mixture at high speed (e.g., 21,000 x g) for 20-40 minutes to precipitate the protein.[3]
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC to separate and quantify this compound and codeinone.
-
Create a standard curve using authentic standards to quantify the amount of product formed.
Visualizations
Signaling Pathway
Caption: Biosynthetic pathway from thebaine to morphine highlighting the role of NISO.
Experimental Workflow: HPLC-Based Assay
References
- 1. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UCalgary-based team takes big step toward producing safer, less expensive pain-killing medications | News | University of Calgary [ucalgary.ca]
- 5. Recombinant protein expression and purification (NB-SC101) - Novatein Biosciences [novateinbio.com]
- 6. Recombinant protein expression and purification: a comprehensive review of affinity tags and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
Synthetic Routes for the Chemical Synthesis of Neopinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopinone is a pivotal intermediate in the biosynthesis of several morphinan alkaloids, including codeine and morphine. Its unique β,γ-unsaturated ketone structure also makes it a valuable precursor in the semi-synthesis of various opioid analgesics. This document provides detailed application notes and protocols for the chemical synthesis of this compound from thebaine, a naturally occurring opium alkaloid. Two primary synthetic routes are presented: a modern approach involving the formation and hydrolysis of a this compound ketal and a classical method utilizing oxymercuration-demercuration. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively synthesize and utilize this compound in their research and development endeavors.
Introduction
This compound, a morphinan alkaloid, serves as a critical juncture in the biosynthetic pathway leading to the production of codeine and morphine in the opium poppy (Papaver somniferum).[1][2][3] Beyond its natural role, this compound is a valuable synthetic intermediate for accessing a wide range of opioid derivatives. The chemical synthesis of this compound is, therefore, of significant interest to the pharmaceutical industry and the medicinal chemistry community. The primary starting material for the chemical synthesis of this compound is thebaine, an alkaloid readily available from certain poppy species. This document details two established methods for the conversion of thebaine to this compound, providing comprehensive experimental protocols and a comparative analysis of their respective yields and conditions.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound from thebaine, allowing for a direct comparison of their efficiencies and reaction conditions.
| Parameter | Route 1: this compound Ketal Formation and Hydrolysis | Route 2: Oxymercuration of Thebaine |
| Starting Material | Thebaine | Thebaine |
| Key Reagents | Ethylene glycol, p-toluenesulfonic acid | Mercuric acetate, Methanol, 3 N Acetic Acid or Sodium borohydride |
| Intermediate | This compound ethylene glycol ketal | 7-Acetomercurithis compound dimethyl ketal |
| Reaction Time | Several hours (ketal formation) + 4 days (hydrolysis) | Not explicitly stated |
| Overall Yield | Not explicitly stated for the two-step process to this compound | 95-100% |
| Reference | Carroll et al., 2009[4][5][6][7][8][9] | Barber & Rapoport, 1976[10][11] |
Synthetic Pathways
The chemical transformations for the synthesis of this compound from thebaine are illustrated below. These diagrams, generated using the DOT language, provide a clear visual representation of the reaction sequences.
Caption: Synthesis of this compound via its ethylene glycol ketal.
Caption: Synthesis of this compound via oxymercuration of thebaine.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experiments in the synthesis of this compound.
Route 1: Synthesis of this compound via this compound Ethylene Glycol Ketal
This two-step procedure involves the initial protection of the ketone functionality in this compound as an ethylene glycol ketal, followed by hydrolysis to yield the final product.
Step 1: Synthesis of this compound Ethylene Glycol Ketal from Thebaine [4][5][6][7][8][9]
-
Materials:
-
Thebaine
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., chloroform)
-
Standard laboratory glassware for reflux and inert atmosphere operations.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thebaine in the anhydrous solvent.
-
Add a molar excess of ethylene glycol to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound ethylene glycol ketal.
-
Step 2: Hydrolysis of this compound Ethylene Glycol Ketal to this compound
-
Materials:
-
This compound ethylene glycol ketal
-
3 N Formic acid
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the this compound ethylene glycol ketal in 3 N formic acid.[12]
-
Stir the solution at room temperature under a nitrogen atmosphere for 4 days.[12]
-
Neutralize the reaction mixture by adding a saturated aqueous solution of K₂CO₃.[12]
-
Extract the aqueous layer with chloroform.[12]
-
Wash the combined organic extracts with water, dry over anhydrous Na₂SO₄, and filter.[12]
-
Evaporate the solvent under reduced pressure to yield this compound.[12]
-
Route 2: Synthesis of this compound via Oxymercuration of Thebaine[11][12]
This highly efficient one-pot method directly converts thebaine to this compound.
-
Materials:
-
Thebaine
-
Mercuric acetate (Hg(OAc)₂)
-
Methanol (MeOH), refluxing
-
3 N Acetic acid or Sodium borohydride (NaBH₄) and a mild acid
-
Standard laboratory glassware for reflux and inert atmosphere operations.
-
-
Procedure:
-
Oxymercuration: In a round-bottom flask, dissolve thebaine in methanol. Add mercuric acetate and heat the mixture to reflux. This step forms the intermediate 7-acetomercurithis compound dimethyl ketal.[10]
-
Demercuration and Hydrolysis (Method A): After the formation of the intermediate, add 3 N acetic acid and continue to stir the reaction mixture to facilitate hydrolysis to this compound.[10]
-
Demercuration and Hydrolysis (Method B): Alternatively, after the formation of the intermediate, cool the reaction mixture and cautiously add sodium borohydride to reduce the organomercury compound. Following reduction, perform a mild acid hydrolysis to yield this compound.[10]
-
Work-up and Purification:
-
After the reaction is complete, neutralize the mixture with a suitable base.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain this compound in high yield (95-100%).[10]
-
-
Biosynthetic Route: An Enzymatic Alternative
For context, it is noteworthy that in Papaver somniferum, this compound is synthesized from thebaine through an enzymatic process. The enzyme responsible for this conversion is thebaine 6-O-demethylase (T6ODM) .[1] This biocatalytic route represents an alternative to chemical synthesis and is a subject of ongoing research in metabolic engineering and synthetic biology.
Conclusion
The chemical synthesis of this compound from thebaine is a well-established and critical transformation in the production of various opioid-based pharmaceuticals. This document has provided a detailed overview of two robust synthetic methodologies. The oxymercuration route offers a high-yield, one-pot procedure, while the ketal protection strategy provides an alternative pathway. The choice of method will depend on the specific requirements of the research or development program, including scale, available reagents, and desired purity. The provided protocols are intended to serve as a comprehensive guide for the successful synthesis of this compound, a key building block in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Allylic oxidations catalyzed by dirhodium caprolactamate via aqueous tert-butyl hydroperoxide: the role of the tert-butylperoxy radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7928234B2 - Conversion of thebaine to morphine derivatives - Google Patents [patents.google.com]
- 4. One-pot conversion of thebaine to hydrocodone and synthesis of this compound ketal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - One-Pot Conversion of Thebaine to Hydrocodone and Synthesis of this compound Ketal - figshare - Figshare [figshare.com]
- 8. One-pot conversion of thebaine to hydrocodone and synthesis of this compound ketal. | Semantic Scholar [semanticscholar.org]
- 9. One-pot conversion of thebaine to hydrocodone and synthesis of this compound ketal. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US4277604A - Facile synthesis of codeine precursors from thebaine - Google Patents [patents.google.com]
Engineering Yeast for Neopinone Synthesis: A Gateway to Opioid Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The metabolic engineering of Saccharomyces cerevisiae (baker's yeast) to produce neopinone, a critical intermediate in the biosynthesis of opioids, represents a significant advancement in synthetic biology and pharmaceutical manufacturing. This technology offers a potential alternative to the agricultural cultivation of opium poppies, promising a more controlled, secure, and potentially cost-effective supply of essential medicines. This compound stands at a key juncture in the opioid biosynthetic pathway, leading to the production of medicinally important compounds such as codeine, morphine, and semi-synthetic derivatives like hydrocodone and oxycodone.
Application Notes
The primary application of this compound synthesis in yeast is the production of a stable and versatile precursor for a wide range of opioid analgesics. By engineering yeast to convert simple sugars into this compound, researchers can create a microbial cell factory that bypasses the complexities and vulnerabilities of traditional plant-based sourcing.
Key Advantages of Yeast-Based this compound Production:
-
Controlled and Contained Production: Fermentation in bioreactors offers a highly controlled environment, eliminating variables such as climate, pests, and geographical constraints that affect poppy cultivation.[1]
-
Enhanced Security: Centralized and contained production can mitigate the risk of diversion of opioid materials into illicit channels.
-
Rapid Production Cycles: Yeast fermentation cycles are significantly shorter than the months-long growing season of opium poppies, allowing for a more responsive supply chain.[2][3]
-
Pathway Optimization and Diversification: The modular nature of yeast genetics allows for the fine-tuning of the biosynthetic pathway to improve yields and the potential to create novel opioid derivatives with improved therapeutic profiles.[1]
The Crucial Role of this compound Isomerase (NISO):
A pivotal discovery in the metabolic engineering of this pathway was the identification and characterization of this compound isomerase (NISO).[4][5] This enzyme catalyzes the isomerization of this compound to codeinone, a critical step towards the synthesis of codeine and morphine.[5] Without the expression of a functional NISO, the pathway can lead to the accumulation of the less desirable byproducts neopine and neomorphine.[5] The inclusion of the NISO gene in engineered yeast strains has been shown to dramatically improve the flux towards the desired opioid products.[4]
Quantitative Data Summary
The following table summarizes the production titers of key opioids in metabolically engineered Saccharomyces cerevisiae from various studies. This data highlights the progress in optimizing the pathway, although it also underscores the significant improvements still required for commercial viability.
| Precursor/Product | Strain/Condition | Titer (µg/L) | Reference |
| (S)-Reticuline | Optimized platform strain | 19,200 | [2] |
| Thebaine | Strain expressing 21 heterologous enzymes | 6.4 | [1] |
| Hydrocodone | Strain expressing 23 heterologous enzymes | ~0.3 | [1] |
| Morphine | Strain fed with thebaine | 200 | [6] |
| Total Opioids | High-density fermentation | 131,000 | [6] |
Signaling Pathways and Experimental Workflows
The metabolic engineering of yeast for this compound and subsequent opioid production involves the heterologous expression of a complex, multi-step biosynthetic pathway originating from plants, bacteria, and even mammals.
Caption: Biosynthetic pathway for opioid production in engineered yeast, highlighting the central role of this compound.
The general workflow for developing an opioid-producing yeast strain involves several key steps, from gene discovery and synthesis to yeast transformation and product analysis.
Caption: A generalized experimental workflow for creating and evaluating opioid-producing yeast strains.
Experimental Protocols
The following protocols are generalized methodologies based on published research and provide a starting point for the metabolic engineering of yeast for this compound and opioid production.
Protocol 1: Yeast Transformation with Opioid Pathway Genes
This protocol describes a standard lithium acetate/polyethylene glycol (LiAc/PEG) method for introducing expression cassettes containing the opioid biosynthetic genes into S. cerevisiae.
Materials:
-
Engineered yeast strain (e.g., CEN.PK2)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile deionized water
-
1 M Lithium Acetate (LiAc), sterile
-
50% (w/v) Polyethylene Glycol (PEG 3350), sterile
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
Plasmid DNA or linear DNA cassettes with opioid pathway genes and selection markers
-
Selective agar plates (e.g., Synthetic Complete medium lacking a specific nutrient)
Procedure:
-
Inoculate a single colony of the recipient yeast strain into 5 mL of YPD and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8 (mid-log phase).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of sterile 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and resuspend in 100 mM LiAc to a final volume that gives a cell density of ~2 x 10^9 cells/mL.
-
For each transformation, mix the following in a microfuge tube in order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
10 µL of single-stranded carrier DNA (boil for 5 min and chill on ice immediately before use)
-
1-5 µg of plasmid DNA or linear DNA cassettes
-
50 µL of the competent yeast cell suspension
-
-
Vortex the mixture thoroughly and incubate at 42°C for 40-60 minutes (heat shock).
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 200-500 µL of sterile water.
-
Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.
Protocol 2: Cultivation of Engineered Yeast for Opioid Production
This protocol outlines the general conditions for cultivating the engineered yeast strains to produce opioids.
Materials:
-
Engineered yeast strain with the integrated opioid pathway
-
Appropriate selective medium (e.g., Synthetic Complete medium)
-
2% (w/v) glucose or other carbon source
-
Ascorbic acid (optional, as an antioxidant)
-
Shake flasks or bioreactor
Procedure:
-
Inoculate a single colony of the engineered yeast strain into a pre-culture of 5-10 mL of selective medium. Grow overnight at 30°C with shaking at 200-250 rpm.
-
Inoculate a larger volume of production medium (e.g., 50 mL in a 250 mL flask) with the pre-culture to a starting OD600 of ~0.1.
-
Incubate the production culture at 30°C with shaking for 72-120 hours.[1]
-
For strains requiring specific co-factors, such as the T6ODM-expressing strain for hydrocodone production, supplement the medium with precursors like 2-oxoglutarate (e.g., 50 mM).[1]
-
At the end of the cultivation period, harvest the culture for metabolite extraction and analysis.
Protocol 3: Extraction and Analysis of Opioids from Yeast Culture
This protocol describes a general method for extracting opioids from the yeast culture medium and analyzing them by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Yeast culture
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Opioid standards (e.g., this compound, thebaine, codeine, morphine)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Centrifuge the yeast culture at 4,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant (culture medium).
-
For extraction, either use SPE or liquid-liquid extraction. For SPE, condition the C18 cartridge with methanol and then water. Load the supernatant, wash with water, and elute the opioids with methanol.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol in water with 0.1% formic acid).
-
Inject the sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase gradient could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Run a gradient from low to high percentage of Mobile Phase B over 10-20 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each opioid of interest.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the opioid standards.
-
Quantify the concentration of opioids in the samples by comparing their peak areas to the calibration curve.
-
This comprehensive overview provides a foundation for researchers and professionals to understand and begin working on the metabolic engineering of yeast for this compound and opioid production. The field is rapidly evolving, and further optimization of these protocols will be necessary to achieve commercially viable production levels.
References
- 1. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Researchers genetically engineer yeast to produce opioids [med.stanford.edu]
- 4. UCalgary-based team takes big step toward producing safer, less expensive pain-killing medications | News | University of Calgary [ucalgary.ca]
- 5. med.nyu.edu [med.nyu.edu]
- 6. PubTator3 - NCBI - NLM - NIH [ncbi.nlm.nih.gov]
One-Pot Synthesis of Neopinone Ketal from Thebaine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of neopinone ketal from thebaine. This method offers an efficient route to a key intermediate in the synthesis of various opioid analgesics, such as hydrocodone. By reacting thebaine with ethylene glycol in the presence of an acid catalyst, this compound ketal can be obtained directly, streamlining the synthetic process. These application notes include a summary of reaction parameters, a detailed experimental protocol, safety precautions, and a mechanistic overview.
Introduction
Thebaine, a natural alkaloid found in the opium poppy, is a crucial starting material for the semi-synthesis of numerous medically important opioids. The conversion of thebaine to this compound and its derivatives is a pivotal step in these synthetic pathways. The one-pot synthesis of this compound ketal from thebaine presents a significant improvement over multi-step procedures by reducing reaction time, minimizing waste, and simplifying the purification process.[1][2] This method involves the acid-catalyzed rearrangement of thebaine's dienol ether system and subsequent ketalization of the resulting ketone in a single reaction vessel. This compound ketal serves as a stable intermediate, which can be efficiently converted to downstream targets like hydrocodone. The protection of the ketone functionality as a ketal prevents undesired side reactions in subsequent synthetic transformations.
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of this compound ketal from thebaine, based on the procedure described by Carroll et al. (2009).
| Parameter | Value | Reference |
| Reactants | ||
| Thebaine | 1.0 eq | Carroll et al. |
| Ethylene Glycol | 10.0 eq | Carroll et al. |
| p-Toluenesulfonic acid monohydrate | 3.3 eq | Carroll et al. |
| Solvent | Chloroform | Carroll et al. |
| Reaction Time | Not specified | Carroll et al. |
| Temperature | Room Temperature | Carroll et al. |
| Yield | ~40% | Carroll et al. |
| Product Characterization | ||
| ¹H NMR (CDCl₃, 400 MHz) δ | 6.66 (d, J=8.2 Hz, 1H), 6.58 (d, J=8.2 Hz, 1H), 5.56 (d, J=6.4 Hz, 1H), 5.09 (s, 1H), 4.90 (d, J=6.4 Hz, 1H), 4.30-4.23 (m, 1H), 4.10-4.02 (m, 1H), 3.98-3.90 (m, 1H), 3.85 (s, 3H), 3.82-3.75 (m, 1H), 3.61 (d, J=18.5 Hz, 1H), 3.29 (d, J=6.0 Hz, 1H), 2.99 (ddd, J=18.5, 6.0, 1.5 Hz, 1H), 2.59-2.52 (m, 1H), 2.46 (s, 3H), 2.42-2.35 (m, 1H), 2.05 (td, J=12.5, 5.0 Hz, 1H), 1.84 (d, J=12.5 Hz, 1H) | Supplementary Info, Carroll et al. |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 145.7, 142.3, 131.0, 128.0, 124.9, 119.5, 113.8, 109.8, 96.5, 92.9, 65.2, 64.8, 56.6, 46.8, 45.4, 42.9, 40.8, 35.7, 29.9, 22.1 | Supplementary Info, Carroll et al. |
Experimental Protocol
This protocol is adapted from the work of Carroll et al. in the Journal of Organic Chemistry (2009).
Materials:
-
Thebaine
-
Ethylene glycol, freshly distilled
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a solution of thebaine (1.0 equivalent) in chloroform, add freshly distilled ethylene glycol (10.0 equivalents).
-
To this biphasic mixture, add p-toluenesulfonic acid monohydrate (3.3 equivalents) under vigorous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound ketal.
Visualizations
Reaction Pathway:
Caption: One-pot conversion of thebaine to this compound ketal.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Thebaine: Thebaine is a DEA Schedule II controlled substance and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
-
Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use in a fume hood and wear appropriate PPE.
-
p-Toluenesulfonic acid: This is a corrosive acid. Avoid contact with skin and eyes.
-
General: Standard laboratory safety practices should be followed at all times.
Discussion
The one-pot synthesis of this compound ketal from thebaine offers several advantages for researchers and drug development professionals. The primary benefit is the increased efficiency compared to multi-step procedures, which reduces overall synthesis time and the consumption of solvents and reagents.[1][2] The formation of the stable ketal intermediate is crucial for subsequent transformations, as it protects the reactive ketone group from undesired reactions, thereby improving the overall yield and purity of the final active pharmaceutical ingredient. This method, while providing a modest yield of around 40%, is a valuable tool for the streamlined production of key opioid intermediates. Further optimization of reaction conditions, such as temperature and catalyst loading, could potentially lead to improved yields.
References
Application Notes and Protocols for Novel Enzyme Discovery Using Neopinone as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopinone, a morphinan alkaloid, is a key intermediate in the biosynthesis of codeine and morphine in the opium poppy (Papaver somniferum)[1][2]. It serves as the direct precursor to codeinone, a critical step catalyzed by the enzyme this compound isomerase (NISO)[1][2]. The unique structural features of this compound, including its ketone group and strained ring system, make it an intriguing substrate for the discovery of novel enzymes with potential applications in biocatalysis, synthetic biology, and drug development.
These application notes provide a comprehensive guide for utilizing this compound as a substrate to screen for and characterize novel enzymes from various sources, including microbial cultures and metagenomic libraries. The protocols outlined below cover high-throughput screening, enzyme characterization, and quantitative analysis of reaction products.
Overview of this compound Metabolism and Enzymatic Reactions
In the established morphine biosynthesis pathway, thebaine is converted to this compound by the enzyme thebaine 6-O-demethylase (T6ODM). This compound is then isomerized to codeinone by this compound isomerase (NISO)[1]. In the absence of NISO, this compound can be reduced by codeinone reductase (COR) to form neopine, a less desired byproduct[1][3]. This highlights the potential for discovering various classes of enzymes that can act on this compound, including:
-
Isomerases: Enzymes that, like NISO, catalyze the conversion of this compound to codeinone.
-
Reductases: Enzymes that can reduce the ketone group of this compound to a hydroxyl group, potentially with different stereoselectivity than COR.
-
Oxidases/Hydroxylases: Enzymes that may introduce hydroxyl groups or perform other oxidative modifications on the this compound scaffold.
-
Demethylases: Enzymes that could potentially remove other methyl groups from the this compound structure.
-
Glycosyltransferases: Enzymes that may attach sugar moieties to the this compound molecule.
The discovery of novel enzymes acting on this compound could lead to the development of new biocatalytic routes for the synthesis of valuable opioid compounds or novel alkaloid derivatives with unique pharmacological properties.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize known and hypothetical kinetic parameters for enzymes acting on this compound and related morphinan alkaloids. This data can serve as a benchmark for characterizing newly discovered enzymes.
Table 1: Kinetic Parameters of this compound Isomerase (NISO)
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/s) | kcat (s-1) | Reference |
| Papaver somniferum | This compound | Data not available | Data not available | Data not available | [1] |
| Papaver somniferum | Codeinone (reverse reaction) | 147 | Data not available | Data not available | [1] |
Table 2: Kinetic Parameters of Codeinone Reductase (COR) Isoforms with Morphinan Alkaloids
| Enzyme Isoform | Substrate | Km (mM) | Reference |
| COR-B | Codeinone | Data not available | [3] |
| COR1.1-1.4 | Codeinone | Data not available | [3] |
| Morphine Dehydrogenase | Morphine | 0.46 | [4] |
| Morphine Dehydrogenase | Codeine | 0.044 | [4] |
Note: While COR acts on this compound, specific kinetic data for this substrate is not detailed in the available literature. The data for morphine dehydrogenase provides a reference for enzymes acting on similar alkaloid structures.
Experimental Protocols
High-Throughput Screening (HTS) for Novel this compound-Converting Enzymes from Microbial Sources
This protocol describes a high-throughput screening method to identify microbial strains or metagenomic clones capable of modifying this compound. The assay is based on the detection of this compound depletion or the formation of new products using LC-MS/MS.
3.1.1. Materials
-
This compound hydrochloride (substrate)
-
Microbial culture collection or metagenomic library in a suitable expression host (e.g., E. coli)
-
96-well deep-well plates
-
Appropriate growth media and inducers (e.g., LB broth with IPTG)
-
Lysis buffer (e.g., BugBuster® or sonication buffer)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Cofactors (e.g., NAD(P)H, NAD(P)⁺, MgCl₂, etc., depending on the target enzyme class)
-
Quenching solution (e.g., acetonitrile or methanol)
-
96-well filter plates
-
LC-MS/MS system
3.1.2. Protocol
-
Library Preparation: Inoculate individual microbial strains or metagenomic clones into 96-well deep-well plates containing the appropriate growth medium. Incubate with shaking until the desired cell density is reached.
-
Enzyme Expression: If using an inducible expression system, add the appropriate inducer (e.g., IPTG) and incubate for a sufficient time to allow for protein expression.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellets in lysis buffer and lyse the cells according to the manufacturer's protocol or by sonication. Centrifuge to pellet cell debris and collect the supernatant (cell lysate) containing the enzymes[5][6][7].
-
Enzymatic Reaction: In a new 96-well plate, add the cell lysate, reaction buffer, and any necessary cofactors.
-
Initiate Reaction: Add this compound to a final concentration of 50-100 µM to each well to start the reaction. Include negative controls with heat-inactivated lysate or no lysate.
-
Incubation: Incubate the reaction plate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-24 hours).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile).
-
Sample Preparation for Analysis: Centrifuge the quenched reaction plate to pellet any precipitated protein. Transfer the supernatant to a 96-well filter plate and filter into a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples for the depletion of this compound and the appearance of new peaks corresponding to potential products. Use a validated quantitative method (see Section 3.3).
-
Hit Identification: Identify wells showing significant conversion of this compound as "hits."
Hit Validation and Enzyme Characterization
Once initial hits are identified, the following steps are crucial for validation and further characterization.
3.2.1. Re-screening and Confirmation
-
Re-culture the hit clones and repeat the enzymatic assay in triplicate to confirm the activity.
-
Perform a time-course experiment to monitor the progress of the reaction.
-
Analyze the reaction products by high-resolution mass spectrometry to determine their exact mass and predict their chemical formula.
3.2.2. Gene Identification (for metagenomic hits)
-
Isolate the plasmid DNA from the hit clone.
-
Sequence the metagenomic insert to identify the open reading frame (ORF) responsible for the enzymatic activity.
-
Use bioinformatics tools (e.g., BLAST) to identify homologous proteins and potential enzyme classes.
3.2.3. Recombinant Expression and Purification
-
Subclone the identified gene into an expression vector with a purification tag (e.g., His-tag).
-
Express the recombinant protein in a suitable host (e.g., E. coli).
-
Purify the enzyme using affinity chromatography (e.g., Ni-NTA).
-
Confirm the purity and size of the enzyme by SDS-PAGE.
3.2.4. Biochemical Characterization
-
pH and Temperature Optima: Determine the optimal pH and temperature for the enzyme's activity using a range of buffers and temperatures.
-
Cofactor Dependence: Test the requirement for various cofactors (e.g., metal ions, NAD(P)H).
-
Substrate Specificity: Test the enzyme's activity on other related alkaloids (e.g., codeinone, morphine, thebaine).
-
Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km, Vmax, and kcat) by measuring the initial reaction rates at varying this compound concentrations.
Quantitative Analysis of this compound and its Metabolites by LC-MS/MS
A robust and sensitive analytical method is essential for accurate quantification of this compound and its enzymatic products.
3.3.1. Materials
-
Reference standards for this compound, codeinone, neopine, and morphine.
-
Internal standard (e.g., deuterated morphine-d3).
-
LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid).
-
A C18 reversed-phase HPLC column.
-
A triple quadrupole mass spectrometer.
3.3.2. LC-MS/MS Parameters
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
Table 3: Example MRM Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 298.1 | 198.1, 165.1 | 25, 35 |
| Codeinone | 298.1 | 198.1, 173.1 | 25, 30 |
| Neopine | 300.1 | 215.1, 162.1 | 20, 30 |
| Morphine | 286.1 | 201.1, 165.1 | 30, 40 |
| Morphine-d3 (IS) | 289.1 | 201.1, 165.1 | 30, 40 |
Note: These are example parameters and should be optimized for the specific instrument used.
3.3.3. Quantification
-
Prepare a calibration curve using the reference standards.
-
Spike all samples with the internal standard.
-
Quantify the analytes based on the peak area ratios relative to the internal standard.
Visualizations
Caption: Simplified morphine biosynthesis pathway highlighting the central role of this compound.
Caption: High-throughput screening workflow for discovering this compound-converting enzymes.
Caption: Workflow for the validation and characterization of hit enzymes.
Conclusion
This compound presents a valuable and underexplored substrate for the discovery of novel enzymes. The protocols and data provided in these application notes offer a robust framework for researchers to initiate screening campaigns and characterize new biocatalysts. The identification of enzymes with novel activities towards this compound has the potential to significantly impact the fields of synthetic biology and pharmaceutical development by providing new tools for the production of valuable opioid-based medicines and their derivatives.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Codeinone reductase isoforms with differential stability, efficiency and product selectivity in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial degradation of the morphine alkaloids. Purification and characterization of morphine dehydrogenase from Pseudomonas putida M10 | Department of Pharmacology [phar.cam.ac.uk]
- 5. Screening Collagenase Activity in Bacterial Lysate for Directed Enzyme Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Collagenase Activity in Bacterial Lysate for Directed Enzyme Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Trace-Level Detection of Neopinone
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the trace-level detection and quantification of Neopinone in biological matrices. This compound is a critical intermediate in the biosynthesis of morphine and codeine, and its accurate measurement is essential for research in pharmacology, drug development, and forensic toxicology.[1] This method utilizes a straightforward sample preparation protocol followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary sensitivity and selectivity for the analysis of this compound at trace concentrations.
Introduction
This compound is a morphinane alkaloid and a key intermediate in the biosynthetic pathway of prominent opioids such as codeine and morphine within Papaver somniferum.[1] Its chemical structure is C18H19NO3 with a molecular weight of approximately 297.3 g/mol .[2] The accurate and precise quantification of this compound at trace levels is crucial for understanding opiate biosynthesis, monitoring drug metabolism, and in forensic investigations. LC-MS/MS is the analytical technique of choice for such applications due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[3] This application note provides a comprehensive protocol for the extraction and analysis of this compound, suitable for researchers, scientists, and professionals in drug development.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and enriching the analyte of interest. Below are recommended protocols for common biological matrices.
1.1. Plasma/Serum: Protein Precipitation
This method is quick and effective for removing the bulk of proteins from plasma or serum samples.
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d3).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
1.2. Urine: Dilute-and-Shoot
For many urine samples, a simple dilution is sufficient to reduce matrix effects to an acceptable level for LC-MS/MS analysis.
-
Centrifuge the urine sample at 4,000 x g for 5 minutes to pellet any particulate matter.
-
In an autosampler vial, combine 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Vortex to mix thoroughly.
-
The sample is now ready for injection.
1.3. Tissue Homogenate: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup for complex matrices like tissue homogenates.
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) at a 1:4 (w/v) ratio.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Take 1 mL of the supernatant and add the internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Method
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. Column: A reversed-phase C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good peak shape and separation from other opioids. Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry (MS) Method
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Ionization Mode: ESI Positive Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Multiple Reaction Monitoring (MRM) Parameters:
The following MRM transitions are proposed for this compound. The precursor ion is the protonated molecule [M+H]+.[2] The collision energy (CE) and cone voltage (CV) should be optimized for the specific instrument being used to achieve maximum sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 298.1 | 241.1 | 50 | Optimize | Optimize |
| This compound (Qualifier) | 298.1 | 213.1 | 50 | Optimize | Optimize |
| This compound-d3 (IS) | 301.1 | 244.1 | 50 | Optimize | Optimize |
Note: The product ions are based on known fragmentation patterns.[2] Instrument-specific optimization is crucial for achieving the best performance.
Data Presentation
The following table summarizes the expected quantitative performance of this method. These values are representative for trace-level opioid analysis and should be confirmed during method validation.
Table 1: Expected Quantitative Performance Data
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 20% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Morphine Biosynthesis Pathway
Caption: Simplified morphine biosynthesis pathway.
Conclusion
The LC-MS/MS method presented in this application note provides a sensitive, selective, and reliable approach for the trace-level detection and quantification of this compound in various biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a comprehensive guide for researchers and scientists. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This method can be a valuable tool in advancing research in pharmacology, drug metabolism, and forensic science.
References
Application Notes and Protocols for the Isolation and Purification of Neopinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopinone is a morphinane alkaloid and a key intermediate in the biosynthesis of codeine and morphine in the opium poppy (Papaver somniferum)[1]. As a beta,gamma-unsaturated ketone, it is the product of the hydrolysis of the methyl enol ether group of thebaine[2]. The isomerization of this compound to codeinone is a critical step in the biosynthetic pathway of opiate alkaloids[1]. This document provides detailed protocols for the preparation of this compound from thebaine and its subsequent purification, as well as an overview of relevant analytical methods.
Data Presentation
Table 1: Chromatographic Separation of Opium Alkaloids
| Compound | Retention Time (min) | Chromatographic Method | Reference |
| Neopine | 7.3 | HPLC | [3] |
| Codeine | 8.1 | HPLC | [3] |
| Thebaine | 11.4 | HPLC | [3] |
| Morphine | Not specified in the same study | HPLC | |
| This compound | Not explicitly stated, but would be resolved | HPLC | Inferred from separation of related compounds |
Note: The retention times are indicative and can vary based on the specific HPLC conditions, including column, mobile phase, and flow rate.
Table 2: Synthesis Yield of this compound from Thebaine
| Reaction | Product | Yield (%) | Reference |
| Oxymercuration-demercuration of thebaine | This compound | 95-100 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Thebaine
This protocol is based on the high-yield conversion of thebaine to this compound via an oxymercuration-demercuration reaction[2].
Materials:
-
Thebaine
-
Mercuric acetate
-
Methanol, anhydrous
-
3 N Acetic acid
-
Sodium borohydride (optional, for alternative reduction)
-
Sodium chloride
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Oxymercuration: In a round-bottom flask, dissolve thebaine in refluxing anhydrous methanol. Add mercuric acetate to the solution and continue to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the intermediate 7-acetomercurithis compound dimethyl ketal by adding 3 N acetic acid.
-
Alternative Reduction (optional): Alternatively, the organomercury intermediate can be reduced using sodium borohydride, followed by mild acid hydrolysis of the resulting this compound dimethyl ketal to yield this compound.
-
Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to obtain crude this compound. The yield of this compound from this method is reported to be in the range of 95-100%[2].
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a general method for the purification of this compound from a crude reaction mixture or a plant extract, based on methods for separating opium alkaloids.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide, 98:2:1)[4]
-
Glass column for chromatography
-
Fraction collector (optional)
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution might be necessary to achieve optimal separation from other alkaloids.
-
Fraction Collection: Collect fractions of the eluate.
-
Monitoring: Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Analytical Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of opium alkaloids.
Instrumentation and Conditions (example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used for the separation of opium alkaloids[5].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium perchlorate solution at pH 3.0) and an organic solvent (e.g., acetonitrile) is often employed[5].
-
Flow Rate: A typical flow rate is around 1.0-1.5 mL/min[5].
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Record the chromatograms and determine the retention time and peak area of this compound.
-
Quantification: Create a calibration curve using the standard solutions and quantify the amount of this compound in the sample.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Thebaine.
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound Production.
References
- 1. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7928234B2 - Conversion of thebaine to morphine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application of Neopinone in the Development of Synthetic Opioids: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopinone, a morphinane alkaloid, serves as a crucial intermediate in the biosynthesis of codeine and morphine within the opium poppy (Papaver somniferum).[1] Chemically, it is the beta,gamma-unsaturated ketone that results from the hydrolysis of the methyl enol ether group of thebaine.[1] Its strategic position in the biosynthetic pathway makes it a valuable starting material and key intermediate in the semi-synthesis of a wide range of clinically significant opioids. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of several key opioid compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C18H19NO3 | [1] |
| Molecular Weight | 299.35 g/mol | [1] |
| CAS Number | 509-66-0 | [1][2][3] |
| Appearance | Not specified in readily available sources | |
| Solubility | Not specified in readily available sources |
Key Synthetic Applications of this compound
This compound is a versatile precursor for the synthesis of various opioids. Its primary transformation is the isomerization to its alpha,beta-unsaturated isomer, codeinone, which is a key gateway to a multitude of opioid structures.
Isomerization of this compound to Codeinone
The conversion of this compound to codeinone is a critical step and can be achieved through both chemical and enzymatic methods. Spontaneous isomerization occurs in aqueous solutions, but the equilibrium often favors a mixture of this compound and codeinone.[4]
A high-yield conversion to codeinone can be achieved by treatment with anhydrous hydrogen halides followed by elimination.[4]
Protocol 1: Two-Step Chemical Isomerization of this compound to Codeinone
Materials:
-
This compound
-
Anhydrous Hydrogen Chloride (HCl) or Hydrogen Bromide (HBr) in ether-methylene chloride
-
Basic agent (e.g., sodium bicarbonate)
-
Anhydrous solvent (e.g., ether, methylene chloride)
Procedure:
-
Dissolve this compound in an anhydrous solvent mixture of ether and methylene chloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl or HBr in ether-methylene chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the intermediate 8-halodihydrocodeinone.
-
Dissolve the intermediate in a suitable solvent and treat with a mild base, such as sodium bicarbonate, to induce elimination of the hydrogen halide.
-
Monitor the reaction for the formation of codeinone.
-
Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude codeinone.
-
Purify the crude product by chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| This compound | Codeinone | 1. Anhydrous HCl or HBr 2. Base | 85-90% | [4] |
Synthesis of Codeine from this compound
Once codeinone is synthesized, it can be readily reduced to codeine.
Protocol 2: Reduction of Codeinone to Codeine
Materials:
-
Codeinone
-
Sodium borohydride (NaBH4)
-
Methanol
Procedure:
-
Dissolve codeinone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude codeine.
-
Purify the crude product by recrystallization or chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Overall Yield (from Thebaine) | Reference |
| Codeinone | Codeine | NaBH4 | 85% | [4] |
Synthesis of Hydrocodone from this compound
Hydrocodone can be synthesized from thebaine in a one-pot procedure where this compound ketal is an intermediate.[5]
Protocol 3: One-Pot Synthesis of Hydrocodone from Thebaine (via this compound intermediate)
Materials:
-
Thebaine
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Hydrogen source (for hydrogenation)
Procedure:
-
Combine thebaine and ethylene glycol in a suitable solvent.
-
Add a catalytic amount of p-toluenesulfonic acid to facilitate the formation of the this compound ethylene glycol ketal intermediate.[5]
-
To the same pot, add palladium(II) acetate.
-
Perform hydrogenation to yield hydrocodone.[5]
-
After the reaction is complete, perform an appropriate work-up and purification.
Quantitative Data:
Experimental and Synthetic Pathway Diagrams
Biosynthetic and Semi-Synthetic Pathways from Thebaine
The following diagram illustrates the central role of this compound in the conversion of thebaine to other opioids.
Caption: Synthetic pathways originating from Thebaine, highlighting this compound's role.
Experimental Workflow: this compound to Codeine
This diagram outlines the general laboratory workflow for the synthesis of codeine starting from this compound.
Caption: Workflow for the synthesis of Codeine from this compound.
Opioid Receptor Signaling Pathway
The synthetic opioids derived from this compound primarily exert their effects through the G-protein coupled opioid receptors. The binding of an opioid agonist to its receptor initiates a signaling cascade that leads to the modulation of neuronal activity and the desired analgesic effects.
Caption: Simplified opioid receptor signaling pathway.
Conclusion
This compound is a pivotal molecule in the landscape of synthetic opioid development. Its efficient conversion to codeinone provides a versatile platform for the synthesis of a wide array of opioid analgesics and antagonists. The protocols and data presented herein offer a foundational resource for researchers engaged in the chemical synthesis and development of novel opioid-based therapeutics. Further research into more efficient and stereoselective synthetic methodologies starting from this compound will continue to be a valuable endeavor in the field of medicinal chemistry.
References
- 1. US4054566A - Process for converting this compound to codeinone - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot conversion of thebaine to hydrocodone and synthesis of this compound ketal. | Semantic Scholar [semanticscholar.org]
Biocatalytic Transformation of Thebaine to Codeine: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the biocatalytic conversion of thebaine to the valuable opioid analgesic, codeine, via the intermediate neopinone. This enzymatic approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods. The protocols outlined below are based on successful strategies employing engineered Escherichia coli as a whole-cell biocatalyst.
Introduction
Thebaine, a natural alkaloid found in the opium poppy (Papaver somniferum), is a key precursor for the semi-synthesis of several opioid medications. The biocatalytic cascade from thebaine to codeine involves three key enzymes originally discovered in the poppy: Thebaine 6-O-demethylase (T6ODM), this compound Isomerase (NISO), and Codeinone Reductase (COR). This enzymatic pathway proceeds through the critical intermediate, this compound. Understanding and optimizing this pathway is crucial for developing efficient and scalable bioproduction of codeine.
Biochemical Pathway
The conversion of thebaine to codeine is a three-step enzymatic process. Initially, T6ODM demethylates thebaine to form this compound. This compound then undergoes isomerization to codeinone, a reaction catalyzed by NISO. Finally, COR reduces codeinone to produce codeine. A competing reaction is the reduction of this compound by COR to the undesired byproduct, neopine. The inclusion of NISO is critical to efficiently channel this compound towards codeinone, thereby maximizing the yield of codeine.[1][2]
Data Presentation: Comparison of Biocatalytic Strategies
Different strategies have been developed to optimize the conversion of thebaine to codeine using engineered E. coli. The following table summarizes the quantitative data from key experimental setups, highlighting the impact of enzyme compartmentalization and the presence of NISO on product yield and byproduct formation.
| Strategy | Key Enzymes Expressed | Yield of Codeine (%) | Yield of Neopine (%) | Codeine:Neopine Ratio | Volumetric Productivity (g/L/h) | Reference |
| Strategy 1: Single-Cell | T6ODM, COR | 19 | 75 | 20:80 | ~0.10 | [2] |
| Strategy 2: Two-Cell (T6ODM & COR) | T6ODM in Cell 1; COR in Cell 2 | 48 | 39 | 55:45 | ~0.12 | [2] |
| Strategy 3: Two-Cell (T6ODM/NISO & COR) | T6ODM, NISO in Cell 1; COR in Cell 2 | 64 | 22 | 74:26 | 0.19 | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the biocatalytic conversion of thebaine to codeine.
Protocol 1: Engineering of E. coli Strains
This protocol describes the preparation of engineered E. coli strains for the expression of the necessary enzymes.
1.1. Bacterial Strains and Plasmids:
-
Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression due to its deficiency in Lon and OmpT proteases.[4][5]
-
Plasmids: The genes for T6ODM, NISO, and COR from Papaver somniferum are cloned into suitable expression vectors, such as the pET series (e.g., pET-28a) or pACYCDuet for co-expression.[6][7] The choice of plasmid will depend on the specific strategy (single-cell vs. two-cell). For the two-cell system, separate plasmids are constructed for the T6ODM/NISO cell line and the COR cell line.
1.2. Transformation:
-
Thaw competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the plasmid DNA to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place the cells on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., kanamycin for pET vectors).
-
Incubate the plates overnight at 37°C.
Protocol 2: Recombinant Protein Expression
This protocol details the induction of protein expression in the engineered E. coli strains.
2.1. Media Preparation:
-
Luria-Bertani (LB) Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave and add the appropriate antibiotic after cooling.
-
Terrific Broth (TB) Medium: For higher cell densities, use TB medium (12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 2.31 g/L KH₂PO₄, 12.54 g/L K₂HPO₄).
2.2. Expression Procedure:
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of TB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature, typically 18-25°C, for 16-24 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet can be used immediately for whole-cell biocatalysis or stored at -80°C.
Protocol 3: Whole-Cell Biocatalysis
This protocol describes the use of the engineered E. coli cells for the conversion of thebaine to codeine.
3.1. Reaction Buffer Preparation:
-
Phosphate Buffer: 50 mM sodium phosphate, pH 7.5, containing 10 mM ascorbic acid and 100 µM FeSO₄. Ascorbic acid and FeSO₄ are important cofactors for T6ODM activity.
3.2. Biotransformation Reaction (Two-Cell Strategy):
-
Resuspend the harvested cell pellets of the T6ODM/NISO-expressing strain and the COR-expressing strain separately in the reaction buffer to a final OD₆₀₀ of 10-50.
-
In a reaction vessel, add the resuspended T6ODM/NISO cells.
-
Add thebaine to a final concentration of 1-5 mM.
-
Incubate the reaction at 30°C with gentle shaking.
-
After a specific time interval (e.g., 30-60 minutes, to allow for the conversion of thebaine to this compound and then to codeinone), add the resuspended COR cells to the reaction mixture.
-
Continue the incubation at 30°C for up to 24 hours.
-
Take samples at regular intervals for analysis by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recombinant expression of insoluble enzymes in Escherichia coli: a systematic review of experimental design and its manufacturing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Choice of expression plasmids – Protein Expression and Purification Core Facility [embl.org]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Neopinone
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is fundamental to designing more potent and selective therapeutic agents. Neopinone, a key intermediate in the biosynthesis of morphine and codeine, presents an interesting scaffold for the development of novel opioid receptor modulators.[1][2] These application notes provide a comprehensive guide to conducting SAR studies on this compound and its derivatives.
Introduction to this compound SAR
This compound is a morphinane alkaloid that serves as the immediate precursor to codeinone in the opium poppy, a critical step catalyzed by the enzyme this compound isomerase.[1] Its unique β,γ-unsaturated ketone structure offers multiple points for chemical modification to explore the impact of structural changes on opioid receptor binding affinity and functional activity.[2] SAR studies of this compound analogs aim to identify the key chemical features responsible for their biological activity, ultimately guiding the synthesis of new compounds with improved pharmacological profiles.
Key Experimental Techniques
The foundation of a this compound SAR study lies in the synthesis of a library of analogs and their subsequent pharmacological evaluation. The primary in vitro assays used are competitive radioligand binding assays and functional assays, such as [³⁵S]GTPγS binding assays.
Opioid Receptor Binding Assays
Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound analogs for various opioid receptors (μ, δ, and κ).[3] This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor. A lower Ki value indicates a higher binding affinity.
[³⁵S]GTPγS Functional Assays
The [³⁵S]GTPγS binding assay is a functional assay used to determine the efficacy of a compound (i.e., whether it is an agonist, antagonist, or partial agonist) at G-protein coupled receptors (GPCRs) like the opioid receptors.[4] Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.
Data Presentation for SAR Analysis
Systematic organization of quantitative data is crucial for discerning structure-activity relationships. The following table provides a template for summarizing the binding affinities and functional activities of a series of hypothetical this compound analogs.
| Compound | R¹ Substituent | R² Substituent | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | [³⁵S]GTPγS Emax (%) (μ-receptor) |
| This compound | -OCH₃ | =O | 150 | 350 | 800 | 20 |
| Analog 1 | -OH | =O | 50 | 200 | 650 | 45 |
| Analog 2 | -OCH₃ | -OH (α) | 120 | 300 | 750 | 15 |
| Analog 3 | -OCH₃ | -OH (β) | 90 | 280 | 700 | 25 |
| Analog 4 | -H | =O | 200 | 450 | 900 | 10 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound analogs for the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the recombinant human opioid receptor of interest (μ, δ, or κ).
-
Radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).
-
Test compounds (this compound and its analogs).
-
Naloxone (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure: [3]
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the this compound analog, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (efficacy) of this compound analogs at opioid receptors.
Materials:
-
Cell membranes expressing the recombinant human opioid receptor of interest.
-
[³⁵S]GTPγS radioligand.
-
GDP.
-
Test compounds (this compound and its analogs).
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[4]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure: [4]
-
Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following: assay buffer, GDP (to a final concentration of ~10 µM), [³⁵S]GTPγS, varying concentrations of the this compound analog, and the membrane suspension.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Scintillation Counting: Follow the same procedure as described for the competitive radioligand binding assay.
-
Data Analysis:
-
Plot the stimulated binding of [³⁵S]GTPγS against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect) from the dose-response curve.
-
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for a G-protein coupled opioid receptor upon agonist binding.
References
- 1. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Neopinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Neopinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main challenges in the chemical synthesis of this compound, primarily from thebaine, revolve around two key aspects:
-
Isomerization to Codeinone: this compound is the less thermodynamically stable isomer compared to codeinone. Under acidic or alkaline conditions, this compound readily isomerizes to form an equilibrium mixture that significantly favors codeinone (approximately a 3:1 ratio of codeinone to this compound).[1][2] This isomerization is a major cause of reduced yields of the desired this compound.
-
Side Reactions and Byproduct Formation: The synthesis can be prone to the formation of various side products depending on the chosen route and reaction conditions. Careful control of parameters is crucial to minimize these impurities.[3]
Q2: What are the most common starting materials for this compound synthesis?
A2: The most common and practical starting material for the chemical synthesis of this compound is thebaine , a naturally occurring opium alkaloid.[4]
Q3: What is the expected yield for the chemical synthesis of this compound?
A3: With optimized methods, such as the oxymercuration of thebaine followed by hydrolysis of the intermediate, yields of this compound can be very high, in the range of 95-100%.[2] However, yields can be significantly lower if the isomerization to codeinone is not properly controlled.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] HPLC is particularly useful for quantifying the ratio of this compound to codeinone and other byproducts.
Troubleshooting Guides
Problem 1: Low Yield of this compound and High Formation of Codeinone
Possible Causes:
-
Prolonged reaction time or exposure to acidic/basic conditions: This promotes the isomerization of this compound to the more stable codeinone.[1][2]
-
Inappropriate pH of the reaction mixture: Both acidic and alkaline environments catalyze the isomerization.
-
High reaction temperature: Elevated temperatures can accelerate the rate of isomerization.
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material (thebaine or intermediate) is consumed to minimize the time this compound is exposed to isomerizing conditions.
-
Control pH:
-
For acid-catalyzed reactions, use the mildest effective acid and the lowest possible concentration.
-
During workup, neutralize the reaction mixture promptly and avoid strongly acidic or basic conditions.
-
-
Maintain Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider a Two-Step Ketal Protection-Deprotection Strategy: Synthesizing a stable intermediate like this compound dimethyl ketal or this compound ethylene glycol ketal can prevent isomerization.[7][8] The ketal can then be hydrolyzed under carefully controlled mild acidic conditions to furnish this compound with minimal isomerization.
Problem 2: Incomplete Reaction or Presence of Unreacted Thebaine
Possible Causes:
-
Insufficient reagent concentration or activity.
-
Low reaction temperature or insufficient reaction time.
-
Poor quality of reagents or solvents.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified reagents and anhydrous solvents where specified.
-
Adjust Stoichiometry: Consider a slight excess of the key reagent (e.g., mercuric acetate in the oxymercuration reaction).
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature in small increments while monitoring for byproduct formation.
-
Extend the reaction time, with careful monitoring to avoid isomerization of the product.
-
-
Ensure Proper Mixing: Vigorous stirring is important to ensure homogeneity, especially in heterogeneous reactions.
Problem 3: Difficulty in Purifying this compound from Codeinone and Other Byproducts
Possible Causes:
-
Similar polarities of this compound and codeinone: This makes their separation by standard column chromatography challenging.
-
Presence of multiple byproducts with overlapping polarities.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Use a high-resolution silica gel.
-
Employ a carefully selected eluent system with a shallow gradient. A common eluent system for separating these alkaloids is a mixture of chloroform and methanol.[5]
-
Consider using preparative HPLC for higher purity, although this may be less scalable.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization may be an effective method for purification.
-
Ketal Formation for Separation: If separation of the ketones is difficult, consider converting the mixture to their ketal derivatives. The different properties of the this compound and codeinone ketals might allow for easier separation, followed by hydrolysis of the purified this compound ketal.
Data Presentation
Table 1: Comparison of Yields for this compound and Related Products in Different Synthetic Strategies
| Synthetic Strategy | Starting Material | Product(s) | Reported Yield | Reference(s) |
| Oxymercuration with mercuric acetate followed by hydrolysis of the intermediate 7-acetomercurithis compound dimethyl ketal | Thebaine | This compound | 95-100% | [2] |
| Reduction of the organomercury compound with sodium borohydride and mild acid hydrolysis of the this compound dimethyl ketal | Thebaine | This compound | 95-100% | [2] |
| One-pot reaction with ethylene glycol and p-toluenesulfonic acid | Thebaine | This compound ethylene glycol ketal | - | [7] |
| Irradiation in methanol | Thebaine | This compound dimethyl ketal | 78% | [5] |
| Acid- or alkali-catalyzed isomerization of this compound | This compound | Equilibrium mixture of codeinone:this compound (3:1) | - | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxymercuration of Thebaine
This protocol is based on the method described by Barber and Rapoport, which reports high yields of this compound.[2]
Materials:
-
Thebaine
-
Mercuric acetate
-
Methanol (refluxing)
-
3 N Acetic acid
-
Sodium borohydride (for alternative reduction step)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Oxymercuration:
-
Dissolve thebaine in refluxing methanol.
-
Add mercuric acetate to the solution and continue refluxing. Monitor the reaction by TLC until the thebaine is consumed.
-
This step forms the intermediate 7-acetomercurithis compound dimethyl ketal.
-
-
Hydrolysis (Method A):
-
After cooling, treat the reaction mixture containing the intermediate with 3 N acetic acid.
-
Stir at room temperature and monitor the hydrolysis by TLC until the intermediate is converted to this compound.
-
-
Reduction and Hydrolysis (Method B - Alternative):
-
Cool the reaction mixture from the oxymercuration step.
-
Carefully add sodium borohydride to reduce the organomercury compound.
-
After the reduction is complete, perform a mild acid hydrolysis of the resulting this compound dimethyl ketal to yield this compound.
-
-
Workup and Purification:
-
Neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound Dimethyl Ketal via Photochemical Reaction
This protocol is based on a patent by Schwartz and provides a method to obtain the stable ketal intermediate.[5]
Materials:
-
Thebaine
-
Methanol (freshly distilled)
-
Nitrogen gas
-
Hanovia 450-W lamp with a Corex filter
-
Silica gel for column chromatography
-
Chloroform and Methanol for eluent
Procedure:
-
Reaction Setup:
-
Dissolve thebaine in freshly distilled methanol in a suitable photochemical reactor.
-
Deoxygenate the solution by bubbling a stream of dry nitrogen through it.
-
-
Irradiation:
-
Irradiate the deoxygenated solution with a Hanovia 450-W lamp through a Corex filter while maintaining a nitrogen stream.
-
Monitor the reaction by TLC (e.g., silica gel with CHCl₃:MeOH, 85:15) until all thebaine is consumed (approximately 2 hours).
-
-
Workup and Purification:
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a chloroform:methanol (94:6) eluent to yield this compound dimethyl ketal.
-
Mandatory Visualization
Caption: Synthetic pathways from thebaine to this compound and its isomerization to codeinone.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. High-performance liquid chromatographic study of codeine, norcodeine, and morphine as indicators of codeine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot conversion of thebaine to hydrocodone and synthesis of this compound ketal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical synthesis of codeine from dihydrothebainone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neopinone Production in Engineered Yeast Strains
This technical support center is designed for researchers, scientists, and drug development professionals working on the production of neopinone in engineered Saccharomyces cerevisiae. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the engineering and fermentation of yeast for this compound production.
Q1: My engineered yeast strain is producing very low or no this compound. What are the initial troubleshooting steps?
A1: Low or no product yield is a common issue in metabolic engineering. A systematic approach to troubleshooting is recommended:
-
Verify Strain Construction:
-
Gene Integration/Presence: Confirm the successful integration of all heterologous genes (e.g., thebaine 6-O-demethylase (T6ODM), codeinone reductase (COR)) into the yeast genome or the presence of the expression plasmids using PCR.
-
Sequence Integrity: Sequence the integrated genes to ensure no mutations occurred during cloning or transformation.
-
-
Assess Gene Expression:
-
Transcription: Use quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of the biosynthetic pathway genes. Low transcript levels may indicate issues with promoter strength or regulatory elements.
-
Translation and Protein Levels: Perform Western blotting to confirm the translation and stable expression of the pathway enzymes. Pay special attention to membrane-bound enzymes like cytochrome P450s, which can be challenging to express functionally.[1]
-
-
Evaluate Precursor and Cofactor Availability:
-
The production of this compound from thebaine is a critical step. Ensure that the precursor, thebaine, is efficiently supplied if you are feeding it to the culture.
-
For de novo production from a simple carbon source like glucose, bottlenecks in the upstream pathway providing precursors can limit yield.[2]
-
Cofactor imbalance (e.g., NADPH) can also be a limiting factor for the activity of reductase enzymes in the pathway.
-
-
Check Fermentation Conditions:
-
Oxygenation: Ensure adequate aeration, as some enzymes in the pathway may be oxygen-dependent.
-
pH and Temperature: Optimize the pH and temperature of the culture medium, as these can significantly impact yeast growth and enzyme activity.[3]
-
Media Composition: Ensure the medium contains all necessary nutrients, vitamins, and trace elements for robust yeast growth and enzyme function.
-
Q2: I am observing the accumulation of intermediate metabolites but little to no this compound. What could be the cause?
A2: Accumulation of intermediates points to a bottleneck at a specific enzymatic step.
-
Inefficient Enzyme Activity: The enzyme responsible for converting the accumulating intermediate may have low specific activity or be poorly expressed.
-
Codon Optimization: Ensure that the genes encoding the pathway enzymes have been codon-optimized for expression in S. cerevisiae.
-
Enzyme Variants: Consider testing enzyme variants from different source organisms, as they may exhibit higher activity in yeast.
-
-
Sub-optimal Cellular Environment: The intracellular environment (e.g., pH, redox state) may not be optimal for the specific enzyme's function.
-
Product Degradation: The desired product, this compound, might be unstable or further metabolized by endogenous yeast enzymes.
Q3: How can I improve the overall titer and yield of this compound in my fed-batch fermentation?
A3: Fed-batch fermentation is a powerful strategy to achieve high cell densities and product titers.
-
Feeding Strategy: The rate of feeding of the primary carbon source (e.g., glucose) is critical. A well-controlled feeding strategy can prevent the accumulation of inhibitory byproducts like ethanol and maintain optimal metabolic activity.[4][5][6]
-
Media Optimization: The composition of the feed medium should be designed to replenish nutrients that are consumed during the fermentation.
-
Process Parameters: Continuously monitor and control key parameters such as pH, dissolved oxygen, and temperature throughout the fermentation.[7][8][9][10]
Q4: My yeast strain shows good initial production of this compound, but the production rate decreases over time. Why is this happening?
A4: A decline in production rate can be attributed to several factors:
-
Plasmid Instability: If the pathway genes are expressed from plasmids, segregational instability can lead to a loss of the plasmids from the cell population over time. Consider integrating the expression cassettes into the yeast genome for improved stability.
-
Product Toxicity: High concentrations of this compound or other pathway intermediates may be toxic to the yeast cells, leading to growth inhibition and reduced productivity.
-
Nutrient Limitation: Depletion of essential nutrients in the culture medium can limit cell growth and metabolic activity.
-
Cellular Stress: The overexpression of multiple heterologous proteins can impose a metabolic burden on the cells, leading to a decline in overall cellular health.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the production and analysis of this compound in engineered yeast.
Protocol 1: Total Protein Extraction and Western Blot Analysis
This protocol is for verifying the expression of pathway enzymes.
-
Cell Harvesting and Lysis:
-
Harvest approximately 10 OD₆₀₀ units of yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 1 ml of sterile water and resuspend in 200 µl of lysis buffer (e.g., 0.1 M NaOH, 2% SDS, 2% β-mercaptoethanol, 50 mM EDTA).
-
Add an equal volume of acid-washed glass beads (0.5 mm diameter).
-
Vortex vigorously for 5-10 minutes at 4°C to lyse the cells.[2][12][13]
-
Alternatively, enzymatic lysis using zymolyase can be employed.[14][15]
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix an appropriate amount of protein extract with SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to your enzyme of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Protocol 2: Extraction of this compound from Yeast Culture
This protocol describes the extraction of alkaloids from the yeast culture for subsequent analysis.
-
Sample Preparation:
-
Harvest 10-50 ml of yeast culture by centrifugation.
-
Separate the supernatant (extracellular fraction) and the cell pellet (intracellular fraction).
-
-
Extraction from Supernatant:
-
Adjust the pH of the supernatant to 9-10 with ammonium hydroxide.
-
Perform a liquid-liquid extraction with an equal volume of an organic solvent such as ethyl acetate or a chloroform/isopropanol mixture.[3][5][17][18][19]
-
Repeat the extraction 2-3 times.
-
Pool the organic phases and evaporate to dryness under vacuum.
-
-
Extraction from Cell Pellet:
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using glass beads or enzymatic methods as described in Protocol 1.
-
Adjust the pH of the lysate to 9-10 and perform a liquid-liquid extraction as described for the supernatant.
-
Evaporate the organic phase to dryness.
-
-
Sample Reconstitution:
-
Reconstitute the dried extracts in a known volume of mobile phase (e.g., methanol or acetonitrile/water mixture) for HPLC or LC-MS/MS analysis.[20]
-
Protocol 3: HPLC Analysis of this compound and Related Alkaloids
This protocol outlines a method for the separation and quantification of thebaine, this compound, and codeinone.
-
Chromatographic System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[12][21]
-
Mobile Phase:
-
A gradient elution is typically employed for optimal separation.[16]
-
Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% formic acid or trifluoroacetic acid in acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 10 15 50 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 285 nm.
-
Quantification: Create a standard curve using analytical standards of thebaine, this compound, and codeinone of known concentrations.
Protocol 4: Fed-Batch Fermentation
This protocol provides a general framework for fed-batch fermentation of engineered yeast.
-
Inoculum Preparation:
-
Inoculate a single colony into a suitable liquid medium and grow overnight at 30°C with shaking.
-
Use this starter culture to inoculate a seed culture to a starting OD₆₀₀ of ~0.1 and grow for 24-48 hours.
-
-
Bioreactor Setup:
-
Prepare the bioreactor with a defined minimal medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.5-1.0.
-
-
Batch Phase:
-
Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the DO signal.
-
-
Fed-Batch Phase:
-
Start the continuous or intermittent feeding of a concentrated nutrient solution. The feed rate should be carefully controlled to maintain a low concentration of the carbon source and avoid the Crabtree effect.[21]
-
Maintain the pH at a setpoint (e.g., 5.0-6.0) by the automated addition of acid and base.
-
Maintain the DO level at a setpoint (e.g., >20%) by adjusting the agitation and aeration rates.
-
-
Sampling and Analysis:
-
Periodically take samples to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.
-
Quantitative Data
The production of this compound is part of a larger effort to produce various opioids in yeast. The following tables summarize representative titers and yields for related compounds, which can serve as a benchmark for this compound production efforts.
Table 1: Production of Opioid Precursors and Related Alkaloids in Engineered S. cerevisiae
| Compound | Host Strain | Cultivation Method | Titer (mg/L) | Yield (mg/g glucose) | Reference(s) |
| (S)-Reticuline | S. cerevisiae | Fed-batch | 2300 | 18 | [22] |
| Thebaine | S. cerevisiae | Fed-batch | 132 | 0.66 | [23] |
| Hydrocodone | S. cerevisiae | Fed-batch | 4.6 | 0.023 | [23] |
| Stylopine | S. cerevisiae | Batch | 0.676 | N/A | [24] |
| Isoprenol | S. cerevisiae | Flask | 383.1 | N/A | [2] |
Note: N/A indicates data not available in the cited literature. The yields are estimates based on reported titers and typical glucose consumption.
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the key enzymatic steps in the conversion of thebaine to morphine, highlighting the position of this compound.
Caption: Biosynthetic pathway from thebaine to morphine in engineered yeast.
General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve low this compound production.
Caption: A systematic workflow for troubleshooting low this compound production.
Yeast MAPK Signaling Pathway (High Osmolarity Glycerol - HOG) Pathway
While not directly manipulating the this compound pathway, the HOG pathway is an example of a crucial signaling cascade that responds to environmental stress. A robust strain capable of handling the stresses of fermentation and heterologous protein expression is essential for high productivity.
Caption: The High Osmolarity Glycerol (HOG) MAPK pathway in S. cerevisiae.[24][25][26][27][28]
References
- 1. benchchem.com [benchchem.com]
- 2. Engineering Saccharomyces cerevisiae for isoprenol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Feedback optimization of fed-batch baker's yeast fermentation" by Kyu-Sung Lee [docs.lib.purdue.edu]
- 8. orbi.umons.ac.be [orbi.umons.ac.be]
- 9. Fermentation kinetics of recombinant yeast in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Determination of the five major opium alkaloids by reversed-phase high-performance liquid chromatography on a base-deactivated stationary phase | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 18. scribd.com [scribd.com]
- 19. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. High-titer production of 13R-manoyl oxide in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Regulation of cross-talk in yeast MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Neopinone Isomerase (NISO) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Neopinone Isomerase (NISO) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during NISO activity assays.
Question 1: Why am I observing low or no NISO enzyme activity?
Answer: Low or no enzyme activity can stem from several factors, ranging from enzyme integrity to assay conditions.
-
Inactive Enzyme: Ensure the enzyme has been stored correctly at recommended temperatures (typically -80°C in aliquots) and has not undergone multiple freeze-thaw cycles. To verify activity, use a positive control with a known substrate concentration.
-
Incorrect Assay Buffer Conditions: The pH of the assay buffer is critical for NISO activity. The optimal pH should be determined empirically, but a common starting point for isomerases is a neutral pH range (e.g., pH 7.0-8.0). Buffer components can also interfere with the assay.
-
Substrate Degradation: Ensure the this compound substrate is fresh and has not degraded. Prepare substrate solutions fresh for each experiment.
-
Presence of Inhibitors: Contaminants in the enzyme preparation or assay components could be inhibiting the enzyme. Use high-purity reagents and water.
Question 2: What could be causing high background noise in my assay readings?
Answer: High background can mask the true enzyme activity signal. Consider the following potential causes:
-
Substrate Instability: The substrate, this compound, may be unstable under assay conditions and spontaneously convert to the product or a byproduct that absorbs at the detection wavelength. Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of non-enzymatic conversion.
-
Interfering Substances: Components in your enzyme preparation or test compounds (if screening for inhibitors) may absorb light at the same wavelength as your product. A "no-substrate" control can help identify this issue.
-
Reagent Contamination: Ensure all buffers and reagents are free from contamination.
Question 3: My results are not reproducible. What are the likely causes?
Answer: Lack of reproducibility is a common challenge in enzyme assays and can be addressed by carefully controlling experimental variables.
-
Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or other reagents can lead to significant differences in results. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Pre-incubate all reagents at the assay temperature and use a temperature-controlled plate reader or water bath.
-
Assay Timing: Ensure the timing of reagent addition and measurement is consistent across all wells and experiments.
-
Reagent Preparation: Prepare fresh reagents for each experiment, especially the enzyme and substrate solutions, to avoid degradation.
Question 4: How can I determine the optimal conditions for my NISO assay?
Answer: To establish a robust and reliable NISO assay, it is essential to optimize several parameters. This typically involves a series of experiments where you vary one parameter while keeping others constant.
-
Enzyme Concentration: Determine a suitable enzyme concentration that yields a linear reaction rate for the desired reaction time.
-
Substrate Concentration: Measure reaction rates at various substrate concentrations to determine the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximal velocity (Vmax). A substrate concentration of 5-10 times the Km is often used for screening assays.
-
pH and Buffer: Test a range of pH values and different buffer systems to find the optimal conditions for NISO activity.
-
Temperature: Determine the optimal temperature for the assay, balancing enzyme activity with stability.
Experimental Protocols
Protocol 1: Standard NISO Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure NISO activity by monitoring the formation of the product.
-
Prepare Assay Buffer: Prepare a 100 mM potassium phosphate buffer at the optimal pH (e.g., pH 7.5).
-
Prepare Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Set up the Reaction Mixture: In a 96-well UV-transparent plate, prepare the following reaction mixtures:
-
Sample: Add assay buffer, NISO enzyme, and the test compound (if applicable).
-
No-Enzyme Control: Add assay buffer and substrate.
-
No-Substrate Control: Add assay buffer and NISO enzyme.
-
-
Initiate the Reaction: Add the this compound substrate to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to the assay temperature. Measure the change in absorbance at the wavelength corresponding to the product formation over a set period (e.g., 10-30 minutes).
-
Calculate Enzyme Activity: Determine the initial reaction velocity (V₀) from the linear phase of the absorbance versus time plot. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.
Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters for NISO, which should be determined empirically for your specific enzyme and assay conditions.
| Parameter | Value | Conditions |
| Optimal pH | 7.5 | 100 mM Potassium Phosphate Buffer, 25°C |
| Optimal Temperature | 37°C | 100 mM Potassium Phosphate Buffer, pH 7.5 |
| Michaelis Constant (Km) | 50 µM | pH 7.5, 37°C |
| Maximal Velocity (Vmax) | 10 µmol/min/mg | pH 7.5, 37°C |
Visualizations
Below are diagrams illustrating key workflows and concepts related to NISO activity assays.
Caption: Workflow for a typical NISO spectrophotometric activity assay.
Caption: A logical flow for troubleshooting common NISO assay issues.
Byproduct formation during Neopinone synthesis and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of neopinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect during this compound synthesis?
A1: The most common byproduct is codeinone , which exists in equilibrium with this compound.[1] Another significant potential byproduct, particularly if reduction steps are not well-controlled, is neopine , formed from the reduction of this compound. In biosynthetic routes or microbial systems, neomorphine can also be a byproduct.[2]
Q2: How is this compound typically synthesized in a laboratory setting?
A2: A high-yield chemical synthesis of this compound involves the oxymercuration-demercuration of thebaine. This method utilizes mercuric acetate in a refluxing alcohol, followed by hydrolysis or reduction of the organomercury intermediate to yield this compound.[1]
Q3: What is the relationship between this compound and codeinone?
A3: this compound and codeinone are isomers that exist in a reversible equilibrium. This isomerization can be catalyzed by either acid or alkali.[1] Under equilibrium conditions, the ratio of codeinone to this compound is typically around 3:1.[1]
Q4: How can the formation of codeinone be minimized during this compound synthesis?
A4: To minimize the formation of codeinone, it is crucial to control the pH and temperature during the synthesis and work-up. Since the isomerization is acid and base-catalyzed, maintaining near-neutral conditions as much as possible after the initial reaction can help reduce the conversion of this compound to codeinone.[1]
Q5: What analytical techniques are recommended for monitoring the reaction and purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the progress of the reaction and assessing the purity of the final product.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation of this compound and identification of byproducts.[5][6][7]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Thebaine to this compound Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged reaction times. |
| Suboptimal Reagents | Use fresh, high-quality mercuric acetate and sodium borohydride. Impurities or degradation of reagents can significantly impact the reaction efficiency. |
| Losses During Work-up | Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize losses during solvent removal and chromatography. |
| Carbocation Rearrangements | A key advantage of oxymercuration-demercuration is the avoidance of carbocation rearrangements that can occur in simple acid-catalyzed hydrations.[8][9] If alternative acidic methods are used, this can be a major cause of low yields and complex byproduct mixtures. |
Problem 2: High Levels of Codeinone Impurity
| Possible Cause | Troubleshooting Step |
| Acid or Base-Catalyzed Isomerization | During work-up, neutralize the reaction mixture carefully to a pH as close to 7 as possible before extraction. Avoid prolonged exposure to acidic or basic conditions.[1] |
| High Temperatures During Purification | Evaporate solvents at the lowest practical temperature during purification to minimize thermally-induced isomerization to the more stable codeinone. |
| Inefficient Purification | Optimize the chromatographic separation. Use a high-resolution stationary phase and a carefully optimized mobile phase gradient to effectively separate this compound from codeinone. |
Problem 3: Presence of Neopine as a Byproduct
| Possible Cause | Troubleshooting Step |
| Over-reduction during Demercuration | Control the stoichiometry of the reducing agent (e.g., sodium borohydride) carefully. Use the minimum amount required to cleave the carbon-mercury bond without reducing the ketone functionality of this compound. |
| Non-selective Reducing Agent | Ensure that the reducing agent and conditions are selective for the demercuration step and do not readily reduce the ketone group of this compound. |
Experimental Protocols
Synthesis of this compound from Thebaine via Oxymercuration-Demercuration
This protocol is based on the high-yield method described by Barber and Rapoport (1976).[1]
Materials:
-
Thebaine
-
Mercuric acetate
-
Methanol (anhydrous)
-
Sodium borohydride
-
3 N Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxymercuration: In a round-bottom flask, dissolve thebaine in refluxing methanol. Add mercuric acetate and continue to reflux. Monitor the reaction progress by TLC until the thebaine is consumed.
-
Hydrolysis/Reduction:
-
Method A (Hydrolysis): After cooling the reaction mixture, add 3 N acetic acid and stir to hydrolyze the intermediate 7-acetomercurithis compound dimethyl ketal.
-
Method B (Reduction): Alternatively, cool the reaction mixture and cautiously add a solution of sodium borohydride to reduce the organomercury compound. Follow this with a mild acid hydrolysis of the resulting this compound dimethyl ketal.
-
-
Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
Data Presentation
Table 1: Byproducts of this compound Synthesis and Their Origin
| Byproduct | Origin | Mitigation Strategy |
| Codeinone | Isomerization of this compound (acid/base catalyzed)[1] | Control pH and temperature during work-up and purification. |
| Neopine | Reduction of the ketone group of this compound.[10] | Use a selective reducing agent and control stoichiometry. |
| Neomorphine | Primarily a byproduct in biosynthetic pathways.[2] | Less common in purely chemical synthesis from thebaine. |
Table 2: Quantitative Data on this compound-Codeinone Equilibrium
| Condition | This compound:Codeinone Ratio | Reference |
| Acid or Alkali-catalyzed Equilibrium | 1:3 | [1] |
Visualizations
Caption: Byproduct formation pathways during this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis and purification.
References
- 1. Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of codeine and morphine in urine and blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Codeinone | C18H19NO3 | CID 5459910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Complete 1 H, 13 C, and 15 N assignments of the minor isomer of codeine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Codeinone reductase isoforms with differential stability, efficiency and product selectivity in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomerization of Neopinone to Codeinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of codeinone from neopinone isomerization.
Frequently Asked Questions (FAQs)
Q1: My codeinone yield is consistently low. What are the potential causes?
A1: Low yields in the isomerization of this compound to codeinone can arise from several factors. A primary consideration is the equilibrium between this compound and codeinone. Without a catalyst, the reaction is slow and may not reach completion. Another critical factor is the presence of competing side reactions, particularly the reduction of this compound to the undesired byproduct, neopine.[1] The purity of the starting material and the reaction conditions, such as temperature and pH, also play a significant role.
Q2: What is this compound isomerase (NISO) and how does it improve the reaction?
A2: this compound isomerase (NISO) is an enzyme that catalyzes the isomerization of this compound to codeinone.[2][3][4][5] This enzymatic catalysis is a critical step in the biosynthesis of morphine and codeine in the opium poppy.[2][3][4][5][6] The use of NISO dramatically enhances the formation of codeinone by accelerating the conversion and shifting the equilibrium away from the starting material, thereby reducing the accumulation of neopine.[1][2][3]
Q3: Can the isomerization be performed without an enzyme?
A3: Yes, the isomerization can be catalyzed by either acid or alkali.[7] For instance, treatment of this compound with anhydrous hydrogen chloride or hydrogen bromide in an ether-methylene chloride solvent system can lead to complete conversion to codeinone in high yields (85-90%).[7] However, these chemical methods may require harsher conditions compared to the enzymatic approach.
Q4: What is the typical equilibrium ratio of codeinone to this compound in a spontaneous reaction?
A4: In a spontaneous or non-catalyzed isomerization in vitro, the equilibrium mixture typically consists of a codeinone to this compound ratio of approximately 3:1.[7] Another source reports a range from 42:58 to 66:34.[8][9] This highlights the importance of a catalyst to drive the reaction towards the desired product.
Q5: How can I minimize the formation of the neopine byproduct?
A5: The formation of neopine occurs when this compound is reduced, a reaction often catalyzed by codeinone reductase (COR).[1][3][6] To minimize neopine formation, it is crucial to accelerate the isomerization of this compound to codeinone. The inclusion of this compound isomerase (NISO) is highly effective as it limits the availability of this compound for the competing reduction reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Codeinone Yield | Incomplete isomerization reaction. | - Introduce this compound isomerase (NISO) to catalyze the reaction. - For chemical synthesis, ensure the use of an appropriate acid or alkali catalyst and optimize reaction time and temperature.[7] |
| Formation of neopine byproduct. | - Add NISO to the reaction mixture to accelerate the conversion of this compound to codeinone, thus reducing the substrate available for reduction to neopine.[1] - In biocatalytic systems, consider temporal control by allowing the isomerization to proceed before introducing the reductase enzyme.[8] | |
| Poor quality of starting this compound. | - Ensure the purity of the this compound starting material. Impurities can inhibit the catalyst or lead to unwanted side reactions. | |
| High Levels of Neopine | Presence and activity of codeinone reductase (COR). | - The most effective solution is the co-expression or addition of NISO, which outcompetes COR for the this compound substrate.[1] |
| Spontaneous isomerization is too slow. | - Catalyze the reaction using NISO for a biocatalytic approach or an acid/alkali for a chemical approach to ensure this compound is rapidly converted to codeinone.[1][7] | |
| Reaction Fails to Reach Completion | Inefficient catalysis. | - If using NISO, ensure the enzyme is active and used at an optimal concentration. - For chemical methods, verify the concentration and purity of the acid or alkali catalyst. |
| Suboptimal reaction conditions. | - Optimize pH, temperature, and solvent for the specific catalytic method being used. For example, acid-catalyzed isomerization can be performed with anhydrous HCl in an ether-methylene chloride mixture.[7] |
Data Presentation
Table 1: Comparison of Codeine and Neopine Yields with Different Biotransformation Strategies
| Strategy | Codeine Yield (%) | Neopine Yield (%) | Codeine/Neopine Ratio | Reference |
| Single-cell (T6ODM + COR) | 19 | 75 | 20:80 | [8] |
| Two-cell (Temporal Control, Δt = 45 min) | ~48 | 39 | 55:45 | [8][9] |
| Two-cell (Temporal Control, Δt = 60 min) | ~48 | 33 | 59:41 | [8][9] |
| In vitro with NISO (from 100 µM thebaine) | 0.25 | - | - | [8] |
| T6ODM: thebaine 6-O-demethylase; COR: codeinone reductase; Δt: time interval for delaying the addition of COR-containing cells. |
Table 2: Chemical Isomerization of this compound to Codeinone
| Catalysis Method | Solvent | Yield of Codeinone | Overall Yield of Codeine from Thebaine | Reference |
| Acid or Alkali-catalyzed | - | Equilibrium mixture (3:1 Codeinone:this compound) | - | [7] |
| Anhydrous HCl or HBr | Ether-Methylene Chloride | 85-90% | 85% | [7] |
Experimental Protocols
Protocol 1: Enzymatic Isomerization using this compound Isomerase (NISO)
This protocol is a general guideline for an in-vitro enzymatic reaction.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 0.1 M MOPS, pH 6.8).
-
Add this compound to the buffer to a final concentration of 50 µM.
-
Add purified this compound isomerase (NISO) to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point could be in the range of 1-10 µM.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature, typically between 25-37°C, for a duration of 1 to 4 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).
-
Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentrations of codeinone and any remaining this compound.
-
Protocol 2: Acid-Catalyzed Chemical Isomerization
This protocol is based on the method described by Barber and Rapoport (1976).[7]
-
Preparation:
-
Dissolve this compound in a mixture of anhydrous ether and methylene chloride.
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
-
Reaction:
-
Bubble anhydrous hydrogen chloride (HCl) or hydrogen bromide (HBr) gas through the solution, or add a solution of anhydrous HCl/HBr in a suitable solvent.
-
The reaction proceeds via the formation of an intermediate 8-halodihydrocodeinone.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Upon completion, carefully neutralize the excess acid.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the codeinone into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude codeinone by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Visualizations
Caption: Biosynthetic pathway from thebaine to codeine.
Caption: Experimental workflows for this compound isomerization.
References
- 1. Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 5. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Metabolic Bottlenecks in the Neopinone Pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Neopinone pathway. Our goal is to help you overcome common metabolic bottlenecks and optimize the production of desired opiate alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic bottleneck in the this compound pathway for producing codeine and morphine?
A1: The critical bottleneck in the biosynthesis of codeine and morphine from thebaine is the isomerization of this compound to codeinone.[1][2] Previously, this conversion was assumed to occur spontaneously. However, research has shown this step is enzymatically catalyzed by this compound isomerase (NISO).[1][2] In the absence of NISO, the pathway predominantly leads to the formation of neopine and neomorphine, which are structural isomers of codeine and morphine, respectively, thus significantly reducing the yield of the desired products.[1][2]
Q2: My engineered yeast strain is producing high levels of neopine and neomorphine instead of codeine and morphine. What is the likely cause?
A2: The accumulation of neopine and neomorphine is a strong indicator that the isomerization of this compound to codeinone is inefficient. This is the primary metabolic consequence of not having sufficient this compound isomerase (NISO) activity.[1][2] The enzyme codeinone reductase (COR) can reduce this compound to neopine, creating a metabolic "trap" that diverts intermediates away from the main pathway to morphine.[3]
Q3: How can I increase the yield of codeine and morphine in my engineered microbial system?
A3: To enhance the production of codeine and morphine, it is crucial to introduce and express the gene encoding for this compound isomerase (NISO).[2][4] The inclusion of NISO dramatically improves the conversion of this compound to codeinone, thereby channeling the metabolic flux towards the desired products and away from the accumulation of neopine and neomorphine.[1][2] Studies have shown that combining NISO with another key enzyme, thebaine synthase (THS), can improve product yields by orders of magnitude.[4]
Q4: What are the key enzymes involved in the conversion of thebaine to morphine?
A4: The main enzymatic steps for the conversion of thebaine to morphine are:
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Thebaine 6-O-demethylase (T6ODM): Converts thebaine to this compound.[1][3]
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This compound Isomerase (NISO): Catalyzes the isomerization of this compound to codeinone.[1][3]
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Codeinone Reductase (COR): Reduces codeinone to codeine.[1][3]
-
Codeine O-demethylase (CODM): Converts codeine to morphine.[1]
There is also a minor pathway that proceeds via oripavine and neomorphinone.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to no yield of codeine/morphine | Inefficient conversion of this compound to codeinone due to lack of NISO activity.[1][2] | Express a functional this compound isomerase (NISO) gene in your host organism. Ensure proper protein folding and activity. |
| High accumulation of neopine and neomorphine | This compound is being reduced to neopine by Codeinone Reductase (COR) instead of being isomerized.[3] This is the hallmark of the NISO bottleneck. | 1. Introduce and optimize the expression of NISO.[2][4]2. Adjust the stoichiometry of NISO and COR expression. Higher NISO to COR ratios can favor codeinone formation.[1] |
| Pathway flux appears blocked after thebaine addition | Feedback inhibition of upstream enzymes by accumulated intermediates. | Systematic screening of pathway intermediates in your engineered yeast can help identify enzymes exhibiting feedback inhibition, which may require protein engineering to overcome.[5] |
| Overall low titers of all pathway intermediates | General metabolic burden on the host, suboptimal fermentation conditions, or issues with precursor supply. | 1. Optimize fermentation parameters (e.g., media composition, temperature, pH).2. Ensure an adequate supply of precursors from the central metabolism.3. Consider using a stronger promoter or increasing the gene copy number for rate-limiting enzymes.[6] |
Quantitative Data Summary
The following tables summarize key quantitative findings from research on overcoming bottlenecks in the this compound pathway.
Table 1: Effect of NISO and COR-B Stoichiometry on Neopine Production
| COR-B (pmol) | NISO (pmol) | Neopine Production (pmol mL⁻¹) |
| 10 | 0 | ~1200 |
| 10 | 10 | ~800 |
| 10 | 25 | ~600 |
| 10 | 50 | ~400 |
| 10 | 100 | ~250 |
| 10 | 200 | ~150 |
Data adapted from in vitro assays performed for 1 hour with 50 µM codeinone and 1 mM NADPH.[1]
Table 2: Impact of Varying COR-B with Constant NISO on Neopine Production
| NISO (pmol) | COR-B (pmol) | Neopine Production (pmol mL⁻¹) |
| 10 | 0 | 0 |
| 10 | 10 | ~800 |
| 10 | 25 | ~1400 |
| 10 | 50 | ~1800 |
| 10 | 100 | ~2200 |
Data adapted from in vitro assays performed for 1 hour with 50 µM codeinone and 1 mM NADPH.[1]
Experimental Protocols
Protocol 1: In Vitro Assay for this compound Isomerase (NISO) Activity
This protocol is a general guideline for assessing NISO activity by monitoring the reduction of neopine formation in the presence of Codeinone Reductase (COR).
Materials:
-
Purified NISO and COR-B enzymes
-
Codeinone substrate (50 µM)
-
NADPH (1 mM)
-
Reaction Buffer (0.1 M MOPS, pH 6.8)
-
Quenching solution (e.g., perchloric acid)
-
HPLC or LC-MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and codeinone.
-
Add a fixed amount of COR-B (e.g., 10 pmol) to all reaction tubes.
-
Add varying amounts of NISO (e.g., 0 to 200 pmol) to different reaction tubes.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of neopine using HPLC or LC-MS.
-
Compare the amount of neopine produced in reactions with and without NISO to determine its activity in isomerizing this compound (formed from the reverse reaction of COR-B on codeine) to codeinone, thus preventing its reduction to neopine.
Protocol 2: Transformation of S. cerevisiae with NISO Expression Plasmid
This is a standard protocol for introducing a NISO expression vector into yeast.
Materials:
-
Competent S. cerevisiae cells
-
Yeast expression vector containing the NISO gene under a suitable promoter (e.g., pYES2)
-
Lithium Acetate solution
-
Single-Stranded Carrier DNA
-
Polyethylene Glycol (PEG) solution
-
Selective growth medium (e.g., SC-Ura)
Procedure:
-
Prepare competent yeast cells.
-
In a microcentrifuge tube, mix competent cells with the NISO expression plasmid and single-stranded carrier DNA.
-
Add the Lithium Acetate/PEG solution and mix gently.
-
Incubate at a specific temperature (e.g., 42°C) for heat shock.
-
Centrifuge the cells and remove the supernatant.
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Resuspend the cell pellet in sterile water or buffer.
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Plate the transformed cells onto selective agar plates.
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Incubate the plates until colonies appear.
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Select colonies and verify the presence of the NISO gene and its expression. For enhanced efficiency, an additional step of adding a sorbitol solution can be included during and after the heat shock to act as an osmo-protectant.[7]
Visualizations
Caption: The this compound pathway bottleneck and its resolution by NISO.
Caption: A logical workflow for troubleshooting low opiate yields.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UCalgary-based team takes big step toward producing safer, less expensive pain-killing medications | News | University of Calgary [ucalgary.ca]
- 5. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the Lithium Acetate-Polyethylene Glycol Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing the accumulation of neopine and neomorphine byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of opiates, with a specific focus on minimizing the accumulation of neopine and neomorphine byproducts.
Frequently Asked Questions (FAQs)
Q1: What are neopine and neomorphine, and why are they considered undesirable byproducts?
Neopine and neomorphine are structural isomers of the opiate alkaloids codeine and morphine, respectively. In the context of producing codeine and morphine through biosynthetic pathways, they are considered undesirable byproducts because they represent a diversion of precursor molecules away from the intended final products, thus lowering the overall yield of the desired opiates.[1] Their accumulation indicates a bottleneck or inefficiency in the enzymatic cascade.
Q2: What is the primary cause of neopine and neomorphine accumulation in engineered microbial systems?
The accumulation of neopine and neomorphine is primarily due to the absence or insufficient activity of the enzyme neopinone isomerase (NISO).[1] In the biosynthetic pathway, thebaine is converted to this compound. NISO is responsible for isomerizing this compound to codeinone, which is a direct precursor to codeine. Without sufficient NISO activity, this compound is instead reduced by codeinone reductase (COR) to form neopine, a metabolically "trapped" byproduct.[1] A similar process occurs with the formation of neomorphine from neomorphinone.[1]
Q3: How can the accumulation of neopine and neomorphine be reduced?
The most effective method to reduce the accumulation of neopine and neomorphine is to ensure the presence and optimal activity of this compound isomerase (NISO) in the reaction system.[1] In engineered yeast strains, the inclusion of NISO has been shown to dramatically enhance the formation of the desired products (codeine and morphine) at the expense of neopine and neomorphine accumulation.[1] Optimizing the stoichiometry of NISO relative to other enzymes in the pathway, such as codeinone reductase (COR), is also a critical factor.[1]
Q4: Are there analytical methods available to quantify the levels of neopine and neomorphine in my experiments?
Yes, various analytical techniques can be employed for the simultaneous identification and quantification of opioids and their byproducts. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[2][3] Gas chromatography-mass spectrometry (GC-MS) after derivatization is another established method for the analysis of these compounds.[4]
Troubleshooting Guides
Issue 1: High levels of neopine detected in the final product.
| Possible Cause | Troubleshooting Step |
| Insufficient NISO activity | 1. Verify the expression and activity of NISO in your system. 2. Increase the expression level of NISO. 3. Ensure optimal reaction conditions for NISO activity (e.g., pH, temperature). |
| Suboptimal enzyme stoichiometry | 1. Vary the ratio of NISO to codeinone reductase (COR). An excess of COR relative to NISO can favor the reduction of this compound to neopine.[1] 2. Refer to the data table below for guidance on the impact of NISO and COR-B stoichiometry on neopine production. |
| Precursor accumulation | 1. Analyze the levels of the precursor thebaine and the intermediate this compound. High levels may indicate a bottleneck upstream of NISO. 2. Optimize the expression of upstream enzymes like thebaine 6-O-demethylase (T6ODM). |
Issue 2: Both neopine and neomorphine are accumulating.
| Possible Cause | Troubleshooting Step |
| Broad issue with isomerization | 1. This suggests a fundamental problem with NISO activity, as it is involved in the isomerization of both this compound and neomorphinone.[1] 2. Sequence verify your NISO construct to rule out any mutations. 3. Perform an in vitro assay to confirm the catalytic activity of your purified NISO enzyme. |
| Presence of a minor biosynthetic route | 1. In some systems, a minor pathway may proceed via oripavine to neomorphinone.[1] 2. If this pathway is active, the accumulation of neomorphine also points to insufficient NISO activity. |
Data Presentation
Table 1: Effect of NISO and COR-B Stoichiometry on Neopine Production
This table summarizes the impact of varying the amounts of this compound Isomerase (NISO) and Codeinone Reductase-B (COR-B) on the in vitro production of neopine. The data highlights the importance of enzyme balance in minimizing byproduct formation.
| Constant Enzyme | Variable Enzyme | Neopine Production (pmol mL⁻¹) |
| COR-B (10 pmol) | NISO (0 pmol) | ~150 |
| COR-B (10 pmol) | NISO (10 pmol) | ~250 |
| COR-B (10 pmol) | NISO (50 pmol) | ~300 |
| COR-B (10 pmol) | NISO (100 pmol) | ~325 |
| COR-B (10 pmol) | NISO (200 pmol) | ~350 |
| NISO (10 pmol) | COR-B (0 pmol) | 0 |
| NISO (10 pmol) | COR-B (10 pmol) | ~250 |
| NISO (10 pmol) | COR-B (50 pmol) | ~1100 |
| NISO (10 pmol) | COR-B (100 pmol) | ~1700 |
Data adapted from a study on the role of NISO in codeine and morphine biosynthesis. The assays were performed for 1 hour with 50 µM codeinone and 1 mM NADPH, in 0.1 M MOPS, pH 6.8.[1]
Experimental Protocols
Protocol 1: In Vitro NISO Activity Assay
Objective: To determine the enzymatic activity of this compound isomerase (NISO) by monitoring the conversion of this compound to codeinone.
Materials:
-
Purified NISO enzyme
-
This compound substrate
-
Codeinone standard
-
Reaction buffer (e.g., 0.1 M MOPS, pH 6.8)
-
NADPH
-
Codeinone Reductase (COR) for a coupled assay (optional)
-
HPLC-MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and a known concentration of this compound.
-
Initiate the reaction by adding a specific amount of purified NISO enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
To monitor the progress of the reaction, withdraw aliquots at different time points.
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile or by heat inactivation).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-MS to separate and quantify the amounts of this compound and the product, codeinone.
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Calculate the rate of codeinone formation to determine the NISO activity.
Coupled Assay Variation:
-
Include COR in the reaction mixture to convert the product codeinone to codeine. This can help pull the reaction forward. The formation of codeine is then monitored.
Visualizations
References
Strategies to enhance the efficiency of Neopinone converting enzymes
Welcome to the technical support center for Neopinone Isomerase (NISO), a key enzyme in the biosynthesis of valuable morphinan alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with NISO.
Frequently Asked Questions (FAQs)
Q1: What is this compound Isomerase (NISO) and what is its primary function?
A1: this compound Isomerase (NISO) is an enzyme that catalyzes the isomerization of this compound to codeinone, a critical step in the biosynthetic pathway of codeine and morphine in the opium poppy (Papaver somniferum)[1][2][3]. This reaction was previously thought to occur spontaneously, but the discovery of NISO has shown it to be an enzymatically controlled process[1][2][3]. NISO also catalyzes the bidirectional isomerization of neomorphinone and morphinone[1].
Q2: Why is NISO important for the efficient synthesis of codeine and morphine?
A2: In the absence of NISO, the precursor this compound is instead reduced to neopine, a structural isomer of codeine that is metabolically "trapped" and does not proceed to form codeine or morphine[1]. By efficiently converting this compound to codeinone, NISO channels the metabolic flux towards the desired products, dramatically enhancing the yield of codeine and morphine while minimizing the accumulation of neopine and neomorphine[1][2][3].
Q3: To which protein family does NISO belong?
A3: NISO is a member of the pathogenesis-related 10 (PR10) protein family[1][3].
Q4: Can NISO be used in microbial expression systems to produce opioids?
A4: Yes, the inclusion of NISO in engineered yeast and E. coli strains designed to produce opiate alkaloids has been shown to significantly increase the formation of the desired products at the expense of neopine and neomorphine accumulation[1][4]. In engineered yeast strains, the introduction of NISO has led to improvements in product yields by orders of magnitude[4].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of codeinone/morphinone and high yield of neopine/neomorphine | Inefficient NISO activity or absence of NISO. | - Ensure that NISO is correctly expressed and active in your system. - Optimize the stoichiometry of NISO relative to other enzymes in the pathway, such as Codeinone Reductase (COR). A higher NISO to COR ratio can favor the formation of codeinone[1]. - Verify the reaction conditions (pH, temperature) are optimal for NISO activity. |
| Difficulty in purifying active NISO | Improper protein expression or purification protocol. | - Utilize an expression system known to be effective for PR10 proteins, such as E. coli. - Follow a validated purification protocol, for example, using affinity chromatography for His-tagged proteins. - Ensure proper refolding of the enzyme if purified from inclusion bodies. |
| Inconsistent enzyme activity across batches | Variability in enzyme preparation or assay conditions. | - Standardize the NISO expression and purification protocol. - Perform a quality control check on each batch of purified enzyme to determine its specific activity. - Ensure precise and consistent preparation of buffers, substrates, and cofactors for the enzyme assay. |
| Substrate (this compound) appears to be degrading | Instability of this compound under experimental conditions. | - this compound can be unstable; prepare fresh solutions for each experiment. - Store this compound under appropriate conditions (e.g., protected from light and at a suitable temperature) as recommended by the supplier. - Minimize the time between substrate preparation and the start of the reaction. |
| Difficulty in quantifying reaction products | Inadequate analytical methodology. | - Utilize a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and quantification of this compound, codeinone, neopine, and codeine[5][6][7][8]. - Ensure proper calibration standards and internal controls are used for accurate quantification. |
Data Presentation
Table 1: Effect of NISO on Neopine Formation in a Coupled Assay with Codeinone Reductase (COR-B)
| Condition | Neopine Production (% of total products) |
| COR-B alone | ~17% |
| COR-B + PR10-3 (NISO) | ~2% |
| Data is approximate and derived from graphical representation in Dastmalchi et al., 2019. Assays were performed for 2 hours with 50 µM codeinone and 1 mM NADPH, with 10 pmol COR-B and 80 pmol of NISO in 0.1 M MOPS pH 6.8 buffer[1]. |
Table 2: Effect of NISO and COR-B Stoichiometry on Neopine Production
| COR-B (pmol) | NISO (pmol) | Neopine Production (pmol/mL) |
| 10 | 0 | ~120 |
| 10 | 10 | ~80 |
| 10 | 20 | ~60 |
| 10 | 40 | ~40 |
| 10 | 80 | ~30 |
| 10 | 200 | ~20 |
| 0 | 10 | 0 |
| 10 | 10 | ~80 |
| 25 | 10 | ~150 |
| 50 | 10 | ~250 |
| 100 | 10 | ~350 |
| Data is approximate and derived from graphical representation in Dastmalchi et al., 2019. Assays were performed for 1 hour with 50 µM codeinone and 1 mM NADPH, in 0.1 M MOPS, pH 6.8[1]. |
Experimental Protocols
1. Expression and Purification of NISO in E. coli
This protocol is a general guideline for the expression and purification of His-tagged NISO.
-
Gene Synthesis and Cloning:
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Synthesize the coding sequence for NISO (e.g., from Papaver somniferum) with codon optimization for E. coli.
-
Clone the synthesized gene into an expression vector with an N-terminal or C-terminal polyhistidine (6xHis) tag (e.g., pET vector).
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
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Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
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Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the His-tagged NISO with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Buffer exchange the purified NISO into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
2. In Vitro NISO Activity Assay (Coupled Assay with COR-B)
This assay measures the activity of NISO by quantifying the reduction in the formation of neopine from codeinone in the presence of Codeinone Reductase (COR-B).
-
Reaction Mixture:
-
0.1 M MOPS buffer, pH 6.8
-
50 µM Codeinone (substrate)
-
1 mM NADPH (cofactor for COR-B)
-
10 pmol purified COR-B
-
40 pmol purified NISO (or varying amounts for stoichiometric analysis)
-
Nuclease-free water to a final volume of 100 µL.
-
-
Procedure:
-
Prepare a master mix of the buffer, NADPH, and COR-B.
-
In separate microcentrifuge tubes, add the purified NISO. For the control reaction, add an equivalent volume of storage buffer.
-
Add the master mix to each tube.
-
Initiate the reaction by adding codeinone.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 20% perchloric acid or ice-cold methanol).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amounts of neopine and codeine produced.
-
-
Data Analysis:
-
Calculate the percentage of neopine produced relative to the total products (neopine + codeine). A lower percentage of neopine in the presence of NISO indicates higher NISO activity.
-
Visualizations
Caption: Biosynthetic pathway from thebaine to codeine and the side-reaction to neopine.
Caption: General experimental workflow for in vitro NISO activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 4. UCalgary-based team takes big step toward producing safer, less expensive pain-killing medications | News | University of Calgary [ucalgary.ca]
- 5. mdpi.com [mdpi.com]
- 6. Robotic Method for the Analysis of Morphine and Codeine in Urine | Office of Justice Programs [ojp.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Neopinone Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neopinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a morphinan alkaloid and a key intermediate in the biosynthesis of morphine and codeine.[1] Its stability in aqueous solutions is a significant concern for researchers because it can spontaneously isomerize to its more stable isomer, codeinone.[2][3] This conversion can impact the accuracy of experimental results, particularly in studies related to opioid biosynthesis, enzymatic assays, and the development of analytical methods.
Q2: What is the primary degradation pathway for this compound in an aqueous environment?
The main degradation pathway for this compound in aqueous solutions is its isomerization to codeinone. This is a reversible process that occurs spontaneously.[2] The equilibrium between this compound and codeinone is influenced by the pH of the solution.
Q3: What is the expected equilibrium ratio of this compound to Codeinone in a solution?
The equilibrium between this compound and codeinone is pH-dependent. In in-vitro studies using a phosphate buffer, the equilibrium ratio of codeinone to this compound has been reported to range from 42:58 to 66:34 between pH 6.0 and 8.0.[2] It has been observed that it can take at least 30 minutes for this equilibrium to be reached at pH 7.0.[2]
Q4: What other factors can influence the stability of this compound in aqueous solutions?
Besides pH, other factors that can affect the stability of this compound and related morphinan alkaloids in aqueous solutions include temperature, light exposure, and the presence of oxidizing agents. As a general principle for pharmaceutical compounds, higher temperatures accelerate degradation reactions. Exposure to light, particularly UV light, can also lead to photodegradation. The presence of oxidative agents may lead to the formation of various degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.
Problem 1: Inconsistent or lower-than-expected concentrations of this compound in my experiments.
-
Possible Cause 1: Isomerization to Codeinone.
-
Troubleshooting Steps:
-
Analyze for Codeinone: Use a validated analytical method, such as HPLC, to simultaneously quantify both this compound and codeinone in your samples. An increase in the codeinone concentration corresponding to a decrease in this compound would confirm isomerization.
-
Control pH: Maintain the pH of your solution, ideally in a slightly acidic range (e.g., pH 4-6), to slow down the isomerization. Use buffered solutions to ensure pH stability.
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Work at low temperatures: Perform your experiments at reduced temperatures (e.g., on ice) to decrease the rate of isomerization.
-
Minimize experiment time: Prepare this compound solutions fresh and use them as quickly as possible to minimize the time for isomerization to occur.
-
-
-
Possible Cause 2: Degradation due to other factors.
-
Troubleshooting Steps:
-
Protect from light: Store this compound solutions in amber vials or protect them from light to prevent photodegradation.
-
Use deoxygenated solvents: If oxidation is suspected, prepare solutions using deoxygenated water or other solvents. The use of antioxidants can also be considered, but their compatibility with the experimental setup must be verified.
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Conduct a forced degradation study: To identify potential degradation products and pathways, perform a forced degradation study as outlined in the experimental protocols section.
-
-
Problem 2: Appearance of unknown peaks in my chromatogram when analyzing this compound solutions.
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Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the main isomer: The most likely "unknown" peak is codeinone. Compare its retention time with a codeinone standard.
-
Investigate other degradants: If the peak is not codeinone, it could be a product of oxidation or hydrolysis. A forced degradation study (see protocols below) can help in generating and identifying these potential degradation products.
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Use a stability-indicating method: Ensure your analytical method is capable of separating this compound from all potential degradation products. This may require optimizing the mobile phase, column, and other chromatographic parameters.
-
-
Quantitative Data Summary
While specific kinetic data for this compound degradation under various conditions is not extensively available in the literature, the following table summarizes the key quantitative information regarding its isomerization to codeinone.
| Parameter | Condition | Value | Reference |
| Equilibrium Ratio (Codeinone:this compound) | pH 6.0 - 8.0 | 42:58 to 66:34 | [2] |
| Time to Reach Equilibrium | pH 7.0 (Phosphate Buffer) | At least 30 minutes | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
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pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze samples at various time points.
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Thermal Degradation: Place a solid sample of this compound and a solution of this compound in an oven at an elevated temperature (e.g., 70°C) for a specified duration. Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution for HPLC.
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Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples at the end of the exposure period.
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Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for this compound and Codeinone
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradant, codeinone. Method optimization will be necessary based on the specific instrument and column used.
-
Objective: To separate and quantify this compound and codeinone in the presence of other potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A starting point could be a gradient from 10% to 50% Solvent B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where both this compound and codeinone have significant absorbance (e.g., around 285 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solutions.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Fermentation for Neopinone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for neopinone-producing microbes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation of engineered microbes for this compound production.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Titer | 1. Suboptimal Media Composition: Insufficient precursors (e.g., tyrosine), limiting nutrients (carbon, nitrogen, phosphate), or inappropriate pH. | - Optimize Media: Conduct media optimization experiments. Systematically test different carbon sources (e.g., glucose, glycerol, galactose), nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate), and phosphate concentrations.[1][2] - Precursor Feeding: Supplement the medium with tyrosine or upstream precursors of the benzylisoquinoline alkaloid (BIA) pathway. - pH Control: Maintain the pH of the culture within the optimal range for your microbial host (e.g., pH 5.0-6.0 for Saccharomyces cerevisiae).[3] |
| 2. Inefficient Enzyme Expression or Activity: Low expression levels of biosynthetic pathway genes, incorrect protein folding, or lack of essential cofactors. | - Codon Optimization: Ensure the DNA sequences of the heterologous genes are optimized for the expression host. - Promoter Strength: Use strong, inducible promoters to control the expression of pathway genes. - Cofactor Engineering: Ensure the host strain can provide necessary cofactors for enzymes like cytochrome P450s. This may involve co-expressing partner enzymes like cytochrome P450 reductases. | |
| 3. Metabolic Burden: The high metabolic load of expressing a heterologous pathway can divert resources from essential cellular processes, leading to poor growth and production. | - Optimize Induction: Adjust the timing and concentration of the inducer (e.g., IPTG for E. coli, galactose for yeast) to balance growth and production phases. - Reduce Plasmid Copy Number: Use lower copy number plasmids to reduce the metabolic load. | |
| Accumulation of Intermediates and Side-Products | 1. Pathway Imbalance: A bottleneck in the biosynthetic pathway where an upstream enzyme is more active than a downstream enzyme. For instance, accumulation of (S)-reticuline before conversion steps leading to this compound. | - Enzyme Tuning: Adjust the expression levels of individual pathway enzymes. This can be achieved by using promoters of different strengths or by varying gene copy numbers.[4] - Enzyme Engineering: Use directed evolution to improve the catalytic efficiency of bottleneck enzymes.[1] |
| 2. Formation of Neopine/Neomorphine: Reduction of this compound to neopine by endogenous reductases. | - Host Strain Selection/Engineering: Use host strains with reduced background reductase activity or knock out specific reductase genes. - Enzyme Specificity: Engineer the codeinone reductase (COR) to have higher specificity for codeinone over this compound. | |
| Poor Cell Growth or Viability | 1. Toxicity of Intermediates or Product: Accumulation of certain BIA pathway intermediates can be toxic to the microbial host. | - In Situ Product Removal (ISPR): Implement strategies to remove this compound or toxic intermediates from the culture broth as they are produced, such as using adsorbent resins.[5] - Two-Phase Cultivation: Use an organic solvent overlay to sequester hydrophobic products. |
| 2. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or dissolved oxygen levels can stress the cells. | - Optimize Physical Parameters: Systematically evaluate the effect of temperature (e.g., 25-30°C for yeast), pH, and aeration on cell growth and this compound production.[3] | |
| Inconsistent Batch-to-Batch Results | 1. Inoculum Variability: Inconsistent age, density, or metabolic state of the seed culture. | - Standardize Inoculum Preparation: Follow a strict protocol for inoculum development, ensuring consistent growth phase and cell density at the time of inoculation. |
| 2. Media Component Variability: Batch-to-batch variation in complex media components like yeast extract or peptone. | - Use Defined Media: Whenever possible, use a chemically defined medium to improve reproducibility.[6] - Quality Control of Raw Materials: If using complex media, source high-quality components and test new batches before use in large-scale fermentations. |
Frequently Asked Questions (FAQs)
1. What are the key fermentation parameters to optimize for this compound production?
The most critical parameters include media composition (carbon and nitrogen sources, precursor availability), pH, temperature, and dissolved oxygen. For fed-batch processes, the feeding strategy is also crucial.[3]
2. Which microbial host is better for this compound production, E. coli or S. cerevisiae?
Both have been successfully engineered for BIA production. E. coli offers rapid growth and high-density cultivation, but may struggle with the expression of plant-derived cytochrome P450 enzymes. S. cerevisiae, as a eukaryote, is often better at expressing these complex enzymes.[1][7] The choice depends on the specific enzymes in your pathway and your team's expertise.
3. How can I increase the supply of precursors for the this compound pathway?
The BIA pathway starts from tyrosine. You can increase its availability by:
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Supplementing the fermentation medium with tyrosine.
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Engineering the host's central metabolism to overproduce aromatic amino acids.[8] This can involve deregulating feedback inhibition in the shikimate pathway.
4. My engineered strain grows well but doesn't produce much this compound. What should I investigate first?
Start by verifying the expression and activity of all the enzymes in your heterologous pathway. Low expression or the presence of inactive enzymes is a common issue. Also, analyze the culture broth for the accumulation of any pathway intermediates, which would indicate a bottleneck.
5. Is a batch or fed-batch fermentation strategy better for this compound production?
Fed-batch fermentation is generally preferred for producing secondary metabolites in engineered microbes.[9][10][11] It allows for better control over cell growth and metabolism, can help mitigate the toxic effects of high substrate concentrations, and can separate the growth phase from the production phase, which is often beneficial when dealing with metabolic burden.
Quantitative Data Summary
Table 1: Reported Titers of Benzylisoquinoline Alkaloids in Engineered Microbes
| Product | Microorganism | Fermentation Mode | Titer (mg/L) | Reference |
| (S)-Reticuline | Escherichia coli | Batch | 165.9 | [11] |
| (S)-Reticuline | Saccharomyces cerevisiae | Fed-batch | 4800 | [12] |
| Thebaine | Escherichia coli | Batch | 40.6 | [11] |
| Codeine | Saccharomyces cerevisiae | Batch | 7.7 | [1] |
| Morphine | Saccharomyces cerevisiae | Batch | 4.7 | [1] |
| Dihydrosanguinarine | Saccharomyces cerevisiae | Fed-batch | 635 | [12] |
Table 2: Typical Fermentation Parameter Ranges for Alkaloid Production in S. cerevisiae
| Parameter | Typical Range | Notes |
| Temperature | 25-30 °C | Lower temperatures can sometimes improve protein folding and stability of plant enzymes.[3] |
| pH | 5.0-6.0 | Maintaining a stable pH is critical for enzyme activity and cell viability. |
| Inoculum Size | 5-10% (v/v) | A healthy, actively growing seed culture is essential for a successful fermentation. |
| Carbon Source | Glucose, Galactose, Glycerol | Galactose is often used for induction with GAL promoters. Glycerol can sometimes lead to higher biomass.[3] |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Sulfate | Complex nitrogen sources can provide essential amino acids and growth factors. |
Experimental Protocols
1. Protocol for Media Optimization using Shake Flasks
This protocol outlines a systematic approach to screen for optimal carbon and nitrogen sources.
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Objective: To identify the best carbon and nitrogen sources for this compound production.
-
Materials:
-
Engineered microbial strain
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Shake flasks (250 mL)
-
Basal fermentation medium (containing salts, trace elements, and vitamins)
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Various carbon sources (e.g., glucose, glycerol, sucrose, galactose)
-
Various nitrogen sources (e.g., yeast extract, peptone, tryptone, ammonium sulfate)
-
Inducer (if applicable)
-
Analytical standards for this compound and key intermediates
-
-
Procedure:
-
Prepare a seed culture of the engineered microbe in a suitable growth medium overnight.
-
Prepare a series of shake flasks with the basal medium, each supplemented with a different combination of a single carbon source (e.g., 20 g/L) and a single nitrogen source (e.g., 10 g/L). Include a control with your standard medium.
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Inoculate each flask with the seed culture to a starting OD600 of ~0.1.
-
Incubate the flasks at the desired temperature and shaking speed.
-
If using an inducible promoter, add the inducer at the appropriate cell density (e.g., mid-log phase).
-
Take samples at regular intervals (e.g., 24, 48, 72 hours).
-
Measure cell density (OD600) and analyze the supernatant for this compound and intermediate concentrations using HPLC or LC-MS.
-
Compare the product titers and yields across the different media compositions to identify the optimal combination.
-
2. Protocol for Fed-Batch Fermentation in a Bioreactor
This protocol provides a general framework for a fed-batch fermentation process.
-
Objective: To achieve high-cell-density and high-titer production of this compound.
-
Materials:
-
Engineered microbial strain
-
Bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen control
-
Batch medium
-
Concentrated feed medium (containing a carbon source, nitrogen source, and other necessary nutrients)
-
Inducer solution
-
Acid and base solutions for pH control (e.g., H₃PO₄ and NH₄OH)
-
-
Procedure:
-
Inoculum Preparation: Prepare a multi-stage seed culture, starting from a single colony to a shake flask, and then to a seed fermenter if necessary, to generate a sufficient volume of healthy, actively growing cells.
-
Batch Phase:
-
Sterilize the bioreactor containing the initial batch medium.
-
Inoculate the bioreactor with the seed culture.
-
Maintain the temperature, pH, and dissolved oxygen at their setpoints (e.g., 30°C, pH 5.5, DO > 30%).
-
Allow the culture to grow until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen.
-
-
Fed-Batch Phase:
-
Induction Phase:
-
Once the culture has reached a high cell density, add the inducer to initiate the expression of the this compound biosynthesis pathway.
-
The feed strategy may be adjusted post-induction to provide the necessary energy and precursors for product formation without promoting excessive growth.
-
-
Sampling and Analysis:
-
Take samples periodically throughout the fermentation to measure cell density, substrate and metabolite concentrations, and this compound titer.
-
-
Harvest: End the fermentation when the product titer reaches a plateau or begins to decline.
-
Visualizations
References
- 1. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Plant Secondary Metabolism in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing challenges in microbial manufacturing: Systematic microbial biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dc.engconfintl.org [dc.engconfintl.org]
- 8. De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fermentation kinetics of recombinant yeast in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
- 11. Fed-Batch Fermentation of Saccharomyces pastorianus with High Ribonucleic Acid Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. asbcnet.org [asbcnet.org]
Technical Support Center: Neopinone Extraction and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Neopinone during extraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in the final extract. | Degradation during extraction: this compound is susceptible to degradation under certain conditions. | Optimize extraction parameters: maintain a low temperature (4°C), protect from light, and use appropriate pH conditions. Consider using an antioxidant like ascorbic acid. |
| Inefficient extraction: The chosen solvent or method may not be optimal for this compound. | Use a polar acidic solvent (e.g., 5% acetic acid) for the initial extraction from the plant matrix. Subsequently, for liquid-liquid extraction, basify the aqueous extract to a pH of ~9 and extract with a non-polar organic solvent like a chloroform-isopropanol mixture. For solid-phase extraction, use a reversed-phase cation-exchange cartridge. | |
| Isomerization to Codeinone: this compound can isomerize to the more stable Codeinone, especially under non-optimal pH or temperature conditions. | Maintain a neutral to slightly acidic pH during initial processing and avoid high temperatures. Analyze for the presence of Codeinone to confirm if isomerization has occurred. | |
| Presence of significant impurities or degradation products in the HPLC chromatogram. | Oxidative degradation: Exposure to air (oxygen) can lead to the formation of oxidation products. | Degas all solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis: Extreme pH conditions can cause hydrolysis of this compound. | Maintain the pH of the extraction solutions within a range of 4-7. Avoid strongly acidic or alkaline conditions for prolonged periods. | |
| Photodegradation: Exposure to UV or even ambient light can induce degradation. | Work in a dimly lit area or use amber-colored glassware to protect the sample from light throughout the extraction process. | |
| Inconsistent extraction yields between batches. | Variability in extraction time and temperature: Inconsistent parameters can lead to varying degrees of degradation and extraction efficiency. | Standardize all extraction parameters, including time, temperature, and agitation speed. Use a temperature-controlled sonicator or shaker for consistency. |
| Incomplete solvent evaporation: Residual solvent can interfere with downstream analysis. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C). | |
| Matrix effects: Other compounds in the plant material may interfere with the extraction. | Optimize the solid-phase extraction wash steps to remove interfering substances before eluting this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The most significant degradation pathway for this compound is its isomerization to Codeinone. This is a well-documented step in the biosynthesis of morphine and can also occur non-enzymatically under certain extraction conditions, particularly with fluctuations in pH and temperature. Oxidative degradation and hydrolysis are also potential degradation pathways.
Q2: What is the optimal pH range for extracting and storing this compound?
A2: For the initial extraction from plant material, a slightly acidic environment (pH 4-5) is recommended to protonate this compound, increasing its solubility in aqueous solutions. For subsequent liquid-liquid extraction into an organic solvent, the pH should be raised to approximately 9 to deprotonate the molecule. For short-term storage of the extract, a slightly acidic to neutral pH in a non-protic solvent, protected from light and stored at low temperatures, is advisable.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of this compound, including its isomerization to Codeinone. It is recommended to perform all extraction steps at a reduced temperature, ideally at 4°C. If evaporation of the solvent is necessary, it should be done at a temperature not exceeding 40°C under reduced pressure or a gentle stream of nitrogen.
Q4: What precautions should be taken regarding light exposure?
A4: this compound, like many alkaloids, can be sensitive to light. All extraction and handling procedures should be performed in a way that minimizes light exposure. The use of amber-colored glassware or wrapping glassware in aluminum foil is highly recommended.
Q5: Which analytical technique is best for monitoring this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. This method should be capable of separating this compound from its potential degradation products and isomers, such as Codeinone and Neopine. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.
Data Presentation
Table 1: Recommended Solvents for this compound Extraction
| Extraction Step | Solvent System | Rationale |
| Initial Plant Material Extraction | 5% Acetic Acid in Water | Protonates this compound, increasing its solubility in the aqueous phase for efficient extraction from the plant matrix. |
| Liquid-Liquid Extraction (from aqueous) | Chloroform:Isopropanol (3:1, v/v) | After basifying the aqueous extract, this organic solvent mixture provides good solubility for the deprotonated this compound, allowing for its separation from water-soluble impurities. |
| Solid-Phase Extraction (Elution) | Methanol containing 5% Ammonium Hydroxide | The methanolic solution effectively elutes the retained this compound from the C18 cartridge, while the ammonium hydroxide ensures it remains in its basic, less polar form. |
Table 2: Influence of pH on Alkaloid Stability (General Guidance)
| pH Range | Expected Stability of Morphinan Alkaloids | Rationale |
| < 3 (Strongly Acidic) | Moderate to Low | Risk of acid-catalyzed hydrolysis and other degradation reactions. |
| 4 - 6 (Slightly Acidic) | High | Alkaloids are protonated and generally stable in aqueous solutions. |
| 7 (Neutral) | Moderate | Stability can be variable; risk of oxidation may increase. |
| > 8 (Alkaline) | Moderate to Low | Increased risk of base-catalyzed degradation and oxidation, though necessary for extraction into organic solvents. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Papaver somniferum
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Sample Preparation: Homogenize 1 gram of dried and powdered Papaver somniferum plant material.
-
Acidic Extraction:
-
Add 20 mL of 5% acetic acid to the homogenized sample.
-
Sonicate for 30 minutes at room temperature, ensuring the sample is protected from light.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Basification:
-
Transfer the supernatant to a separatory funnel.
-
Slowly add concentrated ammonium hydroxide dropwise while monitoring the pH until it reaches approximately 9.
-
-
Organic Solvent Extraction:
-
Add 20 mL of a chloroform:isopropanol (3:1, v/v) mixture to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate completely.
-
Collect the lower organic layer.
-
Repeat the extraction of the aqueous layer twice more with 20 mL of the organic solvent mixture.
-
-
Drying and Evaporation:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract.
-
Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase for analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM ammonium acetate buffer, pH 5.0
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Potential Degradation Pathways of this compound.
Troubleshooting low yields in Neopinone biocatalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in neopinone biocatalysis.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to decreased yields of the desired product (e.g., codeine) and increased formation of the undesired byproduct, neopine.
Q1: My biocatalytic reaction is showing a low overall yield of the desired product. What are the primary areas to investigate?
A1: Low yields in this compound biocatalysis can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Enzyme Activity and Stability: Ensure the core enzymes, Codeinone Reductase (COR) and potentially this compound Isomerase (NISO), are active and stable under your reaction conditions.
-
Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for enzyme activity.
-
Substrate and Cofactor Availability: Confirm the correct concentrations and purity of the substrate (codeinone/neopinone) and the essential cofactor, NADPH.
-
Byproduct Formation: High levels of the byproduct neopine, formed from the irreversible reduction of this compound by COR, is a common cause of low yields of the desired product.
-
Presence of Inhibitors: Contaminants in reagents or from the expression system can inhibit enzyme activity.
Q2: I am observing a significant amount of neopine in my reaction mixture. How can I minimize its formation?
A2: The formation of neopine is a common issue as Codeinone Reductase (COR) can irreversibly reduce this compound to neopine.[1][2][3] Here are strategies to minimize its formation:
-
Introduce this compound Isomerase (NISO): NISO catalyzes the isomerization of this compound back to codeinone, making it available for the desired reduction to codeine.[4] The inclusion of NISO has been shown to dramatically enhance the formation of the desired products at the expense of neopine accumulation.[4][5]
-
Select an Appropriate COR Isoform: Different isoforms of COR exhibit varying catalytic efficiencies and product selectivities.[2] Some isoforms may have a higher preference for codeinone over this compound, leading to lower neopine formation.
-
Optimize Reaction Time: Monitor the reaction over time to determine the point at which the rate of desired product formation slows and neopine accumulation increases. Shorter reaction times may be optimal.
Q3: How do I determine if my Codeinone Reductase (COR) is active?
A3: You can determine the activity of your COR enzyme by performing a specific activity assay. This involves monitoring the consumption of the cofactor NADPH, which can be observed by a decrease in absorbance at 340 nm. See the "Experimental Protocols" section for a detailed procedure.
Q4: What are the optimal reaction conditions for Codeinone Reductase (COR)?
A4: Based on biochemical studies, the following conditions are recommended as a starting point for optimizing your reaction.
| Parameter | Recommended Value | Source |
| pH | 7.0 | [1] |
| Temperature | 40°C | [1] |
| Codeinone Concentration | 9-23 µM (apparent Km) | [1] |
| NADPH Concentration | 81-168 µM (apparent Km) | [1] |
Q5: My reaction starts well but then slows down or stops prematurely. What could be the cause?
A5: This could be due to several factors:
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. Consider adding stabilizing agents like glycerol or optimizing the temperature.
-
Cofactor Depletion: The reaction is dependent on the cofactor NADPH. Ensure you have an adequate initial concentration or a cofactor regeneration system in place.
-
Product Inhibition: High concentrations of the product may inhibit the enzyme. Consider strategies for in-situ product removal.
-
pH Shift: The reaction itself may cause a shift in the pH of the medium to a suboptimal range. Ensure your buffer has sufficient capacity to maintain the desired pH.
Data Presentation
Table 1: Kinetic Parameters of Codeinone Reductase (COR) Isoforms
| Enzyme Source | Substrate | Apparent Km (µM) |
| Papaver somniferum Cell Cultures | Codeinone | 23 |
| NADPH | 168 | |
| Papaver somniferum Capsule Tissue | Codeinone | 9 |
| NADPH | 81 | |
| Data sourced from Lenz, R., & Zenk, M. H. (1995). Purification and properties of codeinone reductase (NADPH) from Papaver somniferum cell cultures and differentiated plants. European journal of biochemistry, 233(1), 132–139.[1] |
Experimental Protocols
Protocol 1: Codeinone Reductase (COR) Activity Assay
This protocol is for determining the activity of COR by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.
Materials:
-
Purified COR enzyme solution
-
Codeinone stock solution
-
NADPH stock solution
-
Reaction Buffer (e.g., 100 mM MOPS, pH 6.8 or 100 mM Potassium Phosphate, pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH to a final concentration of 100-200 µM.
-
Initiate the reaction by adding the COR enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
The rate of NADPH consumption can be calculated using the Beer-Lambert law (εNADPH at 340 nm = 6.22 mM-1cm-1).
-
Perform a control reaction without the enzyme to account for any non-enzymatic degradation of NADPH.
Protocol 2: General Procedure for Optimizing this compound Biocatalysis
This protocol provides a framework for optimizing the reaction conditions to maximize the yield of the desired product.
-
pH Optimization: Set up a series of reactions in buffers with varying pH values (e.g., from 6.0 to 8.0 in 0.5 unit increments) while keeping other parameters constant. Analyze the product and byproduct formation at a specific time point to determine the optimal pH.
-
Temperature Optimization: Perform the reaction at a range of temperatures (e.g., 25°C to 45°C) at the optimal pH. Analyze the results to identify the temperature that gives the best yield.
-
Substrate Concentration: Vary the initial concentration of codeinone to determine the optimal substrate loading. High substrate concentrations can sometimes lead to substrate inhibition.
-
Enzyme Concentration: Titrate the concentration of COR (and NISO, if used) to find the minimum amount of enzyme required to achieve the desired conversion within a reasonable timeframe.
-
Cofactor Concentration: Ensure that NADPH is not a limiting factor. Test different initial concentrations of NADPH. Consider implementing an NADPH regeneration system for larger-scale reactions.
-
Time Course Analysis: Set up a larger reaction at the optimized conditions and take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Analyze the concentration of substrate, product, and byproduct over time to determine the optimal reaction duration.
Visualizations
Caption: Biocatalytic pathway from thebaine to codeine and the byproduct neopine.
Caption: A logical workflow for troubleshooting low yields in this compound biocatalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Biochemical Characterization of a Novel Hormone-Sensitive Lipase Family Esterase Est19 from the Antarctic Bacterium Pseudomonas sp. E2-15 | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Neopinone and Its Isomers
Welcome to the technical support center for the analysis and purification of neopinone. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the separation of this compound from its structural isomers, primarily codeinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I should be concerned about during analysis?
A1: The most critical isomer to consider is codeinone . This compound is a β,γ-unsaturated ketone that readily isomerizes to the more stable, conjugated α,β-unsaturated ketone, codeinone.[1] This isomerization can occur spontaneously in solution and is also enzymatically catalyzed in biological systems by this compound isomerase (NISO).[2][3] Other related isomers that may be present, depending on the sample origin, include neopine and neomorphine, which are isomers of codeine and morphine, respectively.[2][4]
Q2: Why is my this compound sample degrading or converting to codeinone over time?
A2: this compound's structure is inherently less stable than that of codeinone. The isomerization to codeinone is thermodynamically favorable. This process can be accelerated by factors such as pH, temperature, and the presence of catalysts.[4][5] To minimize this conversion, it is crucial to analyze samples as quickly as possible after preparation and to store them at low temperatures (e.g., -20°C or -80°C) in appropriate solvents.
Q3: What are the most common analytical techniques for separating this compound and its isomers?
A3: The most widely used techniques are chromatographic methods. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV or mass spectrometry (MS) detection, is very common for the analysis of opiate alkaloids.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it may require derivatization of the analytes.[9][10] For particularly challenging separations of isomers that are indistinguishable by MS/MS alone, High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can be coupled with MS.[11]
Q4: Can I use preparative chromatography to isolate pure this compound?
A4: Yes, preparative HPLC is a suitable technique for isolating and purifying larger quantities of this compound.[12][13] The principles are similar to analytical HPLC, but the column dimensions, particle sizes, and flow rates are much larger to accommodate higher sample loads.[14][15] Careful method development is required to maximize resolution and throughput while preventing on-column degradation or isomerization.
Troubleshooting Guide: Chromatographic Separation
This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.
| Issue / Question | Possible Causes | Troubleshooting Steps & Recommendations |
| Poor Resolution / Peak Co-elution Q: My this compound and codeinone peaks are not separating on my HPLC system. | 1. Suboptimal Mobile Phase: Incorrect solvent strength, pH, or lack of appropriate additives.[16] 2. Unsuitable Stationary Phase: The column chemistry does not provide enough selectivity for the isomers. 3. High Extra-Column Volume: Excessive tubing length or large-volume fittings can cause peak broadening.[17] | Mobile Phase Optimization: • Adjust Solvent Ratio: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) and aqueous phase.[16] • Modify pH: Since these are basic alkaloids, adjusting the mobile phase pH with additives like formic acid or ammonium formate can significantly alter retention and selectivity.[18] • Try a Different Organic Modifier: Switching between acetonitrile and methanol can change selectivity.[16]Stationary Phase Selection: • If using a standard C18 column, consider a different chemistry like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which can offer different selectivity mechanisms.[18]System Optimization: • Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are zero-dead-volume.[17] |
| Poor Peak Shape (Tailing) Q: My this compound peak is showing significant tailing. | 1. Secondary Silanol Interactions: Basic amine groups on the alkaloids interact with acidic silanol groups on the silica-based stationary phase.[18] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[18] 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase.[17] | Mitigate Silanol Interactions: • Lower Mobile Phase pH: Use an acidic mobile phase (pH < 3) to protonate the silanol groups and reduce interactions.[18] • Use a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to block active silanol sites (Note: this can reduce column lifetime).[18] • Use an End-Capped Column: Employ a modern, high-purity, end-capped column specifically designed for analyzing basic compounds.[18]Injection & Sample Prep: • Reduce the injection volume or the concentration of your sample.[18] • Dissolve your sample in the initial mobile phase or a weaker solvent.[17] |
| Analyte Instability / Degradation Q: I'm seeing a this compound peak in my initial analysis, but it disappears or is significantly smaller in subsequent runs. | 1. On-Column Degradation: The combination of the stationary phase and mobile phase conditions may be promoting the isomerization of this compound to codeinone. 2. Sample Instability in Autosampler: Samples may be degrading while waiting in the autosampler tray, especially if not temperature-controlled.[5] | Method & Sample Handling Adjustments: • Test for Stability: Let a sample sit on the benchtop or in the autosampler and inject it at regular intervals to assess its stability under those conditions.[19] • Use a Cooled Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to slow down degradation. • Minimize Run Time: Develop a faster chromatographic method to reduce the time the analyte spends on the column. |
| Irreproducible Retention Times Q: The retention times for my peaks are shifting between injections. | 1. Pump or Mobile Phase Issues: Inconsistent mobile phase composition, air bubbles in the pump, or faulty check valves.[16] 2. Column Equilibration: Insufficient time for the column to equilibrate between gradient runs. 3. Temperature Fluctuations: Lack of a column thermostat can lead to shifts as ambient temperature changes. | System Checks: • Degas Mobile Phase: Ensure all solvents are properly degassed before use.[16] • Purge the Pump: Purge the pump lines to remove any trapped air bubbles.[17] • Check for Leaks: Inspect the system for any leaks that could cause pressure fluctuations. Method Parameters: • Increase the column re-equilibration time at the end of your gradient. • Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following table summarizes typical analytical methods used for the separation and quantification of this compound-related opium alkaloids. Please note that exact parameters will vary based on the specific instrument and application.
| Analyte(s) | Method | Stationary Phase | Mobile Phase / Conditions | Limit of Quantification (LOQ) / Detection (LOD) |
| Morphine, Codeine | HPLC-UV | Spherisorb-CN (5 µm) | 40% Methanol in Phosphate Buffer (pH 6.8) | Nanogram quantities detectable[6] |
| Morphine, Codeine | HPLC-UV | Reversed-Phase Column | Isocratic elution with UV detection at 240 nm | Linear range: 50 - 750 ng/mL[8] |
| Morphinone, Morphine, Hydromorphone | HPLC-UV | Reversed-Phase C18 | Isocratic with ion-pairing reagent (e.g., SDS) | Meets guidelines for R≥2.0, T≤2.0[20] |
| Cathinone Isomers | GC-MS | HP-1 or HP-5MS | Varied thermal gradients (slower gradients improve resolution) | N/A (focus on resolution)[9] |
Experimental Protocols
Protocol 1: General HPLC-UV/MS Method for this compound and Isomers
This protocol provides a starting point for developing a separation method. Optimization will be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.[18]
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Sample Solvent: 10:90 Acetonitrile:Water or initial mobile phase conditions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create working standards and quality controls.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.[16]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at 285 nm or perform a full scan (200-400 nm) with a DAD.
-
Gradient Elution (Example):
Time (min) % Mobile Phase B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 18.0 | 5 |
-
-
Data Analysis:
-
Identify peaks based on retention time compared to pure standards.
-
Confirm peak identity and purity using MS data or DAD spectral analysis.
-
Quantify using a calibration curve generated from the standards.
-
Protocol 2: GC-MS Analysis Considerations
GC-MS offers high sensitivity and specificity but requires careful consideration for thermally labile or polar compounds like alkaloids.
-
Derivatization (Recommended):
-
Due to the polar nature of the hydroxyl and amine groups, derivatization is often necessary to improve volatility and peak shape.
-
A common method is silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Procedure: Evaporate the sample extract to dryness under nitrogen. Add the silylating reagent and an appropriate solvent (e.g., pyridine or acetonitrile). Heat at 60-80°C for 20-30 minutes. Inject the derivatized sample.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Column: A low-bleed, nonpolar column like a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[9]
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: Hold at 300°C for 5 min.
-
-
MS Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Mode: Full Scan (m/z 40-550).
-
-
Workflow and Logic Diagrams
The following diagram illustrates a logical workflow for selecting and optimizing a separation method for this compound and its isomers.
Caption: Workflow for selecting a this compound separation method.
References
- 1. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ojp.gov [ojp.gov]
- 6. Simultaneous determination of codeine and morphine in urine and blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic study of codeine, norcodeine, and morphine as indicators of codeine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. gilson.com [gilson.com]
- 13. isca.in [isca.in]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. halocolumns.com [halocolumns.com]
- 18. benchchem.com [benchchem.com]
- 19. Chromatography [chem.rochester.edu]
- 20. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Neopinone and Codeinone: From Biosynthetic Intermediate to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of neopinone and codeinone, two closely related morphinan alkaloids. While structurally similar, their biological activities differ significantly, a distinction primarily attributable to a single isomerization step. This document outlines their respective roles, with a focus on the established biological effects of codeinone and the pivotal position of this compound as its direct biosynthetic precursor. Experimental data for codeinone's activity is presented, alongside detailed protocols for the assays used to determine these effects.
Introduction: A Tale of Two Isomers
This compound and codeinone are both key intermediates in the biosynthesis of morphine and other opioids within the opium poppy (Papaver somniferum).[1] this compound is the direct precursor to codeinone, and their structural difference lies in the position of a carbon-carbon double bond within the cyclohexenone ring. This seemingly minor structural alteration has profound implications for their biological activity. While codeinone exhibits demonstrable analgesic and apoptotic properties, this compound's biological effects have not been extensively characterized, with its primary known role being that of a transient intermediate. The enzymatic conversion of this compound to codeinone is therefore a critical step in the pathway leading to biologically active opioids.[2][3][4]
Comparative Biological Activity: A Focus on Codeinone
Direct comparative biological data for this compound is largely unavailable in peer-reviewed literature, reflecting its role as a short-lived intermediate. The following sections, therefore, focus on the characterized biological activities of codeinone.
Analgesic Potency
Codeinone itself possesses analgesic properties, although it is less potent than other well-known opioids. Its primary analgesic effect is believed to be mediated through its conversion to morphine in the liver.
| Compound | Analgesic Potency | Reference Compound |
| Codeinone | ~33% | Codeine |
Table 1: Analgesic Potency of Codeinone.
Apoptotic Activity in Cancer Cells
Emerging research has highlighted the potential of codeinone as an anti-cancer agent due to its ability to induce apoptosis (programmed cell death) in various cancer cell lines. This activity appears to be independent of its opioid receptor activity.
Mechanism of Action
Codeinone: A Prodrug Approach to Analgesia
The primary mechanism of action for codeinone's analgesic effects is its role as a prodrug. Following administration, codeinone is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to morphine. Morphine is a potent agonist of the mu (µ)-opioid receptor, and its binding to these receptors in the central nervous system is responsible for the analgesic effects observed.
This compound: The Precursor
This compound is the immediate precursor to codeinone in the morphine biosynthetic pathway. The isomerization of this compound to codeinone is catalyzed by the enzyme this compound isomerase. This conversion is crucial as it creates the α,β-unsaturated ketone structure in codeinone, which is a common feature in many biologically active morphinan alkaloids.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biological activities of compounds like codeinone.
Determination of Analgesic Potency
a) Hot Plate Test
The hot plate test is a widely used method to assess the analgesic effects of drugs in animal models.[5][6][7][8][9]
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically 55 ± 0.5°C.
-
Animals (e.g., mice or rats) are individually placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (e.g., codeinone) or a vehicle control is administered, and the latency is measured at predetermined time points after administration.
-
-
Data Analysis: An increase in the latency to the nociceptive response compared to the vehicle control indicates an analgesic effect.
b) Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic properties of opioids.[10][11][12][13]
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal (e.g., rat) is gently restrained, and its tail is positioned over the light source.
-
The light source is activated, and a timer starts simultaneously.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time is employed to prevent tissue injury.
-
Measurements are taken before and after the administration of the test compound or vehicle.
-
-
Data Analysis: A significant increase in the tail-flick latency after drug administration is indicative of analgesia.
Assessment of Apoptotic Activity
a) MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with various concentrations of the test compound (e.g., codeinone) for a specified period.
-
An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cells are treated with the test compound or a vehicle control.
-
The cells are harvested and washed with a binding buffer.
-
The cells are incubated with fluorescently labeled Annexin V and PI.
-
The stained cells are analyzed using a flow cytometer.
-
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Pathways
To better understand the biological context of this compound and codeinone, the following diagrams illustrate the key pathways involved.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Biosynthetic Conversion of this compound to Codeinone.
Conclusion
This compound and codeinone represent a fascinating example of how a subtle structural modification can unlock significant biological activity. While this compound's primary role is confined to being a biosynthetic intermediate, its isomerization to codeinone gives rise to a molecule with both analgesic and potential anti-cancer properties. The study of codeinone's biological effects, particularly its mechanism of action as a prodrug and its ability to induce apoptosis, provides valuable insights for drug development. Future research may focus on further elucidating the therapeutic potential of codeinone and other related alkaloids, while the enzymatic conversion of this compound remains a key step of interest for the biotechnological production of opioids. A deeper understanding of this compound's own potential biological activities, should they exist, awaits further investigation.
References
- 1. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UCalgary-based team takes big step toward producing safer, less expensive pain-killing medications | News | University of Calgary [ucalgary.ca]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hot plate test [panlab.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. Optimal interval for hot water immersion tail-flick test in rats | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
Validating Neopinone as a Biomarker for Morphine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient production of morphine, a cornerstone of pain management, relies on a deep understanding of its biosynthetic pathway within the opium poppy, Papaver somniferum. Monitoring this intricate process requires reliable biomarkers to track metabolic flux and optimize yields. This guide provides a comprehensive comparison of neopinone and other key alkaloid intermediates—thebaine, codeinone, and oripavine—as potential biomarkers for morphine biosynthesis. We present a critical evaluation of their strengths and weaknesses, supported by experimental data and detailed analytical protocols.
Biomarker Performance: A Comparative Analysis
The selection of an effective biomarker hinges on its position in the biosynthetic pathway, its relative abundance, and the availability of sensitive and specific analytical methods for its detection. The table below summarizes the key characteristics of this compound and its alternatives.
| Biomarker | Position in Pathway | Key Advantages | Potential Disadvantages |
| This compound | Immediate precursor to codeinone | Directly upstream of a critical isomerization step. Its presence and concentration can provide a precise indication of the flux towards morphine. | Can be rapidly converted to codeinone, potentially leading to lower steady-state concentrations. |
| Thebaine | Early precursor to morphine, codeine, and oripavine | High concentrations in many poppy varieties. A good indicator of the overall production of morphinan alkaloids. | Less specific to the morphine branch if the pathway to oripavine is also highly active. |
| Codeinone | Intermediate between this compound and codeine | Lies further down the pathway, closer to the final product, morphine. | Its concentration is dependent on the activity of neopinione isomerase. |
| Oripavine | Product of a branch pathway from thebaine | Can be a major alkaloid in certain poppy strains. Important for the synthesis of semi-synthetic opioids. | Does not directly lead to morphine in the primary biosynthetic route, making it an indirect indicator. |
Quantitative Comparison of Analytical Methods
The validation of a biomarker is intrinsically linked to the performance of the analytical methods used for its quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of these alkaloids. The following table presents a comparative summary of typical validation parameters for LC-MS/MS methods for each biomarker, compiled from various studies.
| Parameter | This compound | Thebaine | Codeinone | Oripavine |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 0.1 - 1 ng/mL | 0.2 - 2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.2 - 2 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 15% | < 15% | < 15% |
Signaling Pathways and Experimental Workflows
Visualizing the intricate biochemical pathways and the experimental steps involved in biomarker validation is crucial for a comprehensive understanding.
A Comparative Guide to Alternative Synthetic Routes for Codeine
For researchers and professionals in drug development, the synthesis of codeine, a widely used opioid analgesic, is a subject of ongoing optimization. Historically, many synthetic pathways have contended with the management of the intermediate neopinone. This guide provides a comparative analysis of two prominent alternative routes that circumvent the challenges associated with this compound: the direct methylation of morphine and the biocatalytic conversion of thebaine.
Performance Comparison
The following table summarizes the key quantitative metrics for the two primary alternative synthetic routes to codeine, offering a clear comparison of their efficiency and output.
| Metric | Solid-Phase Morphine Methylation | Biocatalytic Thebaine Conversion |
| Starting Material | Morphine | Thebaine |
| Key Reagents/System | Methylation Resin, Toluene | Engineered E. coli (expressing T6ODM, COR, NISO) |
| Yield | 97-98%[1] | 64%[2][3][4][5] |
| Purity | High (e.g., 75% pure codeine from 50% pure morphine)[1] | Dependent on downstream processing |
| Reaction Time | 6-9 hours[1] | ~45 minutes for substrate consumption[4] |
| Volumetric Productivity | Not Applicable | 0.19 g/(L·h)[2][3][4][5] |
| Key Advantages | High yield, high purity, reusable resin[1] | Environmentally sustainable, avoids harsh chemical reagents[2][3][4] |
| Key Disadvantages | Use of organic solvents, requires abundant morphine | Lower yield compared to chemical synthesis, potential for byproduct (neopine) formation[4][5] |
Experimental Protocols
Solid-Phase Methylation of Morphine
This method utilizes a specialized methylation resin for a high-yield conversion of morphine to codeine.[1]
Materials:
-
Morphine (50-85% purity)[1]
-
Methylation resin (comprising methyl(dialkyl)anilinium or methyl(diaryl)anilinium salts covalently bonded to a polymer resin)[1]
-
Toluene[1]
-
Dimethyl sulfate (for resin regeneration)[1]
Procedure:
-
Loading the Resin: Morphine is loaded onto the methylation resin. The loading capacity is dependent on the purity of the morphine; for instance, 145 mg of 50% pure morphine per gram of resin.[1]
-
Methylation Reaction: The morphine-loaded resin is placed in a pressurized, heated container with sufficient toluene to cover the resin.[1] The mixture is heated to 100-105°C for 6 to 9 hours.[1] Stirring or shaking of the resin is avoided.[1]
-
Product Recovery: After the reaction, the resin is thoroughly rinsed with a hydrocarbon solvent such as toluene to collect the codeine product.[1] The toluene is then evaporated to yield the codeine residue.[1]
-
Resin Regeneration: The recovered resin can be regenerated by treatment with dimethyl sulfate at room temperature for one day, allowing for its reuse.[1] A regenerated resin has been shown to achieve a 97% yield of codeine in subsequent reactions.[1]
Biocatalytic Conversion of Thebaine to Codeine
This innovative approach employs engineered Escherichia coli cells to express key enzymes from the poppy plant, enabling the conversion of thebaine to codeine in an aqueous environment.[2][3][4]
Materials:
-
Engineered E. coli strains expressing:
-
Thebaine 6-O-demethylase (T6ODM)
-
Codeinone reductase (COR)
-
This compound isomerase (NISO)
-
-
Thebaine
-
Buffered solution
Procedure:
-
Cell Culture and Expression: E. coli strains are engineered to express the necessary enzymes (T6ODM, COR, and NISO). A cell compartmentalization strategy, where different enzymes are expressed in different cell populations, has been shown to be effective.[2][4]
-
Biotransformation: The biotransformation is carried out in a buffered solution. Thebaine (e.g., at a concentration of 1 mM) is introduced to the cell suspension.[4]
-
Reaction Progression: The T6ODM-expressing cells convert thebaine to this compound. The presence of NISO-expressing cells accelerates the isomerization of this compound to codeinone. Finally, COR-expressing cells reduce codeinone to codeine.[4]
-
Temporal Control: A key aspect of this protocol is the temporal control of the reaction. By delaying the introduction of the COR-containing cells, the equilibrium between this compound and codeinone can be shifted towards the desired codeinone intermediate, which maximizes the final codeine yield.[4]
-
Product Analysis: The reaction progress and product formation (codeine and the byproduct neopine) are monitored using techniques such as High-Performance Liquid Chromatography (HPLC).[4] With the inclusion of NISO and the cell compartmentalization strategy, a codeine yield of 64% can be achieved, with a significantly improved codeine to neopine ratio of 74:26.[4]
Visualized Pathways and Workflows
The following diagrams illustrate the chemical and biological pathways, as well as the experimental workflows described.
Caption: Workflow for the solid-phase synthesis of codeine from morphine.
Caption: Biocatalytic pathway for codeine synthesis from thebaine using engineered E. coli.
Caption: Comparative experimental workflows for codeine synthesis.
References
- 1. US6204337B1 - Solid-phase synthesis of codeine from morphine - Google Patents [patents.google.com]
- 2. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Engineering Microbial Hosts for Opioid Production: A Comparative Analysis of Neopinone Pathway Efficiency
For researchers, scientists, and drug development professionals, the heterologous production of opioids in microbial hosts presents a promising alternative to traditional agricultural methods. A critical juncture in the biosynthesis of codeine and morphine is the conversion of thebaine via the neopinone intermediate. The efficiency of this step, known as the this compound pathway, is a key determinant of the overall yield of the desired opioid products. This guide provides a comparative analysis of the this compound pathway's efficiency in two commonly used microbial hosts, Escherichia coli and Saccharomyces cerevisiae, supported by experimental data and detailed protocols.
The central challenge in the this compound pathway is twofold: the isomerization of this compound to codeinone and the prevention of its reduction to the undesired byproduct, neopine. The discovery of this compound isomerase (NISO), an enzyme that catalyzes the conversion of this compound to codeinone, has been instrumental in enhancing the efficiency of this pathway in engineered microbes.[1]
Quantitative Comparison of Host Organism Performance
The efficiency of the this compound pathway, specifically the biotransformation of thebaine to codeine, has been evaluated in both E. coli and S. cerevisiae. The data presented below is compiled from studies employing engineered strains expressing the necessary enzymes from the opium poppy, Papaver somniferum.
| Performance Metric | Escherichia coli | Saccharomyces cerevisiae |
| Codeine Yield | 64% (from thebaine)[2][3] | 1.8% (from thebaine) (initial report)[2] |
| Codeine Titer | Not explicitly reported for thebaine to codeine conversion | Total opioid titers up to 131 mg/L (after extensive optimization of the entire pathway)[4] |
| Volumetric Productivity | 0.19 g/L/h[2][3] | Not explicitly reported for thebaine to codeine conversion |
| Codeine Yield per cell mass | 40.9 mg/g dry cell weight[2][5] | 0.6 mg/g dry cell weight[2][5] |
| Product Specificity (Codeine:Neopine ratio) | 74:26 (with NISO and compartmentalization)[2][5] | Inclusion of NISO dramatically enhances the formation of desired products at the expense of neopine accumulation[1] |
Based on the available data, E. coli demonstrates significantly higher efficiency in the specific bioconversion of thebaine to codeine compared to S. cerevisiae.[2][5] The volumetric productivity and yield per cell mass are substantially greater in engineered E. coli.[2][5] While yeast has been engineered to produce high total opioid titers, this often involves extensive optimization of the entire biosynthetic pathway from a simple carbon source, rather than focusing solely on the this compound step.[4]
Signaling Pathways and Experimental Workflows
To visualize the biochemical transformations and the general experimental process, the following diagrams are provided.
Experimental Protocols
Below are summarized methodologies for the key experiments involving the whole-cell biotransformation of thebaine to codeine in engineered E. coli and the general protein expression in S. cerevisiae.
Escherichia coli Whole-Cell Biotransformation
This protocol is based on a compartmentalized strategy where different E. coli strains express thebaine 6-O-demethylase (T6ODM) and this compound isomerase (NISO) in one strain, and codeinone reductase (COR) in another.
-
Strain Cultivation and Induction:
-
Whole-Cell Biotransformation Reaction:
-
Freshly harvested E. coli cells are resuspended in a reaction mixture.
-
The reaction mixture (20 mL) contains:
-
The final cell concentration for each strain is adjusted to an OD₆₀₀ of 10.[5]
-
The reaction is incubated at 24°C with stirring at 220 rpm.[5]
-
Samples are taken at various time intervals for analysis.[5]
-
In the compartmentalized strategy, the COR-expressing cells can be added after a delay (e.g., 30-45 minutes) to allow for the accumulation of codeinone from this compound.[2]
-
-
Product Analysis:
-
The concentration of thebaine, codeine, and neopine in the reaction samples is determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Saccharomyces cerevisiae Recombinant Protein Expression
This is a general protocol for inducing protein expression in engineered yeast.
-
Strain Cultivation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into a suitable liquid medium (e.g., Synthetic Complete medium with 2% raffinose, lacking the appropriate amino acid for plasmid selection).
-
Grow the culture at 30°C with vigorous agitation until it reaches saturation (typically 36-48 hours).
-
-
Protein Expression Induction:
-
Scale up the saturated culture into a larger volume of fresh medium.
-
Induce protein expression by adding galactose to a final concentration of 2% and supplementing with a rich medium component like YP (Yeast Extract-Peptone).
-
Continue incubation at 30°C with vigorous agitation for 12-16 hours for protein production.
-
-
Biotransformation and Analysis:
-
After induction, the yeast cells expressing the pathway enzymes are harvested.
-
The cells are then used in a whole-cell biotransformation reaction with thebaine as the substrate, similar to the E. coli protocol, although specific buffer and reaction conditions may vary.
-
Product formation is monitored over time using HPLC or LC-MS.
-
Concluding Remarks
The choice of microbial host for producing opioids via the this compound pathway is a critical decision in the development of a biomanufacturing process. While both E. coli and S. cerevisiae have been successfully engineered to produce these valuable compounds, current research indicates that E. coli offers a more efficient platform for the specific conversion of thebaine to codeine, demonstrating superior yield and productivity.[2][5] However, S. cerevisiae remains a powerful host for the de novo synthesis of complex molecules from simple sugars and has shown high total opioid titers after extensive metabolic engineering.[4] The selection of the host organism will ultimately depend on the specific goals of the research or production campaign, including whether the aim is a single, high-efficiency bioconversion step or the complete biosynthesis of the target molecule from basic feedstocks. Further optimization of the this compound pathway in S. cerevisiae may yet bridge the efficiency gap observed in the current literature.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Enzyme Production for the Escherichia coli Whole-Cell Biocatalytic Synthesis of Codeine from Thebaine : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Kinetic comparison of Neopinone isomerase from different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused kinetic comparison of Neopinone isomerase (NISO), a key enzyme in the biosynthesis of morphine and codeine, isolated from Papaver somniferum (opium poppy). To date, published research has exclusively centered on the characterization of NISO from this species, precluding a cross-species comparative analysis. This document summarizes the available kinetic data for Papaver somniferum NISO and furnishes a detailed experimental protocol for its kinetic characterization.
Kinetic Performance of this compound Isomerase
This compound isomerase catalyzes the reversible isomerization of this compound to codeinone, a critical step in the morphine biosynthetic pathway.[1][2][3] This reaction is essential for channeling intermediates towards the production of medicinally important alkaloids and preventing the formation of side-products.[1][2][3]
Kinetic parameters for NISO from Papaver somniferum have been determined using a coupled enzyme assay with codeinone reductase (COR-B).[1] This approach is necessary because the direct measurement of this compound isomerization is challenging. In this coupled reaction, the product of the NISO reaction, codeinone, is immediately reduced by COR-B to codeine, allowing for the continuous monitoring of the reaction progress.[1]
The kinetic constants for this coupled reaction were calculated based on Michaelis-Menten kinetics.[1] The table below summarizes the apparent kinetic parameters for the coupled reaction, highlighting the influence of NISO on the overall pathway.
| Enzyme Combination | Substrate | Apparent Km (µM) | Apparent Vmax (units not specified) |
| COR-B alone | Codeine | 99 | Lower |
| COR-B + NISO | Codeine | 147 | Higher |
Data sourced from Dastmalchi et al., 2019.[1]
The presence of NISO in the coupled assay with COR-B resulted in a higher apparent Km value for codeine, suggesting a potential alteration in the apparent affinity of the coupled enzyme system for the substrate under these conditions.[1] Concurrently, the Vmax was observed to be higher, indicating an increased overall reaction rate when NISO is present to efficiently convert this compound to codeinone, which is then readily available for reduction by COR-B.[1]
Experimental Protocols
The following is a detailed methodology for the kinetic analysis of this compound isomerase in a coupled assay with codeinone reductase, based on published research.[1]
Coupled Enzyme Assay for NISO Kinetics
This assay measures the activity of NISO by coupling the isomerization of this compound to codeinone with the NADPH-dependent reduction of codeinone to codeine by codeinone reductase (COR-B).
Materials:
-
Purified this compound isomerase (NISO)
-
Purified Codeinone reductase-B (COR-B)
-
This compound (substrate for NISO)
-
Codeinone (substrate for COR-B)
-
NADPH (cofactor for COR-B)
-
MOPS buffer (0.1 M, pH 6.8) for reductive assays
-
Tris-HCl buffer (0.1 M, pH 9.0) for oxidative assays
-
Quenching solution (e.g., methanol or other organic solvent)
-
High-performance liquid chromatography (HPLC) system for product quantification
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing MOPS buffer (0.1 M, pH 6.8), a known concentration of COR-B (e.g., 10 pmol), and NADPH (1 mM).
-
For the coupled assay, add a known concentration of NISO (e.g., 40 pmol) to the reaction mixture. For the control (COR-B only), add an equivalent volume of buffer.
-
-
Substrate Addition:
-
Initiate the reaction by adding the substrate. For determining the kinetic parameters of the forward reaction (this compound to codeinone), varying concentrations of this compound are used. To study the effect on the reverse reaction, codeinone can be used as the initial substrate. A typical starting concentration is 50 µM.[1]
-
-
Incubation:
-
Incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a defined period (e.g., 1 hour).[1] Time-course experiments should be conducted to ensure initial velocities are measured.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution.
-
-
Product Analysis:
-
Analyze the reaction products (e.g., codeine, neopine) by HPLC.
-
Quantify the product formation by comparing the peak areas to a standard curve of authentic standards.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the product concentrations.
-
Determine the apparent Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software (e.g., Prism 6).[1]
-
Visualizations
Morphine Biosynthetic Pathway
The following diagram illustrates the key steps in the morphine biosynthetic pathway in Papaver somniferum, highlighting the central role of this compound isomerase.
Caption: Key enzymatic steps in the morphine biosynthetic pathway.
Experimental Workflow for NISO Kinetic Assay
The workflow for the coupled enzyme assay used to determine the kinetic parameters of this compound isomerase is depicted below.
Caption: Workflow for the coupled kinetic assay of NISO.
References
Comparative Guide to the Cross-Reactivity of Anti-Neopinone Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected cross-reactivity of polyclonal and monoclonal antibodies raised against neopinone with other structurally related morphinan alkaloids. Due to the absence of commercially available anti-neopinone antibodies and published cross-reactivity data, this guide synthesizes information from studies on antibodies raised against structurally similar compounds, namely codeine and thebaine, to predict the likely cross-reactivity profile of hypothetical anti-neopinone antibodies.
Introduction to this compound and Antibody Cross-Reactivity
This compound is a morphinan alkaloid and a crucial intermediate in the biosynthesis of codeine and morphine in the opium poppy (Papaver somniferum)[1]. As a hapten, this compound can be conjugated to a carrier protein to elicit an antibody response. The specificity of the resulting antibodies is critical for the development of sensitive and specific immunoassays for the detection and quantification of this compound.
Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other structurally similar molecules[2]. This phenomenon is governed by the degree of structural resemblance between the target antigen and the cross-reacting compounds. For morphinan alkaloids, subtle differences in functional groups can significantly impact antibody binding and, therefore, the degree of cross-reactivity. Understanding this is vital for interpreting immunoassay results and for the design of highly specific diagnostic tools.
Structurally Similar Compounds to this compound
An antibody raised against this compound is likely to show some degree of cross-reactivity with other morphinan alkaloids that share the same core structure. The primary determinants of cross-reactivity will be the modifications at the C3, C6, and the C7-C8 double bond. The following table details the key structural analogs of this compound.
| Compound | Key Structural Differences from this compound |
| This compound | Reference Compound |
| Codeinone | Isomer; double bond at C7-C8 instead of C8-C14 |
| Codeine | C6 ketone in this compound is a hydroxyl group |
| Morphine | C3 methoxy group in this compound is a hydroxyl group; C6 ketone is a hydroxyl group |
| Thebaine | C6 ketone in this compound is part of a dienol ether system |
| Neopine | C6 ketone in this compound is a hydroxyl group |
| Oripavine | C3 methoxy group in this compound is a hydroxyl group |
Predicted Cross-Reactivity of Anti-Neopinone Antibodies
While no direct experimental data exists for the cross-reactivity of anti-neopinone antibodies, we can infer a likely profile based on data from antibodies raised against the closely related alkaloids, thebaine and codeine. A study by Shoyama et al. (1995) provides valuable insights into the cross-reactivity of monoclonal antibodies raised against these compounds[3].
Based on this study, we can predict the following cross-reactivity patterns for a hypothetical anti-neopinone antibody:
| Compound | Predicted Cross-Reactivity with Anti-Neopinone Antibody | Rationale |
| This compound | 100% | Target Antigen |
| Codeinone | High | As a close structural isomer of this compound, significant cross-reactivity is expected. The primary difference is the position of the double bond, which may influence the conformation of the molecule and antibody binding. |
| Thebaine | Moderate to High | Thebaine is the immediate precursor to this compound in the biosynthetic pathway. The structural similarity is high, suggesting a moderate to high degree of cross-reactivity. The anti-codeine antibody in the Shoyama et al. study showed 5.98% cross-reactivity with thebaine[3]. |
| Codeine | Low to Moderate | The presence of a hydroxyl group at C6 instead of a ketone represents a significant structural change that would likely reduce antibody binding. The anti-thebaine antibody showed very low cross-reactivity (0.004%) with codeine[3]. |
| Neopine | Low to Moderate | Similar to codeine, the C6 hydroxyl group is a key differentiating feature that would likely result in lower cross-reactivity. |
| Morphine | Low | Morphine has two significant differences from this compound (hydroxyl groups at C3 and C6). These changes would likely lead to a substantial decrease in antibody binding. The anti-thebaine antibody showed no cross-reactivity with morphine, and the anti-codeine antibody showed only 2.97%[3]. |
| Oripavine | Low | The hydroxyl group at C3 is a major structural alteration compared to this compound's methoxy group, which would likely result in low cross-reactivity. |
Experimental Protocol: Determination of Antibody Cross-Reactivity by Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules like this compound.
Objective: To determine the percentage of cross-reactivity of an anti-neopinone antibody with a panel of structurally related alkaloids.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-neopinone antibody (polyclonal or monoclonal)
-
This compound-protein conjugate (e.g., this compound-BSA) for coating
-
This compound standard
-
Cross-reactant standards (Codeinone, Codeine, Morphine, Thebaine, Neopine, Oripavine)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the potential cross-reactants.
-
In a separate plate or tubes, pre-incubate the diluted standards/cross-reactants with a fixed concentration of the anti-neopinone antibody for 30 minutes at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate as described in step 2 to remove unbound antibodies.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Development: Add the substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the log of the this compound concentration.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
Validating the Role of N-Iodosuccinimide in Preventing Byproduct Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is critical to ensure high reaction yields and purity of the final product. N-Iodosuccinimide (NIS) has emerged as a versatile and efficient reagent for electrophilic iodination and mild oxidation reactions. Its growing popularity stems from its ability to afford products in high yields with minimal byproduct formation, a crucial aspect in the synthesis of pharmaceutical intermediates and other fine chemicals. This guide provides an objective comparison of NIS's performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison of Iodinating Agents
The efficacy of an iodinating agent is often dictated by the substrate's reactivity, the desired regioselectivity, and the overall reaction conditions. NIS is known for its mild reaction conditions, high selectivity, and ease of handling as a solid reagent, which collectively contribute to cleaner reaction profiles.
Below is a summary of the performance of NIS compared to other common electrophilic iodinating agents in the iodination of various aromatic substrates.
| Substrate | Reagent/System | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Anisole | NIS / TFA | 30 min | Room Temp | 98 | |
| Iodine Monochloride (ICl) | 1 h | 0 to Room Temp | 95 | ||
| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | 17 h | 60 | 93 | ||
| Acetanilide | NIS | Not Specified | Not Specified | High | |
| Toluene | ICl | Not Specified | Not Specified | 85 | |
| Mesitylene | I₂ / H₂O₂ | Not Specified | Not Specified | 92 | |
| Nitrobenzene | NIS / TfOH | Not Specified | Room Temp | Moderate | |
| I₂ / NaIO₄ / H₂SO₄ | 1-2 h | 25-30 | 91 | ||
| Benzaldehyde | NIS / H₂SO₄ | 0.5 h | 0 | 80 | |
| I₂ / AgNO₃ | Not Specified | Room Temp | 80-90 | ||
| 4-Nitrophenol | NIS / Grinding | 0.1 h | Room Temp | 97 |
Key Observations:
-
High Yields with NIS: For activated aromatic substrates like anisole, NIS provides excellent yields in a short reaction time under mild conditions.
-
Safety and Handling: NIS is a solid and is generally considered safer and easier to handle than reagents like the corrosive and moisture-sensitive Iodine Monochloride (ICl). The primary byproduct of NIS reactions is succinimide, which is relatively benign.
-
Deactivated Arenes: For deactivated aromatic rings, the reactivity of NIS alone may be insufficient. However, its electrophilicity can be enhanced with strong acids like triflic acid (TfOH) or sulfuric acid (H₂SO₄), enabling the iodination of these challenging substrates.
Experimental Protocols
Reproducibility in experimental work is paramount. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Iodination of Anisole using NIS
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve anisole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 mmol) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired iodinated anisole.
Protocol 2: Iodohydrin Formation from an Alkene using NIS
Materials:
-
Alkene (e.g., cyclohexene)
-
N-Iodosuccinimide (NIS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of DMSO and water.
-
Add N-Iodosuccinimide (1.2 mmol) to the solution in portions at room temperature.
-
Stir the mixture until the starting material is consumed, as monitored by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude iodohydrin can be purified by column chromatography.
Mandatory Visualization
Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of the processes.
Caption: General mechanism of NIS-mediated iodination of alkenes.
Caption: A typical experimental workflow for an NIS-mediated iodination.
Caption: A simplified decision-making process for selecting an iodinating agent.
Poppy Varieties Under the Metabolomic Microscope: A Comparative Guide to Neopinone Levels
For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of Papaver somniferum (opium poppy) is crucial for optimizing the production of valuable pharmaceutical alkaloids. This guide provides a comparative analysis of poppy varieties with varying levels of neopinone, a key intermediate in the biosynthesis of morphine and other opioids. By examining the metabolomic differences between these varieties, we can gain insights into the regulation of the alkaloid biosynthetic pathway and identify potential targets for genetic improvement.
This guide synthesizes data from multiple studies to present a clear comparison of poppy varieties, focusing on the metabolic consequences of altered this compound metabolism. We will delve into the quantitative differences in key alkaloid levels, provide detailed experimental protocols for metabolomic analysis, and visualize the underlying biochemical pathways and experimental workflows.
Comparative Analysis of Alkaloid Profiles
The metabolic fingerprint of a poppy variety is largely defined by the relative abundance of its constituent benzylisoquinoline alkaloids (BIAs). Varieties with high this compound levels, often resulting from mutations affecting downstream enzymatic steps, exhibit a distinct alkaloid profile compared to their wild-type or low-neopinone counterparts. The following table summarizes the typical quantitative differences in major alkaloids between a standard morphine-producing variety and a mutant variety characterized by high thebaine and, consequently, high this compound accumulation.
| Metabolite | Standard Variety (e.g., High Morphine) | High Thebaine/Neopinone Mutant | Fold Change (Mutant vs. Standard) |
| Thebaine | Low | High[1] | Significant Increase |
| This compound | Low | Elevated | Increase |
| Codeine | Moderate | Low to Moderate[1] | Decrease/Variable |
| Morphine | High[2] | Very Low to Absent[1] | Significant Decrease |
| Oripavine | Very Low | Low | Variable |
| Noscapine | Variable | Variable | No Consistent Change |
| Papaverine | Variable | Variable | No Consistent Change |
Note: The exact fold changes can vary depending on the specific genetic background of the poppy varieties and the analytical methods used.
Experimental Protocols
Reproducible and accurate metabolomic analysis is fundamental to comparative studies. Below are detailed methodologies for the extraction and analysis of alkaloids from Papaver somniferum, based on established protocols in the field.
Sample Preparation and Metabolite Extraction
-
Plant Material: Capsules of Papaver somniferum at the mature green stage are collected. The latex can also be collected by lancing the immature capsules.
-
Grinding: The dried capsule material is ground into a fine powder using a mortar and pestle or a ball mill.
-
Extraction Solvent: A common extraction solvent is a mixture of methanol, water, and a weak acid (e.g., 0.1% formic acid) to improve the solubility of alkaloids.
-
Extraction Procedure:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in a water bath for 30 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
The extraction can be repeated on the pellet to ensure complete recovery of metabolites.
-
The pooled supernatants are then filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
LC-MS/MS Analysis for Targeted and Untargeted Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for both the quantification of known alkaloids (targeted) and the discovery of unexpected metabolic changes (untargeted).
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of poppy alkaloids.
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+) is used as alkaloids readily form positive ions.
-
Data Acquisition:
-
Targeted Analysis: Multiple Reaction Monitoring (MRM) mode is used for quantification, where specific precursor-product ion transitions for each alkaloid are monitored.
-
Untargeted Analysis: Full scan mode is used to acquire data over a wide m/z range, followed by data-dependent or data-independent fragmentation to obtain MS/MS spectra for feature identification.
-
GC-MS Analysis for Alkaloid Profiling
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds, including some poppy alkaloids after derivatization.
-
Derivatization: Silylation is often required to increase the volatility of alkaloids like morphine and codeine.
-
Chromatographic System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometer: A single quadrupole or a time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode is used to acquire mass spectra, which can be compared to spectral libraries for compound identification.
Visualizing the Metabolic Landscape
To better understand the relationships between different components of this research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key biosynthetic pathway.
The biosynthesis of morphine from thebaine is a critical pathway influenced by the levels of this compound. The isomerization of this compound to codeinone, catalyzed by this compound isomerase (NISO), is a key regulatory step.[3] Without this enzymatic conversion, the pathway can lead to the accumulation of neopine and neomorphine, which are structural isomers of codeine and morphine.[3][4]
Conclusion
The comparative metabolomic analysis of poppy varieties with varying this compound levels provides invaluable insights into the regulation of the benzylisoquinoline alkaloid pathway. By understanding the metabolic shifts that occur when this compound metabolism is altered, researchers can better devise strategies for the targeted breeding and genetic engineering of poppy varieties with desired alkaloid profiles. The experimental protocols and visualizations provided in this guide offer a framework for conducting such comparative studies, ultimately contributing to the development of more efficient and secure sources of essential medicines.
References
A Head-to-Head Comparison: Chemical vs. Biocatalytic Synthesis of Neopinone
For Researchers, Scientists, and Drug Development Professionals
Neopinone, a pivotal intermediate in the biosynthesis of morphine and codeine, stands as a molecule of significant interest in pharmaceutical research and development.[1] Its synthesis can be approached through traditional chemical methods or by harnessing the power of biocatalysis. This guide provides an objective comparison of these two synthetic paradigms, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
At a Glance: Comparing Synthetic Routes to this compound
The choice between chemical and biocatalytic synthesis of this compound hinges on factors such as yield, purity, scalability, and environmental impact. Below is a summary of the key quantitative and qualitative differences between a high-yielding chemical synthesis from thebaine and a whole-cell biocatalytic approach.
| Parameter | Chemical Synthesis (from Thebaine) | Biocatalytic Synthesis (from Thebaine) |
| Key Reagent/Catalyst | Mercuric acetate, Sodium borohydride | Whole-cell biocatalyst (e.g., E. coli) expressing Thebaine 6-O-demethylase (T6ODM) |
| Solvent | Methanol, Acetic acid | Aqueous buffer/culture medium |
| Reaction Temperature | Refluxing methanol (approx. 65°C), Room temperature | Typically 30-37°C (fermentation/biotransformation) |
| Reaction Time | Several hours | Can range from hours to days depending on cell growth and conversion efficiency |
| Reported Yield | 95-100%[2] | High conversion of thebaine is achieved, though yields of isolated this compound are not always reported as it is an intermediate. The subsequent product, codeine, can be produced at yields of 64-80%.[3][4][5] |
| Purity & Byproducts | High purity achievable after workup. Potential for mercury-containing byproducts requiring careful removal. | High specificity is possible. Byproducts can include neopine if codeinone reductase is also present and this compound isomerase is absent or inefficient.[6][7][8] |
| Downstream Processing | Extraction, Chromatography, Removal of heavy metal residues | Cell lysis (if using intracellular enzymes), Product extraction from aqueous medium, Protein removal |
| Stereoselectivity | Substrate-controlled | Enzyme-controlled, typically highly stereoselective |
| Environmental Impact | Use of toxic heavy metals (mercury) and organic solvents. | Generally considered more environmentally friendly, using aqueous media and biodegradable catalysts. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical and biocatalytic routes for the synthesis of this compound.
Detailed Experimental Protocols
Chemical Synthesis of this compound from Thebaine
This protocol is adapted from a high-yielding method described in the literature.[2]
Materials:
-
Thebaine
-
Mercuric acetate (Hg(OAc)₂)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
3 N Acetic acid
-
Standard laboratory glassware and workup equipment
Procedure:
-
Oxymercuration: In a round-bottom flask, dissolve thebaine in refluxing anhydrous methanol. To this solution, add mercuric acetate and continue to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: After the oxymercuration is complete, cool the reaction mixture. Cautiously add sodium borohydride in portions to reduce the organomercury intermediate.
-
Hydrolysis: Following the reduction, perform a mild acid hydrolysis of the resulting this compound dimethyl ketal using 3 N acetic acid to yield this compound.
-
Workup and Purification: The this compound can be extracted from the reaction mixture using an appropriate organic solvent. The organic layers are then combined, dried, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography to afford highly pure this compound. A reported yield for this process is 95-100%.[2]
Biocatalytic Synthesis of this compound from Thebaine
This protocol describes a general whole-cell biocatalytic approach for the conversion of thebaine to this compound using engineered E. coli.
Materials:
-
E. coli strain engineered to express thebaine 6-O-demethylase (T6ODM).
-
Growth medium (e.g., LB or a defined minimal medium).
-
Inducer for protein expression (e.g., IPTG or lactose).
-
Thebaine.
-
Bioreactor or shake flasks.
-
Centrifuge and cell lysis equipment.
Procedure:
-
Cell Culture and Induction: Inoculate the engineered E. coli strain into a suitable growth medium in a shake flask or bioreactor. Grow the cells at an optimal temperature (e.g., 37°C) until they reach a desired optical density. Induce the expression of T6ODM by adding the appropriate inducer and continue the culture for a period to allow for protein production.
-
Biotransformation: After induction, the whole cells can be used directly for the biotransformation. Add thebaine to the cell culture. The conversion of thebaine to this compound is catalyzed by the expressed T6ODM within the cells. The biotransformation is typically carried out for several hours to days, and the progress is monitored by sampling the culture and analyzing the supernatant and/or cell lysate by HPLC or LC-MS.
-
Product Isolation: Once the desired conversion is achieved, separate the cells from the culture medium by centrifugation. If this compound is secreted, it can be extracted from the supernatant. If it remains intracellular, the cells need to be lysed to release the product.
-
Purification: The crude this compound from the extract is then purified using standard chromatographic techniques to remove cell debris, proteins, and other metabolites.
Concluding Remarks
The chemical synthesis of this compound from thebaine offers a very high-yielding and relatively rapid route to the target molecule.[2] However, it relies on the use of highly toxic mercury salts, which poses significant environmental and safety concerns, and necessitates rigorous purification to remove any heavy metal contaminants.
On the other hand, biocatalytic synthesis using whole-cell systems provides a more environmentally benign alternative, operating in aqueous media under mild conditions. While the direct yield of isolated this compound from these systems is often not the primary metric reported, the high efficiency of the enzymatic conversion of thebaine is well-established in the context of producing downstream opioids like codeine and morphine.[3][5][7] The biocatalytic approach also offers high stereoselectivity.
The choice between these methods will ultimately depend on the specific requirements of the research or production context. For large-scale, environmentally conscious production, the biocatalytic route holds considerable promise, whereas for smaller-scale laboratory synthesis where high yield and speed are paramount and appropriate handling of hazardous materials is possible, the chemical method remains a viable option.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSIRO Research Publications Repository [publications.csiro.au]
- 4. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. This compound isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoenzymatic total synthesis of ent-neopinone and formal total synthesis of ent-codeinone from β-bromoethylbenzene* | Semantic Scholar [semanticscholar.org]
The Rising Tide of Bio-Opioids: A Comparative Guide to Neopinone-Based Production
For decades, the opium poppy (Papaver somniferum) has been the sole source of essential opioid analgesics. However, recent breakthroughs in synthetic biology are paving the way for a new era of opioid production, one that leverages engineered microorganisms to convert simple sugars into complex medicinal compounds. At the heart of this revolution lies neopinone, a key intermediate in the biosynthetic pathway to morphine and codeine. This guide provides a comprehensive evaluation of the economic viability of this compound-based opioid production, comparing it with traditional agricultural methods and other emerging technologies. We delve into the experimental data, outlining the protocols that underpin this transformative approach and visualizing the intricate biological and logical frameworks involved.
A New Paradigm in Opioid Synthesis
The isomerization of this compound to codeinone, a critical step in the biosynthesis of morphine and codeine, was once thought to be a spontaneous event. However, the discovery of the enzyme this compound isomerase (NISO) has unlocked the potential for highly efficient, cell-based production systems.[1][2] By incorporating the gene for NISO into engineered strains of yeast (Saccharomyces cerevisiae), scientists have dramatically enhanced the production of desired opioid products, minimizing the formation of less desirable isomers.[1][3] This enzymatic conversion is a cornerstone of the burgeoning field of yeast-based opioid synthesis, a technology that promises to deliver a more stable, secure, and potentially less expensive supply of these vital medicines.[3][4]
While still in its advanced stages of development, microbial fermentation offers several advantages over traditional poppy cultivation. Production cycles are significantly shorter—days versus a full growing season—and are not susceptible to the vagaries of weather, climate change, or pests that can affect crop yields.[5][6] Furthermore, contained fermentation processes can be more easily monitored and controlled, ensuring a consistent and high-quality product.
This guide will now explore the quantitative and methodological details of this compound-based opioid production, providing a clear comparison with established and alternative methods.
Quantitative Comparison of Opioid Production Methods
The economic viability of any production method hinges on key metrics such as yield, raw material costs, and processing expenses. The following tables summarize the available data for this compound-based microbial fermentation and traditional opium poppy cultivation.
| Metric | This compound-Based Production (Engineered Yeast/E. coli) | Traditional Opium Poppy Cultivation |
| Product Yield | - Thebaine (yeast, 2015): 6.4 ± 0.3 µg/L[6]- Thebaine (E. coli, 2016): 2.1 mg/L (a 300-fold improvement over the 2015 yeast system)[7]- A 10,000-fold increase in opiate production in engineered yeast was reported over three years (2016-2019), suggesting significant advancements toward commercially viable yields.[4] | - Opium Latex (India): 44.77 to 55.79 kg/ha [3]- Dried Opium (Southeast Asia): 8 to 15 kg/ha - Morphine from Poppy Straw: ~1.5 kg/ha [8]- Morphine content in raw opium: 8-14% by dry weight[9] |
| Production Time | 3-5 days for fermentation[10] | Approximately one year from planting to harvest[10] |
Table 1: Comparison of Product Yield and Production Time
| Metric | This compound-Based Production (Engineered Yeast) | Traditional Opium Poppy Cultivation |
| Primary Raw Material | Sugars (e.g., glucose) | Land, water, fertilizers |
| Raw Material Cost | - Glucose: $300 - $400/ton[11]- Lignocellulosic sugars (2nd gen): $0.11 - | - Cultivation Cost (India): ~Rs. 25,000 per acre[3]- Opium poppy cultivation is reported to be significantly more profitable than wheat cultivation in Afghanistan.[1] |
| Downstream Processing Cost (% of total production cost) | 20% - 80% (for biopharmaceuticals and bio-based chemicals)[12] | Data not readily available in a comparable format, but involves solvent extraction and purification of alkaloids from poppy straw.[13] |
Table 2: Comparison of Raw Material and Processing Costs
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and workflows, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental processes.
Figure 1: Simplified Opioid Receptor Signaling Pathway
Figure 2: Experimental Workflow for Opioid Production in Engineered Yeast
Figure 3: Logical Comparison of Opioid Production Methods
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research in this field. While a comprehensive, step-by-step guide is beyond the scope of this overview, the following outlines the key stages in the development and utilization of engineered yeast for this compound-based opioid production, as inferred from the literature.[6][7][14]
Strain Engineering and Construction
-
Gene Identification and Synthesis: Genes encoding the enzymes of the opioid biosynthetic pathway are identified from various organisms (Papaver somniferum, Pseudomonas putida, etc.). These include genes for enzymes that convert tyrosine to (S)-reticuline, and subsequent enzymes that convert (S)-reticuline to thebaine and other opioids, including the crucial this compound isomerase (NISO). The DNA sequences are codon-optimized for expression in S. cerevisiae and synthesized commercially.
-
Expression Plasmid Assembly: The synthesized genes are cloned into yeast expression vectors. These plasmids typically contain strong, constitutive or inducible promoters to drive high-level expression of the biosynthetic enzymes. Multiple genes are often assembled into a single plasmid or integrated into the yeast genome to create a stable production strain.
-
Yeast Transformation: The expression plasmids are introduced into a suitable S. cerevisiae host strain using standard transformation techniques (e.g., lithium acetate/polyethylene glycol method).
-
Strain Verification and Optimization: Successful transformants are selected, and the correct integration and expression of the heterologous genes are verified using methods such as PCR, RT-qPCR, and Western blotting. Strains are often further optimized by knocking out competing metabolic pathways or overexpressing precursor-supplying pathways to channel more carbon flux towards opioid production.
Fermentation and Production
-
Media and Culture Conditions: Engineered yeast strains are typically grown in defined minimal medium containing a carbon source (e.g., glucose or glycerol), nitrogen source, vitamins, and trace elements. Cultures are initiated from a single colony and grown in shake flasks before being used to inoculate a larger bioreactor.
-
Bioreactor Fermentation: Fed-batch fermentation is commonly employed to achieve high cell densities and product titers. The fermentation is carried out in a controlled environment where parameters such as temperature, pH, and dissolved oxygen are continuously monitored and maintained at optimal levels for yeast growth and opioid production.
-
Induction of Gene Expression: If inducible promoters are used, the expression of the biosynthetic pathway genes is induced at a specific point during the fermentation, often when the culture has reached a high cell density.
Downstream Processing: Extraction and Purification
-
Cell Harvesting: At the end of the fermentation, the yeast cells are harvested from the culture medium by centrifugation or microfiltration.
-
Cell Lysis and Extraction: The opioid products can be either intracellular or secreted into the medium. For intracellular products, the cells are lysed to release the compounds. The opioids are then extracted from the cell lysate or the culture supernatant using solvent extraction.
-
Purification: The crude extract is subjected to one or more chromatographic steps (e.g., high-performance liquid chromatography - HPLC) to purify the target opioid from other cellular components and pathway intermediates.
-
Analysis and Quantification: The final purified product is analyzed and quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Future Outlook and Economic Considerations
The production of opioids in engineered microbes is a rapidly advancing field. While current yields from publicly available research are not yet commercially competitive with opium poppy cultivation, the reported 10,000-fold increase in production over a short period highlights the immense potential of this technology.[4] For this compound-based production to become economically viable, several hurdles must be overcome:
-
Increased Titer, Rate, and Yield: Significant improvements in the productivity of the engineered yeast strains are necessary. This will involve further metabolic engineering to optimize the entire biosynthetic pathway and enhance the efficiency of each enzymatic step.
-
Cost-Effective Feedstocks: The reliance on refined sugars like glucose contributes significantly to the cost of fermentation. The development of strains that can efficiently utilize less expensive, second-generation feedstocks, such as lignocellulosic biomass, will be crucial for economic feasibility.[15][16][17]
-
Efficient Downstream Processing: Downstream processing is a major cost driver in biomanufacturing.[12][][19] The development of more efficient and scalable extraction and purification methods tailored for opioids produced in yeast will be essential to reduce overall production costs.
References
- 1. Opium production in Afghanistan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PRODUCTION AND TRADE RELATED ISSUES OF OPIUM POPPY CULTIVATION WITH SPECIAL REFERENCE TO BARABANKI DISTRICT, UTTAR PRADESH, INDIA | International Society for Horticultural Science [ishs.org]
- 4. UCalgary-based team takes big step toward producing safer, less expensive pain-killing medications | News | University of Calgary [ucalgary.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total biosynthesis of opiates by stepwise fermentation using engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poppy straw - Wikipedia [en.wikipedia.org]
- 9. Papaver somniferum - Wikipedia [en.wikipedia.org]
- 10. Researchers genetically engineer yeast to produce opioids [med.stanford.edu]
- 11. Microbial Utilization of Next-Generation Feedstocks for the Biomanufacturing of Value-Added Chemicals and Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GB713689A - A process for the extraction of alkaloids from poppy straw and/or capsules - Google Patents [patents.google.com]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. gfi.org [gfi.org]
- 16. Food tech: Lower cost and more sustainable feedstocks essential for microbial fermentation to flourish, says Synthesis Capital [foodnavigator-usa.com]
- 17. worldbiomarketinsights.com [worldbiomarketinsights.com]
- 19. Downstream processing: key to slashing production costs 100 fold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neopinone and Salutaridine Pathways for Morphine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary biosynthetic routes to morphine: the salutaridine and neopinone pathways. The information presented is based on experimental data from studies involving the heterologous expression of these pathways in microbial systems, primarily Saccharomyces cerevisiae. This analysis aims to inform researchers on the characteristics, yields, and methodologies associated with each pathway to aid in the design and optimization of synthetic biology approaches for opioid production.
Overview of the Pathways
The biosynthesis of morphine in the opium poppy, Papaver somniferum, is a complex process involving numerous enzymatic steps. From the key intermediate (R)-reticuline, the pathway proceeds through a series of transformations to yield thebaine, which is the precursor to both the salutaridine and this compound pathways leading to morphine.
The salutaridine pathway represents the earlier steps in the conversion of (R)-reticuline to thebaine. It involves the critical C-C phenol coupling of (R)-reticuline to form the morphinan skeleton. The key enzymes in this pathway are salutaridine synthase (SalSyn), salutaridine reductase (SalR), and salutaridinol acetyltransferase (SalAT).
The This compound pathway describes the later steps in morphine biosynthesis, starting from thebaine. This pathway is characterized by the demethylation of thebaine to produce this compound, which is then isomerized to codeinone. Subsequently, codeinone is reduced to codeine, and a final demethylation step yields morphine. The principal enzymes in this pathway are thebaine 6-O-demethylase (T6ODM), this compound isomerase (NISO), codeinone reductase (COR), and codeine O-demethylase (CODM).
Quantitative Comparison of Product Yields
The following table summarizes quantitative data on the yields of key intermediates and final products obtained through the heterologous expression of these pathways in engineered Saccharomyces cerevisiae. It is important to note that the yields are highly dependent on the specific host strain, expression levels of the enzymes, and fermentation conditions. The data presented here is collated from various studies and may not represent a direct side-by-side comparison under identical conditions.
| Pathway Stage | Precursor | Product | Molar Yield (%) | Titer (mg/L) | Reference |
| Salutaridine Pathway | (R)-Reticuline | Thebaine | - | 0.0064 ± 0.0003 | [1] |
| This compound Pathway | Thebaine | Codeine | - | 7.7 | [2] |
| This compound Pathway | Thebaine | Morphine | 1.5 | 0.2 | [1][2] |
| This compound Pathway (Optimized) | Thebaine | Morphine | - | 4.7 | [2] |
Experimental Protocols
In Vitro Assay for Salutaridine Synthase (SalSyn)
This protocol is adapted from studies on the characterization of SalSyn from Papaver somniferum.[3]
Reagents:
-
Recombinant Salutaridine Synthase (CYP719B1) and cytochrome P450 reductase (CPR) expressed in a suitable system (e.g., insect cells).
-
(R)-Reticuline (substrate)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Methanol
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and the microsomal fraction containing recombinant SalSyn and CPR.
-
Initiate the reaction by adding (R)-reticuline to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for 1 hour with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Evaporate the ethyl acetate under a stream of nitrogen gas.
-
Resuspend the dried residue in methanol for analysis.
-
Analyze the product (salutaridine) formation using LC-MS/MS.
In Vitro Assay for Thebaine 6-O-Demethylase (T6ODM)
This protocol is based on the characterization of T6ODM from Papaver somniferum.
Reagents:
-
Purified recombinant T6ODM
-
Thebaine (substrate)
-
2-oxoglutarate
-
Ascorbate
-
FeSO₄
-
HEPES buffer (50 mM, pH 7.0)
-
Methanol
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 1 mM 2-oxoglutarate, 2 mM ascorbate, and 0.1 mM FeSO₄.
-
Add purified T6ODM to the mixture.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding thebaine to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant for the formation of this compound using LC-MS/MS.
In Vitro Assay for this compound Isomerase (NISO)
This coupled assay protocol is adapted from the characterization of NISO from Papaver somniferum.[1]
Reagents:
-
Purified recombinant NISO
-
Purified recombinant Codeinone Reductase (COR)
-
This compound (substrate, can be generated in situ from thebaine using T6ODM) or Codeinone
-
NADPH
-
MOPS buffer (0.1 M, pH 6.8)
Procedure:
-
Prepare a reaction mixture in 0.1 M MOPS buffer (pH 6.8) containing 1 mM NADPH and purified COR.
-
Add purified NISO to the reaction mixture.
-
Initiate the reaction by adding a mixture of this compound and codeinone (as the substrate for the coupled reaction) to a final concentration of 50 µM.
-
Incubate the reaction at 30°C.
-
Take aliquots at different time points (e.g., 0, 20, 40, 60, 180 min).
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Extract the products and analyze the formation of codeine and neopine by LC-MS/MS. The activity of NISO is determined by the increased ratio of codeine to neopine compared to a control reaction without NISO.
In Vitro Assay for Codeinone Reductase (COR)
This protocol is based on the characterization of COR from Papaver somniferum.[4]
Reagents:
-
Purified recombinant COR
-
Codeinone (substrate)
-
NADPH
-
Bis-Tris propane buffer (100 mM, pH 6.8 for reductive assay, pH 9.0 for oxidative assay)
-
NADP⁺ (for oxidative assay)
-
Codeine (for oxidative assay)
Reductive Assay Procedure:
-
Prepare a reaction mixture containing 100 mM Bis-Tris propane buffer (pH 6.8) and 1 mM NADPH.
-
Add purified COR to the mixture.
-
Initiate the reaction by adding codeinone to a final concentration of 50 µM.
-
Incubate at 30°C for 10 minutes.
-
Stop the reaction and extract the products.
-
Analyze the formation of codeine by LC-MS/MS.
Oxidative Assay Procedure:
-
Prepare a reaction mixture containing 100 mM Bis-Tris propane buffer (pH 9.0) and 1 mM NADP⁺.
-
Add purified COR to the mixture.
-
Initiate the reaction by adding codeine to a final concentration of 75 µM.
-
Incubate at 30°C for 10 minutes.
-
Stop the reaction and extract the products.
-
Analyze the formation of codeinone by LC-MS/MS.
Whole-Cell Biotransformation in Saccharomyces cerevisiae
This generalized protocol is based on studies engineering the morphine pathway in yeast.[5][6]
Materials:
-
S. cerevisiae strain engineered to express the desired pathway enzymes.
-
Appropriate yeast growth medium (e.g., YPD or synthetic defined medium).
-
Precursor substrate (e.g., (R)-reticuline for the full pathway, or thebaine for the this compound pathway).
-
Culture flasks or bioreactor.
Procedure:
-
Inoculate a pre-culture of the engineered yeast strain in the appropriate medium and grow overnight at 30°C with shaking.
-
Inoculate the main culture with the pre-culture to a starting OD₆₀₀ of ~0.1.
-
Grow the main culture at 30°C with shaking until it reaches the desired cell density (e.g., mid-log phase).
-
Induce the expression of the pathway enzymes if they are under an inducible promoter.
-
Add the precursor substrate to the culture. The optimal concentration will need to be determined empirically (e.g., 100 µM).
-
Continue the cultivation for a set period (e.g., 24, 48, 72 hours).
-
At desired time points, collect samples of the culture medium.
-
Centrifuge the samples to remove the yeast cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and resuspend the residue in a suitable solvent for analysis.
-
Quantify the production of intermediates and the final product (morphine) using LC-MS/MS.
Signaling Pathway and Workflow Diagrams
Caption: The Salutaridine Pathway to Thebaine.
Caption: The this compound Pathway to Morphine.
Caption: General Experimental Workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP719B1 Is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation, Using Recombinant CYP450-Expressing Baker’s Yeast Cells, Identifies a Novel CYP2D6.10A122V Variant Which Is a Superior Metabolizer of Codeine to Morphine Than the Wild-Type Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Neopinone Quantification
For researchers, scientists, and drug development professionals engaged in the study of opioids, the accurate quantification of neopinone is critical. As a key intermediate in the biosynthesis of codeine and morphine in Papaver somniferum and a potential biomarker of opium consumption, reliable analytical methods are essential for both research and forensic applications.[1] This guide provides an objective comparison of the three primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview
The selection of an analytical method is a balance of sensitivity, specificity, and practicality. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of opioids and related alkaloids, providing a comparative framework for this compound quantification.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥0.995 | >0.995 | ≥0.987 |
| Accuracy (% Recovery) | 98-102% | 83.2–106% | 91-106% |
| Precision (%RSD) | <2% | <15% | <15% |
| Limit of Detection (LOD) | ng/mL to µg/mL range | 0.02–20 ng/mL | <10 ng/mL |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | 1–50 ng/mL | <25 ng/mL |
| Specificity | Moderate to High (dependent on detector and chromatographic resolution) | High (based on retention time and mass spectrum) | Very High (based on precursor/product ion transitions) |
| Sample Preparation | Minimal to moderate (dissolution, filtration) | Often requires derivatization for polar analytes | Minimal (dilution, protein precipitation) |
| Analysis Time | Relatively short | Longer due to temperature programming and potential derivatization | Short, with high throughput possible |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS analysis of this compound and related opioids.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase : A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve adequate separation.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength of maximum absorbance for this compound.
-
Sample Preparation :
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Internal Standard : A structurally similar compound not present in the sample can be used for improved quantitative accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides structural information, making it a powerful tool for the identification and quantification of volatile or semi-volatile compounds.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector : Split/splitless injector, with the temperature set to around 250-280°C.
-
Oven Temperature Program : A temperature gradient is typically used to separate compounds with different boiling points. An example program could be: initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer : Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation :
-
Extraction of this compound from the sample matrix using a suitable solvent.
-
Derivatization (e.g., silylation) is often necessary to increase the volatility and thermal stability of opioids containing polar functional groups.[1]
-
-
Internal Standard : A deuterated analog of this compound or a structurally similar compound is recommended.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.
-
Instrumentation : HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A reversed-phase C18 or phenyl-hexyl column with a smaller particle size (e.g., <3 µm) for faster analysis.
-
Mobile Phase : Similar to HPLC, using a gradient of an aqueous solution with a volatile additive (e.g., 0.1% formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.
-
Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer : Operated in electrospray ionization (ESI) positive mode. Quantification is performed using Multiple Reaction Monitoring (MRM), selecting specific precursor and product ion transitions for this compound and the internal standard.
-
Sample Preparation :
-
For liquid samples like plasma or urine, a simple protein precipitation with a solvent like acetonitrile is often sufficient.
-
The supernatant is then diluted and injected into the LC-MS/MS system.
-
-
Internal Standard : A stable isotope-labeled version of this compound is the ideal internal standard for LC-MS/MS analysis to compensate for matrix effects.
Mandatory Visualization
To further elucidate the experimental processes, the following diagrams illustrate the general workflows for sample analysis and the biosynthetic context of this compound.
Caption: A generalized workflow for the quantification of this compound.
Caption: Simplified biosynthetic pathway of major opium alkaloids from thebaine.
References
Navigating the Synthesis and Purity of Neopinone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter influencing the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetically derived Neopinone, a key intermediate in the biosynthesis and semi-synthesis of various opioids.
This compound is principally synthesized from thebaine and serves as a crucial precursor in the production of commercially significant opioids such as hydrocodone and codeine. The efficiency of the synthetic route and the purity of the resulting this compound directly impact the yield and impurity profile of the final API. This guide will delve into the common analytical techniques for purity assessment, compare the purity of this compound with its precursor and a downstream product, and provide detailed experimental protocols.
Comparative Purity Analysis
The purity of this compound is intrinsically linked to the synthetic method employed and the purity of the starting material, thebaine. In the absence of direct comparative studies on different synthetic routes to this compound, a valuable assessment can be made by comparing its purity profile to that of its precursor, thebaine, and a closely related downstream product, codeinone. This comparison provides insights into the introduction and carry-over of impurities throughout the synthetic pathway.
| Compound | Analytical Method | Typical Purity (%) | Key Impurities |
| Thebaine | HPLC-UV | 98-99% | Oripavine, Codeine, Morphine, Minor unidentified alkaloids |
| This compound | HPLC-UV, GC-MS | 95-98% | Unreacted Thebaine, Codeinone, Neopine, Aldol addition products |
| Codeinone | HPLC-UV | >99% | This compound, Codeine, Dihydrocodeinone |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most widely employed techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone for the quantitative analysis of this compound and its related impurities.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-5) and a polar organic solvent like acetonitrile or methanol. The organic solvent concentration is gradually increased to elute compounds with higher hydrophobicity.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly performed at a wavelength of 280 nm, where the morphinan scaffold exhibits strong absorbance.
-
Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks. An external standard of known purity can be used for more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and byproducts in this compound samples.
Methodology:
-
Derivatization: Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to ensure the elution of all components.
-
Ionization and Detection: Electron ionization (EI) at 70 eV is standard, followed by mass analysis using a quadrupole or ion trap mass spectrometer. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for the structural confirmation of this compound and for quantitative purity assessment (qNMR) without the need for chromatographic separation.
Methodology:
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters, such as the relaxation delay (D1), should be sufficiently long (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all protons for accurate integration.
-
Quantification: The purity of this compound is calculated by comparing the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights of the analyte and the standard.
Visualizing the Workflow and Synthetic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the synthetic relationship between thebaine, this compound, and codeinone.
By employing these rigorous analytical techniques and understanding the potential impurity landscape, researchers and drug development professionals can ensure the quality and consistency of synthetically derived this compound, a critical step in the safe and effective production of opioid-based therapeutics.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Neopinone Disposal
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of neopinone, a key intermediate in the biosynthesis of morphine and codeine. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While a dedicated, publicly available SDS for this compound is not readily found, general safety protocols for handling similar alkaloids and research chemicals should be strictly followed.
Personal Protective Equipment (PPE):
When handling this compound, all personnel must wear appropriate personal protective equipment to prevent exposure.
| Protective Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | A standard laboratory coat is required. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling powders or in case of spills. |
In the event of a spill, evacuate the area and prevent the spread of the substance. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for disposal.
Step-by-Step Disposal Procedures
The preferred method for the disposal of this compound, as with most unused or expired pharmaceuticals, is through a certified hazardous waste disposal service or a drug take-back program.[1]
-
Consult Institutional and Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations regarding chemical waste disposal.[2]
-
Segregate Waste: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department. Keep it in its original or a clearly labeled, sealed container.
-
Arrange for Professional Disposal: Contact a licensed chemical waste management company to arrange for the pickup and disposal of the this compound waste.[3] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.
-
Interim Storage: While awaiting pickup, store the sealed container of this compound waste in a designated, secure, and well-ventilated area away from incompatible materials.
In the absence of a professional disposal service or take-back program, and only if permitted by local regulations, the following procedure for disposal in a landfill may be considered:
-
Do Not Flush: Unless explicitly stated on the product's labeling or by regulatory authorities, do not dispose of this compound down the drain or toilet.[1]
-
Deactivation (if applicable and approved): Consult with a qualified chemist or your EHS department about the potential for deactivating the compound through chemical means before disposal. This should only be performed by trained personnel with appropriate safety measures in place.
-
Prepare for Landfill Disposal:
-
Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[1] This makes the mixture less appealing to animals and people.
-
Place the mixture in a sealable bag or container to prevent leakage.[1]
-
Remove or obscure all personal and sensitive information from the original container's label.
-
Place the sealed container in the household trash.[1]
-
Environmental Considerations and Impact
This compound is a morphinane alkaloid, and its release into the environment can have unintended consequences.[4] While specific data on the environmental impact of this compound is limited, the broader class of pharmaceuticals has been detected in aquatic environments, potentially affecting wildlife.[5][6] The manufacturing process of related compounds like morphine also has an environmental footprint, primarily related to carbon emissions and water usage during production and packaging.[7][8] Responsible disposal is a key step in minimizing the environmental impact of pharmaceutical research and development.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the decision-making process and the recommended disposal pathway.
Caption: Decision workflow for this compound disposal.
Caption: Step-by-step landfill disposal protocol.
References
- 1. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. This compound | C18H19NO3 | CID 12313212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated Approach for Synthetic Cathinone Drug Prioritization and Risk Assessment: In Silico Approach and Sub-Chronic Studies in Daphnia magna and Tetrahymena thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Environmental footprint of morphine: a life cycle assessment from opium poppy farming to the packaged drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling Neopinone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Neopinone, a key intermediate in the biosynthesis of codeine and morphine.[1] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. This compound is a morphinane alkaloid and should be handled with the care required for potent opioid compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. The outer glove should be removed immediately after handling. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | A disposable, fluid-resistant lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Experimental Protocol: Standard Handling Procedure
-
Preparation: Before handling this compound, ensure all required PPE is correctly donned. Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound powder within the fume hood. Use dedicated spatulas and weighing boats.
-
In-use: When using this compound in solution, handle it with the same level of precaution as the solid form. Avoid generating aerosols.
-
Post-handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste. Remove and dispose of the outer pair of gloves before leaving the fume hood.
Table 2: Storage Conditions for this compound
| Parameter | Recommended Condition |
| Temperature | Store in a cool, dry place. |
| Light | Protect from light to prevent degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Security | Store in a locked, secure location to prevent unauthorized access, as is standard for opioid compounds.[2][3] |
Disposal Plan
The disposal of this compound and its contaminated waste must be handled in accordance with institutional and local regulations for hazardous chemical and pharmaceutical waste.
Operational Plan: Step-by-Step Disposal Guidance
-
Segregation: Segregate all this compound-contaminated waste, including gloves, vials, and pipette tips, into a clearly labeled hazardous waste container.
-
Deactivation (if required by institution): For unused bulk quantities, consult your institution's environmental health and safety (EHS) office for specific deactivation protocols. A common method for opioid disposal involves mixing the compound with an inert, non-palatable substance like cat litter or activated charcoal before disposal.[2][3][4]
-
Containerization: Ensure the hazardous waste container is securely sealed and properly labeled with the contents and associated hazards.
-
Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste by a certified waste management contractor.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experiments.
Table 3: Physical and Chemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C18H19NO3 | [1] |
| Molecular Weight | 297.3 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Data not readily available; likely soluble in organic solvents. | N/A |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
